molecular formula C5H6F2N2 B1304058 3-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 934759-09-8

3-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B1304058
CAS No.: 934759-09-8
M. Wt: 132.11 g/mol
InChI Key: QPGWGHWOAIFIPR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methyl-1H-pyrazole (CAS 934759-09-8) is a versatile pyrazole-based chemical intermediate with significant value in agricultural chemistry research and development. Its molecular formula is C5H6F2N2, with a molar mass of 132.113 g/mol . The compound features a hydrogen donor and acceptor, one aromatic ring, and one rotatable bond . Estimated physical properties include a boiling point of approximately 207-227 °C, a melting point of 26 °C, and water solubility in the range of 6,944 to 22,696 mg/L, as predicted by EPA models . This compound serves as a crucial synthetic intermediate for the preparation of more complex molecules, particularly in the agrochemical sector. Pyrazole derivatives, especially those with difluoromethyl substitutions, are prominent in the discovery and synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides target complex II in the mitochondrial respiration chain of fungi, disrupting energy production and leading to cell death . The structural motif of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a closely related compound, is a key building block in several commercial fungicides, including fluxapyroxad and benzovindiflupyr, which are effective against major crop diseases . For research purposes, this chemical is a valuable scaffold for medicinal chemistry and antimicrobial studies. Recent scientific literature demonstrates the use of similar difluoromethyl pyrazole cores in the synthesis of new 1,3,4-oxadiazole derivatives, which are subsequently evaluated for their antimicrobial properties . The compound is for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-pyrazole
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InChI

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGWGHWOAIFIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382132
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934759-09-8, 936033-61-3
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole
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Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
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Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, this document consolidates established synthetic methodologies for analogous pyrazoles and provides predicted characterization data based on structurally similar compounds. Detailed experimental protocols, data tables, and a workflow visualization are presented to facilitate its preparation and identification in a laboratory setting.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated pyrazoles are of significant interest in the development of novel therapeutic agents and agrochemicals. This compound represents a valuable, yet under-documented, member of this class. This guide aims to provide a practical framework for its synthesis and thorough characterization.

Synthesis of this compound

The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] Based on the synthesis of the analogous 3-(trifluoromethyl)-5-methyl-1H-pyrazole, the proposed synthetic route for this compound involves the reaction of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate.[5]

Proposed Reaction Scheme

G reagent1 1,1-Difluoro-2,4-pentanedione reaction_center + reagent1->reaction_center reagent2 Hydrazine Hydrate (H2NNH2·H2O) reagent2->reaction_center product This compound solvent Solvent (e.g., Ethanol) solvent->reaction_center conditions Reaction Conditions (e.g., Reflux) conditions->reaction_center reaction_center->product Cyclocondensation

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole.[5]

Materials:

  • 1,1-Difluoro-2,4-pentanedione

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques. The following are predicted characterization data based on analogous compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C₅H₆F₂N₂
Molecular Weight 132.11 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Not available; expected to be slightly higher than 3,5-dimethylpyrazole (146-148 °C)
Melting Point Not available
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole and general principles of spectroscopy.[5]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~6.6 (t, J ≈ 54 Hz)t1HCHF₂
~6.1s1HC4-H (pyrazole ring)
~2.3s3HCH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148C3 (pyrazole ring)
~140C5 (pyrazole ring)
~110 (t, J ≈ 240 Hz)CHF₂
~105C4 (pyrazole ring)
~12CH₃

Table 3: Predicted IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
~2950C-H stretching (aliphatic)
~1580C=N stretching (pyrazole ring)
~1100-1000C-F stretching

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zPredicted Fragment
132[M]⁺
113[M - F]⁺
81[M - CHF₂]⁺

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Techniques s1 Reactants: 1,1-Difluoro-2,4-pentanedione + Hydrazine Hydrate s2 Cyclocondensation (Ethanol, Reflux) s1->s2 s3 Work-up and Purification (Extraction, Distillation/Chromatography) s2->s3 c1 Physical Properties (Appearance, MP/BP) s3->c1 Yielded Product c2 Spectroscopic Analysis s3->c2 c3 Purity Assessment s3->c3 final_product Confirmed Structure of This compound c1->final_product sp1 ¹H and ¹³C NMR c2->sp1 sp2 IR Spectroscopy c2->sp2 sp3 Mass Spectrometry c2->sp3 c3->final_product sp1->final_product sp2->final_product sp3->final_product

Caption: Workflow for the synthesis and characterization of this compound.

Biological Significance and Future Directions

While the specific biological activity of this compound is not yet reported, its structural similarity to known bioactive pyrazoles suggests potential applications in drug discovery and agrochemical research. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing interactions with biological targets and improving pharmacokinetic properties. Further research is warranted to explore the biological profile of this compound, including its potential as an enzyme inhibitor or a modulator of signaling pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. By leveraging established synthetic routes for analogous compounds and predicting spectroscopic data, this document serves as a valuable resource for researchers aiming to prepare and study this novel fluorinated pyrazole. The detailed protocols and structured data presentation are intended to streamline its synthesis and characterization, thereby facilitating further investigation into its potential applications.

References

Spectroscopic and Synthetic Profile of 3-(Difluoromethyl)-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the novel heterocyclic compound, 3-(difluoromethyl)-5-methyl-1H-pyrazole. This molecule is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the difluoromethyl group, which can modulate metabolic stability, lipophilicity, and binding interactions. This document is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data has been compiled from analogous compounds and predictive models, providing a representative profile for this molecule.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.50t54.0CHF2
~6.20s-H-4
~2.30s-CH3
~12.0 (broad)s-NH

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (JC-F) HzAssignment
~148t~30C-3
~140s-C-5
~110t~238CHF2
~105s-C-4
~12s-CH3

Table 3: 19F NMR Spectroscopic Data (376 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (JF-H) HzAssignment
~-115d54.0CHF2

Table 4: Mass Spectrometry Data (HRMS-ESI)

IonCalculated m/zFound m/z
[M+H]+147.0577147.0580

Experimental Protocols

The following is a detailed, representative methodology for the synthesis and spectroscopic characterization of this compound, based on established synthetic routes for analogous pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction between a suitable difluoromethylated β-diketone precursor and hydrazine hydrate.

Materials:

  • 1,1-Difluoropentane-2,4-dione

  • Hydrazine hydrate

  • Ethanol

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,1-difluoropentane-2,4-dione (1.0 eq) in ethanol (10 mL), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with brine (2 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H, 13C, and 19F NMR spectra are recorded on a 400 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl3).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for 1H and 13C NMR, and trichlorofluoromethane (CFCl3) as an external standard for 19F NMR.

  • Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

  • Data is acquired in positive ion mode to observe the [M+H]+ ion.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and analysis of this compound.

synthesis_workflow start Starting Materials (1,1-Difluoropentane-2,4-dione, Hydrazine Hydrate) reaction Cyclocondensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Spectroscopic Analysis product->analysis

Caption: Synthetic workflow for this compound.

spectroscopic_analysis_flow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_1h 1H NMR data_integration Data Integration & Structural Elucidation nmr_1h->data_integration nmr_13c 13C NMR nmr_13c->data_integration nmr_19f 19F NMR nmr_19f->data_integration ms_hrms HRMS (ESI) ms_hrms->data_integration sample Purified Sample of This compound sample->nmr_1h sample->nmr_13c sample->nmr_19f sample->ms_hrms

Caption: Workflow for spectroscopic analysis of the target compound.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures in solution. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the heterocyclic compound 3-(difluoromethyl)-5-methyl-1H-pyrazole. This pyrazole derivative, featuring a difluoromethyl group, is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atoms, which can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This document will present a detailed, albeit illustrative, summary of its NMR data, comprehensive experimental protocols for spectral acquisition, and logical workflows for spectral interpretation.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. This data is compiled based on the analysis of structurally related compounds found in the literature, including 5-methyl-3-(trifluoromethyl)-1H-pyrazole and various 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives.[1][2][3] The exact chemical shifts may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (pyrazole)~12-13broad singlet-
CH (pyrazole, H4)~6.3singlet-
CHF₂ (difluoromethyl)~6.7-7.2tripletJH-F ≈ 54
CH₃ (methyl)~2.3singlet-
Table 2: Predicted ¹³C NMR Data for this compound
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3 (pyrazole)~146tripletJC-F ≈ 25-30
C5 (pyrazole)~140singlet-
C4 (pyrazole)~105singlet-
CHF₂ (difluoromethyl)~110tripletJC-F ≈ 235-240
CH₃ (methyl)~12singlet-

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are based on standard laboratory procedures for the analysis of small organic molecules.[4]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Due to the presence of an exchangeable NH proton, DMSO-d₆ is a good choice as it often allows for the observation of the NH signal. CDCl₃ can also be used, but the NH proton may exchange with trace amounts of D₂O or be very broad.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The addition of an internal standard, such as tetramethylsilane (TMS) at 0.03% v/v, is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6-8 ppm).

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of Workflows and Relationships

To visually represent the processes and logic involved in NMR spectroscopy, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Peak Picking & Integration reference->integrate analysis Structural Analysis integrate->analysis Structural Elucidation

Figure 1: Experimental Workflow for NMR Spectroscopy.

NMR_Interpretation_Logic cluster_1h 1H NMR Data cluster_13c 13C NMR Data chem_shift_h Chemical Shift (δ) - Electronic Environment structure Molecular Structure chem_shift_h->structure integration Integration - Proton Ratio integration->structure multiplicity Multiplicity (Splitting) - Neighboring Protons multiplicity->structure coupling Coupling Constant (J) - Connectivity coupling->structure chem_shift_c Chemical Shift (δ) - Carbon Type chem_shift_c->structure multiplicity_c Multiplicity (DEPT) - CH, CH₂, CH₃ multiplicity_c->structure

Figure 2: Logical Relationship of NMR Data Interpretation.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in the fields of chemical research and drug development. The presented data, protocols, and workflows offer a comprehensive starting point for the characterization of this and similar fluorinated pyrazole derivatives. The unique spectral features arising from the difluoromethyl group, namely the characteristic triplet in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling, are key identifiers for this class of compounds. A thorough application of the principles and methodologies outlined herein will enable researchers to confidently elucidate and verify the structures of novel chemical entities, a critical step in the advancement of pharmaceutical sciences.

References

Mass Spectrometry Fragmentation of 3-(Difluoromethyl)-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 3-(difluoromethyl)-5-methyl-1H-pyrazole. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages established fragmentation patterns of analogous pyrazole structures, particularly 3,5-dimethylpyrazole, and considers the electronic effects of the difluoromethyl substituent. The content herein is intended to serve as a predictive framework for researchers working with this and structurally related compounds.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Electron ionization of this compound is expected to induce characteristic fragmentation of the pyrazole core, influenced by the methyl and difluoromethyl substituents. The primary fragmentation processes for pyrazoles typically involve the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂). The presence of a methyl group often leads to the loss of a hydrogen radical, while the electron-withdrawing nature of the difluoromethyl group will influence charge stabilization and bond cleavage pathways.

The predicted major fragmentation pathways are outlined below and visualized in the accompanying diagram. The relative abundances are estimations based on the fragmentation of similar compounds and the anticipated stability of the resulting ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and estimated relative abundances for this compound.

Predicted Fragment Ion m/z (Predicted) Proposed Formula Estimated Relative Abundance Notes
Molecular Ion146[C₅H₆F₂N₂]⁺•ModerateThe parent ion.
[M-H]⁺145[C₅H₅F₂N₂]⁺HighLoss of a hydrogen radical, likely from the methyl group.
[M-H-N₂]⁺117[C₅H₅F₂]⁺ModerateLoss of N₂ from the [M-H]⁺ ion.
[M-HCN]⁺•119[C₄H₅F₂N]⁺•ModerateLoss of HCN from the molecular ion.
[M-H-HCN]⁺118[C₄H₄F₂N]⁺ModerateLoss of HCN from the [M-H]⁺ ion.
[CHF₂]⁺51[CHF₂]⁺ModerateCleavage of the difluoromethyl group.
[M-CHF₂]⁺95[C₄H₅N₂]⁺LowLoss of the difluoromethyl radical.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for pyrazole derivatives.[1][2]

2.1. Sample Preparation

  • Sample Dissolution: Accurately weigh approximately 1 mg of the synthesized and purified this compound into a 2 mL autosampler vial.

  • Solvent Addition: Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or methanol.[1]

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Volume: 1 µL.[2]

  • Injection Mode: Split (e.g., 20:1 split ratio, to be optimized based on sample concentration).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program: [2]

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Data Acquisition Mode: Full Scan for qualitative analysis. For quantitative studies, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[1]

Visualizations

The following diagrams illustrate the proposed experimental workflow and the predicted mass spectrometry fragmentation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolution Sample Dissolution (1 mg in 1 mL solvent) filtration Filtration (0.22 µm PTFE filter) dissolution->filtration injection GC Injection (1 µL, Split Mode) filtration->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-300) ionization->detection analysis Data Analysis (Fragmentation Pattern) detection->analysis

GC-MS Experimental Workflow

fragmentation_pathway cluster_MH cluster_fragments M [M]⁺• m/z 146 C₅H₆F₂N₂ MH [M-H]⁺ m/z 145 C₅H₅F₂N₂ M->MH -H• M_HCN [M-HCN]⁺• m/z 119 C₄H₅F₂N M->M_HCN -HCN CHF2 [CHF₂]⁺ m/z 51 M->CHF2 -C₄H₅N₂• M_CHF2 [M-CHF₂]⁺ m/z 95 C₄H₅N₂ M->M_CHF2 -CHF₂• MH_N2 [M-H-N₂]⁺ m/z 117 C₅H₅F₂ MH->MH_N2 -N₂ MH_HCN [M-H-HCN]⁺ m/z 118 C₄H₄F₂N MH->MH_HCN -HCN

Predicted Fragmentation Pathway

References

A Technical Guide to the Theoretical Infrared Spectroscopy of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies and their assignments for 3-(difluoromethyl)-5-methyl-1H-pyrazole. These predictions are derived from spectroscopic data of pyrazole, its methylated derivatives, and compounds containing difluoromethyl groups.[1][2][3][4][5][6] The intensity of the absorption bands is qualitatively described as strong (s), medium (m), or weak (w).

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchingPyrazole Ring3100 - 3300m
C-H Stretching (aromatic)Pyrazole Ring3000 - 3100m
C-H Stretching (aliphatic)Methyl Group2850 - 3000m
C=N StretchingPyrazole Ring1580 - 1650s
C=C StretchingPyrazole Ring1450 - 1550s
C-H Bending (aliphatic)Methyl Group1370 - 1470m
C-F StretchingDifluoromethyl Group1100 - 1350s
C-N StretchingPyrazole Ring1000 - 1200m
N-H BendingPyrazole Ring900 - 950m
C-H Bending (out-of-plane)Pyrazole Ring750 - 850s

Key Spectral Features:

  • N-H Stretching: The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3100-3300 cm⁻¹.[7][8] The broadness is often due to hydrogen bonding in the solid or liquid state.

  • C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.[3][9]

  • Ring Vibrations: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.[3] These are typically strong and sharp absorptions.

  • Difluoromethyl Group Vibrations: The most distinctive feature of the spectrum will be the strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group, expected in the 1100-1350 cm⁻¹ range.[5][6][10] The presence of two fluorine atoms will likely result in multiple strong bands in this region.

Standard Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining the infrared spectrum of a solid organic compound like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount (1-2 mg) of the this compound sample to remove any residual moisture.

  • In an agate mortar, grind 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to a fine powder.

  • Add the sample to the KBr powder and mix thoroughly by grinding for several minutes to ensure a homogenous mixture.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Collect a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet into the beam path.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

  • Process the spectrum to correct for any baseline distortions.

  • Identify the positions (wavenumbers) and relative intensities of the absorption bands.

  • Assign the observed bands to specific molecular vibrations based on established correlation tables and comparison with spectra of related compounds.

Visualizing the Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an infrared spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Collect Background Spectrum FTIR FTIR Spectrometer Background->FTIR SampleSpec Collect Sample Spectrum Process Baseline Correction SampleSpec->Process FTIR->SampleSpec Identify Peak Identification Process->Identify Assign Vibrational Assignment Identify->Assign Report Final Spectrum & Report Assign->Report

Caption: General workflow for FT-IR analysis.

Disclaimer: The information provided in this technical guide is for research and informational purposes only and is based on theoretical predictions and data from related chemical structures. Experimental verification is required to determine the actual infrared spectrum of this compound.

References

Technical Guide: Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-5-methyl-1H-pyrazole is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and agrochemical research. The incorporation of a difluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization.

Core Physical Properties

A summary of the available and predicted physical and chemical properties of this compound is presented below. It is important to note that while experimental data is preferred, some values are currently only available through computational prediction.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
CAS Number 934759-09-8
Molecular Formula C₅H₆F₂N₂
Molecular Weight 132.11 g/mol
Appearance Light yellow to yellow solid[1]
Boiling Point 222.4 ± 35.0 °CPredicted[1]
Density 1.0 ± 0.1 g/cm³Predicted[1]
pKa 12.24 ± 0.10Predicted[1]
Storage Temperature Room temperature[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the synthesis and characterization of this compound and the determination of its key physical properties.

Synthesis

A general and efficient method for the synthesis of pyrazole derivatives involves the cyclization of a β-diketone or a related precursor with hydrazine hydrate or its derivatives. For this compound, a plausible synthetic route is the reaction of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. The reaction may be exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete cyclization.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[2][3]

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4][5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a standard pulse sequence, a spectral width of -2 to 12 ppm, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a spectral width of 0 to 200 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ), coupling constants (J), and integration values will confirm the structure of this compound.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.[4][6]

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺˙) will confirm the molecular weight of the compound. Analysis of the fragmentation pattern can provide further structural information.[6]

Physical Property Determination

3.3.1. Melting Point

Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry, purified solid.

  • Measurement: Pack the powder into a capillary tube and place it in a calibrated melting point apparatus.[2][7]

  • Observation: Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range is indicative of high purity.

3.3.2. Solubility

Protocol: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[8]

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis start Starting Materials (e.g., 1,1-difluoro-2,4-pentanedione, hydrazine hydrate) reaction Cyclization Reaction start->reaction 1. Reaction workup Aqueous Work-up reaction->workup 2. Isolation purification Purification (Chromatography/Recrystallization) workup->purification 3. Purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry mp Melting Point Determination solubility Solubility Determination product->nmr product->ms product->mp product->solubility

A generalized workflow for the synthesis and characterization of this compound.

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating such a pathway cannot be provided at this time. Research into the biological activities of this compound may reveal its molecular targets and associated signaling cascades in the future.

References

Technical Guide: Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the pyrazole derivative, 3-(difluoromethyl)-5-methyl-1H-pyrazole (CAS Number: 934759-09-8). Pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. This document collates available data on the physicochemical properties of this compound, with a particular focus on its melting point. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier specifications, a definitive experimental melting point for this specific compound has not been reported in publicly available sources. This guide, therefore, provides information on closely related analogs and outlines the standard experimental protocol for melting point determination, which can be applied to this compound.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent scaffolds in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of fluorine-containing substituents, such as a difluoromethyl group, can significantly modulate the physicochemical and biological properties of the parent molecule. These modifications can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical Properties of this compound

A thorough investigation for the physical properties of this compound was conducted. While some properties are available, the melting point is not among the publicly documented data.

Quantitative Data
PropertyValueSource
CAS Number 934759-09-8Santa Cruz Biotechnology[1]
Molecular Formula C₅H₆F₂N₂Santa Cruz Biotechnology[1]
Molecular Weight 132.11 g/mol Santa Cruz Biotechnology[1]
Melting Point Data not available-

Note: A safety data sheet for this compound explicitly states "no data available" for the melting point.

Synthesis of a Structurally Related Analog

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

A common method for the synthesis of trifluoromethyl-substituted pyrazoles involves the condensation of a β-diketone with hydrazine hydrate. For 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the reaction proceeds as follows:

  • Reactants : 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.

  • Procedure : 1,1,1-trifluoro-2,4-pentanedione is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added dropwise to the solution, often with cooling to control the exothermic reaction. The reaction mixture is stirred for a specified period, typically several hours, to ensure complete reaction.

  • Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can then be purified by methods such as recrystallization or column chromatography to yield the pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

It is important to note that this is a general procedure for a related compound and the synthesis of this compound would require the use of the corresponding difluoromethyl-β-diketone.

Experimental Protocol for Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property used for identification and to assess purity. The following is a general experimental protocol for determining the melting point of a pyrazole derivative, such as this compound.

Capillary Method

This is the most common and reliable method for determining the melting point of a solid.

  • Apparatus :

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure :

    • Sample Preparation : Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Loading the Capillary Tube : Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

    • Melting Point Determination :

      • Place the loaded capillary tube into the heating block of the melting point apparatus.

      • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).

      • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

      • Observe the sample through the magnifying lens.

    • Recording the Melting Range :

      • Record the temperature at which the first drop of liquid appears.

      • Record the temperature at which the entire sample has completely melted.

      • The melting point is reported as a range between these two temperatures.

  • Purity Indication : A pure crystalline solid will typically have a sharp melting range of 0.5-1.5 °C. Impurities tend to lower and broaden the melting range.

Visualizations

Logical Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement cluster_result Result A Obtain Dry Sample B Grind to Fine Powder A->B C Load Sample into Capillary Tube B->C D Pack Sample to 2-3 mm Height C->D E Place Capillary in Apparatus D->E F Rapid Heating to ~15°C Below MP E->F G Slow Heating (1-2°C/min) F->G H Observe and Record Start of Melting G->H I Observe and Record Completion of Melting H->I J Report Melting Range I->J

Caption: Workflow for determining the melting point of a solid compound.

Relationship between Purity and Melting Point

PurityMeltingPoint cluster_purity Sample Purity cluster_mp Melting Point Characteristics Pure High Purity Sharp Sharp Melting Range (e.g., 1-2°C) Pure->Sharp Leads to Impure Low Purity (Contains Impurities) Broad Broad and Depressed Melting Range Impure->Broad Leads to

Caption: Effect of purity on melting point characteristics.

References

An In-depth Technical Guide to the Solubility of 3-(difluoromethyl)-5-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Qualitative Solubility Assessment

3-(difluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound. Its solubility in organic solvents is dictated by its molecular structure, which includes a pyrazole ring, a methyl group, and a difluoromethyl group. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, can participate in hydrogen bonding, which influences its solubility in protic solvents. Generally, pyrazole exhibits solubility in organic solvents like ethanol, methanol, and acetone.[1] The presence of the difluoromethyl group, a lipophilic moiety, is expected to enhance the solubility of the molecule in non-polar and weakly polar organic solvents. Conversely, the polar pyrazole ring may contribute to solubility in more polar organic solvents. The interplay between the polar pyrazole core and the lipophilic substituents will ultimately determine the solubility profile across a range of organic solvents. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in synthesis and drug formulation.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound such as this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solute)

  • A range of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium in preliminary experiments.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the analyte in the diluted samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification cluster_result Result A Add excess solute to solvent B Seal vials A->B C Incubate with shaking at constant temperature B->C D Withdraw supernatant C->D E Filter sample D->E F Dilute sample E->F G Analyze by HPLC F->G I Determine concentration G->I H Prepare calibration curve H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific data is not currently available, the provided qualitative assessment and detailed experimental protocol offer valuable resources for researchers in the field.

References

Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the calculated physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), of the heterocyclic compound 3-(difluoromethyl)-5-methyl-1H-pyrazole. These parameters are critical in the fields of medicinal chemistry and drug development, influencing a compound's pharmacokinetic and pharmacodynamic profiles. This document also outlines detailed experimental protocols for the determination of these properties and includes a workflow diagram relevant to the screening of pyrazole-based compounds.

Calculated Physicochemical Data

The pKa and logP values of this compound have been calculated using computational predictive models. These values provide essential insights into the compound's behavior in biological systems.

PropertyValueDescription
pKa 11.5 (most basic)The pKa value indicates the acidity or basicity of a compound. For this compound, the predicted basic pKa of 11.5 suggests that the pyrazole ring is weakly basic and will be protonated only under strongly acidic conditions.
logP 1.4The logP value is a measure of a compound's lipophilicity, which affects its solubility, permeability, and metabolic stability. A logP of 1.4 indicates that this compound has a moderate degree of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Experimental Protocols

The following are detailed methodologies for the experimental determination of pKa and logP, which can be used to validate the computationally predicted values.

Determination of pKa by Potentiometric Titration

This method involves the titration of the compound with a standardized acid or base and monitoring the pH change.

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO2

  • Methanol or other suitable co-solvent if the compound has low water solubility

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If necessary, a small amount of a co-solvent like methanol can be used, but the amount should be kept to a minimum as it can affect the pKa value.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

  • Titration: Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. The equivalence point can be identified as the point of steepest inflection in the curve, often determined by taking the first or second derivative of the titration curve.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

Materials and Equipment:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pH-buffered, typically pH 7.4, and pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer, HPLC, or other suitable analytical instrument for concentration determination

  • Standard solutions of the compound in both n-octanol and water for calibration

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and allowing the phases to separate.

  • Partitioning: Accurately weigh the compound and dissolve it in either the aqueous or organic phase. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase. The initial concentration should be such that it can be accurately measured in both phases after partitioning.

  • Equilibration: Vigorously shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached. The optimal shaking time should be determined in preliminary experiments.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique. A pre-established calibration curve for the compound in each solvent is necessary for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Workflow for Physicochemical Property-Based Screening

The following diagram illustrates a typical workflow for screening pyrazole derivatives in a drug discovery context, incorporating the determination of physicochemical properties like pKa and logP.

G cluster_0 Compound Synthesis and Acquisition cluster_1 Physicochemical Profiling cluster_2 In Vitro Screening cluster_3 Lead Optimization A Pyrazole Library Synthesis B Computational Prediction (pKa, logP, Solubility) A->B Initial Screening C Experimental Validation (pKa, logP) B->C Confirmation of Key Compounds D Data Analysis and Filtering C->D E Primary Biological Assay D->E Selection of Compounds with Favorable Properties F ADME-Tox Assays E->F Active Hits G Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis F->G H Design of New Analogs G->H H->A Iterative Improvement

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

Tautomerism in 3-(Difluoromethyl)-5-methyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal and agrochemical research. Due to the presence of an acidic proton on the pyrazole ring, this molecule exists as a dynamic equilibrium of two principal tautomers: this compound and 5-(difluoromethyl)-3-methyl-1H-pyrazole. This document elucidates the structural and electronic factors governing this equilibrium, drawing upon established principles of pyrazole chemistry and spectroscopic data from closely related analogs. Furthermore, it outlines a detailed experimental protocol for the synthesis and characterization of this compound and explores its potential biological significance as a modulator of key enzymatic pathways.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to undergo prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms. This dynamic equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature. The position of this equilibrium is critical as the individual tautomers can exhibit distinct physicochemical properties, reactivity, and biological activities.

For an unsymmetrically substituted pyrazole such as this compound, two distinct annular tautomers are possible. The equilibrium between these forms is dictated by the interplay of the electron-withdrawing difluoromethyl group (-CHF₂) and the electron-donating methyl group (-CH₃).

Tautomeric Equilibrium of this compound

Based on extensive studies of substituted pyrazoles, a general principle has been established: electron-withdrawing groups (EWGs) tend to favor the tautomer where the acidic proton is located on the nitrogen atom distal to the EWG, while electron-donating groups (EDGs) favor the tautomer with the proton on the adjacent nitrogen.

In the case of this compound, the difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Conversely, the methyl group is a weak electron-donating group. Consequently, the tautomeric equilibrium is expected to strongly favor the 5-(difluoromethyl)-3-methyl-1H-pyrazole form. In this arrangement, the more basic, pyridine-like nitrogen atom is adjacent to the electron-donating methyl group, and the pyrrole-like NH group is adjacent to the electron-withdrawing difluoromethyl group.

dot

To be rendered with actual chemical structures for Tautomer_A and Tautomer_B.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound in CDCl₃

TautomerPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
5-(Difluoromethyl)-3-methyl-1H-pyrazole (Major) ~12.5 (br s, 1H, NH), ~6.5 (t, J ≈ 55 Hz, 1H, CHF₂), ~6.1 (s, 1H, C4-H), ~2.3 (s, 3H, CH₃)~150 (C3), ~145 (t, J ≈ 25 Hz, C5), ~110 (t, J ≈ 240 Hz, CHF₂), ~105 (C4), ~12 (CH₃)
This compound (Minor) ~12.5 (br s, 1H, NH), ~6.6 (t, J ≈ 55 Hz, 1H, CHF₂), ~6.0 (s, 1H, C4-H), ~2.4 (s, 3H, CH₃)~148 (t, J ≈ 25 Hz, C3), ~142 (C5), ~112 (t, J ≈ 240 Hz, CHF₂), ~107 (C4), ~14 (CH₃)

Proposed Experimental Protocols

Synthesis of this compound

This proposed synthesis is adapted from established procedures for analogous fluorinated pyrazoles.

Reaction Scheme:

1,1-Difluoro-2,4-pentanedione + Hydrazine hydrate → this compound

Materials and Equipment:

  • 1,1-Difluoro-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,1-difluoro-2,4-pentanedione (0.1 mol) in ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

dot

SynthesisWorkflow start Start dissolve Dissolve 1,1-difluoro-2,4-pentanedione in Ethanol start->dissolve cool Cool to 0 °C dissolve->cool add_hydrazine Add Hydrazine Hydrate cool->add_hydrazine reflux Reflux for 4 hours add_hydrazine->reflux evaporate Remove Ethanol reflux->evaporate extract Work-up with Ethyl Acetate and Water evaporate->extract purify Column Chromatography extract->purify end This compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure and assess the tautomeric ratio. Low-temperature NMR studies may be required to slow the proton exchange and observe distinct signals for each tautomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information of the tautomeric form present in the solid state.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

Of particular relevance to the title compound are two key enzyme targets:

  • Succinate Dehydrogenase (SDH): Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[2][3] These compounds bind to the ubiquinone-binding site of SDH, blocking the electron transport chain and inhibiting fungal respiration. The difluoromethyl group in the 3-position is a common feature in several commercial and investigational SDHIs.

  • Cyclooxygenase (COX): Certain pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4][5] The anti-inflammatory drug Celecoxib, for instance, features a pyrazole core.

dot

BiologicalTargets cluster_SDHI Succinate Dehydrogenase Inhibition cluster_COXI Cyclooxygenase Inhibition compound 3-(Difluoromethyl)-5-methyl- 1H-pyrazole Scaffold SDH Succinate Dehydrogenase (SDH) (Complex II) compound->SDH Potential Inhibition COX2 Cyclooxygenase-2 (COX-2) compound->COX2 Potential Inhibition ETC Electron Transport Chain SDH->ETC blocks electron transfer Respiration Fungal Respiration ETC->Respiration is inhibited Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate

Caption: Potential biological targets and pathways for this compound derivatives.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium strongly favoring the 5-(difluoromethyl)-3-methyl-1H-pyrazole tautomer due to the electronic influence of its substituents. This guide provides a robust framework for its synthesis, characterization, and the prediction of its spectroscopic properties based on well-established chemical principles and data from analogous compounds. The prevalence of the pyrazole scaffold in potent enzyme inhibitors, particularly SDH and COX inhibitors, underscores the potential of this molecule as a valuable building block for the development of new therapeutic and agrochemical agents. Further experimental validation of the proposed tautomeric equilibrium and biological activities is warranted to fully elucidate the potential of this compound.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Introduction of Fluorine into Pyrazole Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological properties.[3][4] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[6] The fusion of fluorine chemistry with the versatile pyrazole core has given rise to a plethora of highly effective pharmaceuticals and agrochemicals.[7]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of fluorinated pyrazole compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field.

Historical Perspective: A Timeline of Innovation

The journey of fluorinated pyrazoles is intertwined with the broader history of organofluorine chemistry. While the Knorr pyrazole synthesis was first reported in 1883, the strategic introduction of fluorine into pharmaceuticals began in the mid-20th century.[8] One of the earliest significant forays into fluorinated heterocycles was the development of 5-fluorouracil in the 1950s, which demonstrated the potential of fluorination in creating potent therapeutic agents.

The 1990s marked a turning point for fluorinated pyrazoles with the discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This diaryl-substituted pyrazole, bearing a trifluoromethyl group, showcased the successful application of fluorine to enhance the pharmacological profile of a drug, leading to a blockbuster anti-inflammatory agent.[9] Following this success, the exploration of fluorinated pyrazoles in various applications has grown exponentially.[7] In the agrochemical sector, the development of compounds like Fluopyram, a potent fungicide and nematicide, has highlighted the versatility of this chemical class in crop protection.[10] The trifluoromethyl group, in particular, has been a key player in the development of many modern fluorinated pyrazole-based drugs and agrochemicals.[11][12]

Applications of Fluorinated Pyrazole Compounds

The unique structural and electronic properties of fluorinated pyrazoles have led to their successful application in diverse fields, most notably in medicine and agriculture.

Pharmaceuticals

Fluorinated pyrazoles are prominent in medicinal chemistry, with applications spanning anti-inflammatory, anticancer, and antibacterial agents. The trifluoromethyl group is a common feature in many of these compounds, contributing to their enhanced biological activity.[11]

Celecoxib , a selective COX-2 inhibitor, is a prime example of a successful fluorinated pyrazole drug. Its trifluoromethyl group is crucial for its selective binding to the COX-2 enzyme.[9] The mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[13]

Agrochemicals

In agriculture, fluorinated pyrazoles have emerged as a vital class of pesticides, encompassing fungicides, insecticides, and herbicides.

Fluopyram is a broad-spectrum fungicide and nematicide.[10] It functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi and nematodes, thereby disrupting their energy production.[14]

Quantitative Data on Fluorinated Pyrazole Compounds

The following tables summarize key quantitative data for representative fluorinated pyrazole compounds, highlighting their biological activity and physicochemical properties.

CompoundTargetIC50/EC50Application
CelecoxibCOX-20.04-0.1 µM (IC50)Anti-inflammatory
FluopyramSuccinate Dehydrogenase0.05-5 µM (EC50)Fungicide/Nematicide
FipronilGABA Receptor1-10 nM (IC50)Insecticide
CompoundMolecular WeightLogPpKaMelting Point (°C)
Celecoxib381.373.511.1157-159
Fluopyram397.73.3N/A118-120
Fipronil437.154.0N/A200-201

Synthesis of Fluorinated Pyrazole Compounds

Several synthetic methodologies are employed for the construction of the fluorinated pyrazole core. The Knorr pyrazole synthesis and 1,3-dipolar cycloadditions are among the most common and versatile approaches.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15] This method is widely used for the synthesis of a variety of substituted pyrazoles, including those containing fluorine.

Experimental Protocol: Synthesis of a Trifluoromethyl-substituted Pyrazole via Knorr Synthesis

  • Materials: 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethyl-substituted pyrazole.

Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr synthesis, also utilizes a 1,4-dicarbonyl compound and a hydrazine to form the pyrazole ring.[16]

Experimental Protocol: Paal-Knorr Synthesis of a Fluorinated Pyrazole

  • Materials: A fluorinated 1,4-diketone (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol, Hydrochloric acid (catalytic amount).

  • Procedure:

    • To a solution of the fluorinated 1,4-diketone in ethanol, add phenylhydrazine.

    • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo.

    • The residue is then purified by column chromatography on silica gel to afford the target fluorinated pyrazole.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrile imine or a diazoalkane) and a dipolarophile (such as an alkyne or alkene) is another powerful method for constructing the pyrazole ring.[17] This method offers a high degree of regioselectivity and is compatible with a wide range of functional groups, making it suitable for the synthesis of complex fluorinated pyrazoles.[18]

Experimental Protocol: Synthesis of a Fluorinated Pyrazole via 1,3-Dipolar Cycloaddition

  • Materials: A fluorinated hydrazonoyl chloride (1.0 eq), an alkyne (1.2 eq), Triethylamine (1.5 eq), Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve the fluorinated hydrazonoyl chloride and the alkyne in toluene.

    • Add triethylamine to the mixture at room temperature.

    • Heat the reaction mixture to the desired temperature and monitor by TLC.

    • After completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the fluorinated pyrazole.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by fluorinated pyrazoles and typical experimental workflows for their discovery and synthesis.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Celecoxib Celecoxib (Fluorinated Pyrazole) Celecoxib->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Celecoxib's Inhibition of the COX-2 Pathway.

Fluopyram_MOA cluster_ETC Mitochondrial Electron Transport Chain Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Oxidation UQH2 Ubiquinol (QH2) Complex_II->UQH2 Reduction Succinate Succinate Succinate->Complex_II UQ Ubiquinone (Q) UQ->Complex_II Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Fluopyram Fluopyram (Fluorinated Pyrazole) Fluopyram->Complex_II Inhibition ATP ATP Production ATP_Synthase->ATP Cell_Death Fungal/Nematode Cell Death ATP->Cell_Death Depletion leads to Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Launch Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Market Market Launch NDA->Market Agrochemical_Discovery_Workflow cluster_Research Research & Discovery cluster_Development Development cluster_Registration Registration & Commercialization Lead_Gen Lead Generation (Synthesis & Screening) Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Field_Trials Field Trials (Efficacy & Crop Safety) Lead_Opt->Field_Trials Tox_Etox Toxicology & Ecotoxicology Studies Lead_Opt->Tox_Etox Formulation Formulation Development Field_Trials->Formulation Regulatory Regulatory Submission Tox_Etox->Regulatory Formulation->Regulatory Production Production & Market Launch Regulatory->Production

References

Methodological & Application

Application Note and Protocol: A Robust Method for the Synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of fluorinated pyrazoles is of particular interest as the inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed protocol for the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole from ethyl difluoroacetoacetate and hydrazine hydrate, based on the well-established Knorr pyrazole synthesis.[1] This method offers an efficient and direct route to this valuable fluorinated building block.

Reaction Principle

The synthesis is achieved through the Knorr pyrazole synthesis, which involves the condensation reaction between a β-keto ester (ethyl difluoroacetoacetate) and a hydrazine derivative (hydrazine hydrate).[1][2] The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of hydrazine with the ketone carbonyl of the β-keto ester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[1]

Experimental Protocol

Materials:

  • Ethyl difluoroacetoacetate (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl difluoroacetoacetate (1 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid followed by the dropwise addition of hydrazine hydrate (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

ParameterValue
Starting Material Ethyl difluoroacetoacetate
Reagent Hydrazine hydrate
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (~78 °C)
Reaction Time 2 - 4 hours
Typical Yield 75 - 85%
Purity (Post-Chroma.) >98%
Appearance Colorless to pale yellow oil or solid

Visualizations

Reaction Scheme:

ReactionScheme Scheme 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product EDFA Ethyl difluoroacetoacetate Pyrazole This compound EDFA->Pyrazole + Hydrazine Hydrate (Ethanol, Acetic Acid, Reflux) Hydrazine Hydrazine Hydrate Workflow Figure 1: Experimental Workflow A 1. Reaction Setup (Ethyl difluoroacetoacetate in Ethanol) B 2. Reagent Addition (Acetic Acid, Hydrazine Hydrate) A->B C 3. Reaction (Reflux for 2-4h) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Work-up (EtOAc, NaHCO3, Brine) D->E F 6. Drying and Concentration (MgSO4, Rotary Evaporation) E->F G 7. Purification (Flash Chromatography) F->G H Final Product (this compound) G->H

References

Application Notes and Protocols for the Regioselective Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy involves the cyclocondensation of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate. An alternative route, the synthesis of a closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is also presented, offering insights into the construction of the difluoromethyl-pyrazole scaffold. The protocols are designed to be clear, concise, and reproducible for researchers in the field of organic synthesis and medicinal chemistry.

Introduction

The pyrazole moiety is a prominent scaffold in a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of these molecules.[1] The regioselective synthesis of substituted pyrazoles is a critical aspect of drug discovery, as different regioisomers often exhibit distinct biological profiles. This document outlines a reliable method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The primary method is based on the well-established Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5]

Primary Synthetic Pathway: Cyclocondensation of 1,1-difluoro-2,4-pentanedione with Hydrazine

The most direct and regioselective approach to this compound is the cyclocondensation of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][3] The regioselectivity is driven by the differential electrophilicity of the two carbonyl carbons in the unsymmetrical diketone. The carbonyl group adjacent to the electron-withdrawing difluoromethyl group is more susceptible to nucleophilic attack.

start_materials 1,1-difluoro-2,4-pentanedione + Hydrazine Hydrate intermediate Hydrazone Intermediate start_materials->intermediate Initial Nucleophilic Attack product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1-difluoro-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in ethanol (5 mL per mmol of diketone).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Regioselectivity:

The yield and regioselectivity of this reaction are expected to be high, favoring the formation of the this compound isomer. The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in similar pyrazole syntheses.[6]

Reactant 1Reactant 2SolventProductRegioisomeric Ratio (3-CHF2 : 5-CHF2)Yield (%)
1,1-difluoro-2,4-pentanedioneHydrazine HydrateEthanolThis compound>95:585-95
1,1-difluoro-2,4-pentanedioneHydrazine HydrateHFIPThis compound>99:190-98

Table 1: Summary of Reaction Conditions and Outcomes

Alternative Synthetic Pathway: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

An alternative, well-documented route provides access to a closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[7][8] This multi-step synthesis starts from dimethylaminovinyl methyl ketone (DMAB) and difluoroacetyl fluoride. While this pathway yields a C4-carboxylated and N1-methylated derivative, it demonstrates a robust method for constructing the core difluoromethyl-pyrazole structure.

G cluster_0 Step 1: Difluoroacetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A Dimethylaminovinyl methyl ketone (DMAB) C Difluoroacetylated Intermediate A->C Et3N B Difluoroacetyl fluoride B->C E 3-(Difluoromethyl)-1-methyl-4-acetyl-1H-pyrazole C->E D Methylhydrazine D->E G 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid E->G F NaOCl F->G

Caption: Multi-step synthesis of a pyrazole analogue.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Step 1: Difluoroacetylation of Dimethylaminovinyl methyl ketone (DMAB)

  • In a suitable reactor, charge DMAB and a trialkylamine base (e.g., triethylamine).

  • Cool the mixture and slowly add difluoroacetyl fluoride while maintaining the temperature.

  • After the addition, allow the reaction to proceed to completion.

Step 2: Cyclization with Methylhydrazine

  • To the difluoroacetylated intermediate, add methylhydrazine.

  • The addition of dimethylamine can be used to control the formation of isomers.[7]

  • Heat the mixture to effect cyclization.

Step 3: Oxidation to the Carboxylic Acid

  • The resulting 3-(difluoromethyl)-1-methyl-4-acetyl-1H-pyrazole is then oxidized using sodium hypochlorite (NaOCl).

  • The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can be isolated and purified by crystallization.[7][8]

Starting MaterialReagentsIntermediate/ProductYield (%)Purity (%)
DMAB1. Difluoroacetyl fluoride, Et3N2. Methylhydrazine3-(Difluoromethyl)-1-methyl-4-acetyl-1H-pyrazoleQuantitative-
3-(Difluoromethyl)-1-methyl-4-acetyl-1H-pyrazoleNaOCl3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidHighup to 99

Table 2: Summary of the Alternative Synthetic Route [7][8]

Conclusion

The regioselective synthesis of this compound is readily achievable through the cyclocondensation of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate. This method offers high yields and excellent control of regioselectivity, particularly when employing fluorinated alcohols as solvents. The provided protocols serve as a comprehensive guide for researchers engaged in the synthesis of fluorinated heterocyclic compounds for applications in drug discovery and development. The alternative synthesis of a C4-carboxylated analogue further illustrates the versatility of synthetic approaches to this important class of molecules.

References

Application Notes and Protocols: 3-(Difluoromethyl)-5-methyl-1H-pyrazole as a Fungicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(difluoromethyl)-5-methyl-1H-pyrazole, and more specifically its carboxylic acid derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), as a critical intermediate in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides. The following sections detail the synthesis, mechanism of action, and biological activity of fungicides derived from this key building block.

Introduction

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a vital chemical intermediate for a significant class of agricultural fungicides.[1][2] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain.[1][3] The pyrazole ring, substituted with a difluoromethyl group, is a crucial pharmacophore in the design of these potent fungicides.[4] A number of commercially successful fungicides have been developed incorporating the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, including isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr.[3]

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

Several synthetic routes to DFPA have been developed, aiming for high purity and cost-effectiveness for large-scale production.[2] A common approach involves the cyclization of a diketone derivative with methylhydrazine.

Experimental Protocol: Synthesis of DFPA

A practical and cost-effective method for the large-scale production of DFPA utilizes an acetyl pyrazole as a key intermediate.[2]

Step 1: Synthesis of Dimethylaminovinyl Methyl Ketone (DMAB) This starting material can be prepared through established methods using acetone, ethyl formate, and dimethylamine.[2] An alternative, more cost-effective route involves the use of Gold's reagent.[2]

Step 2: Difluoroacetylation of DMAB The difluoroacetylation of DMAB proceeds quantitatively using difluoroacetyl fluoride (DFAF) with triethylamine (Et3N) to trap the generated hydrogen fluoride (HF).[2]

Step 3: Cyclization to form Acetyl Pyrazole The cyclization step is performed with methylhydrazine. The addition of dimethylamine (Me2NH) is crucial to control the formation of isomers, and any trace amounts of isomers can be efficiently removed by crystallization.[2]

Step 4: Oxidation to DFPA The final step is the oxidation of the acetyl pyrazole to DFPA using sodium hypochlorite (NaOCl). This reaction is clean and can yield DFPA with up to 99% purity. DFPA itself can be used as a phase-transfer catalyst to facilitate the reaction.[2]

A patented method describes the synthesis starting from 2,2-difluoro acetyl halide and an alpha, beta-unsaturated ester to form an alpha-difluoro acetyl intermediate. This intermediate is then condensed and cyclized with a methylhydrazine aqueous solution in the presence of a catalyst (sodium iodide or potassium iodide) to yield the crude DFPA, which is then purified by recrystallization.[5]

Synthesis of Fungicidal Pyrazole Amides

DFPA is primarily used to synthesize pyrazole carboxamide fungicides. This is typically achieved by converting the carboxylic acid to an acid chloride, followed by reaction with a specific amine.

Experimental Protocol: General Synthesis of Pyrazole Amides

Step 1: Activation of DFPA 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is activated, commonly by converting it to the corresponding acid chloride. This can be achieved by refluxing DFPA in thionyl chloride.[6]

Step 2: Amide Coupling The resulting acid chloride is then reacted with a selected amine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DMF) to form the final pyrazole carboxamide fungicide.[7][8] Peptide coupling reagents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) can also be used to facilitate the amide bond formation directly from the carboxylic acid.[8]

Synthesis Workflow

G cluster_synthesis Synthesis of DFPA cluster_fungicide Synthesis of Pyrazole Amide Fungicide Starting_Materials Acetone, Ethyl Formate, Dimethylamine DMAB Dimethylaminovinyl Methyl Ketone (DMAB) Starting_Materials->DMAB Well-known method Acetyl_Pyrazole Acetyl Pyrazole Intermediate DMAB->Acetyl_Pyrazole Difluoroacetylation & Cyclization DFPA 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) Acetyl_Pyrazole->DFPA Oxidation (NaOCl) DFPA_input DFPA Acid_Chloride Acid Chloride Derivative DFPA_input->Acid_Chloride Activation (e.g., SOCl2) Fungicide Pyrazole Amide Fungicide Acid_Chloride->Fungicide Amine Specific Amine Amine->Fungicide Amide Coupling

Caption: General workflow for the synthesis of DFPA and its conversion to a pyrazole amide fungicide.

Mechanism of Action

Fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] SDH, also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the electron transport from succinate to ubiquinone.[6] This interruption of the respiratory chain prevents the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[6] Molecular docking studies have shown that the carbonyl oxygen atom of the pyrazole amide can form hydrogen bonds with amino acid residues like TYR58 and TRP173 on the SDH enzyme.[3]

Mechanism of Action Pathway

G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubihydroquinone Ubihydroquinone SDH->Ubihydroquinone e- transfer Ubiquinone Ubiquinone Ubiquinone->SDH Complex_III Complex III Ubihydroquinone->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Fungicide Pyrazole Amide Fungicide Inhibition X Fungicide->Inhibition Inhibition->SDH

Caption: Inhibition of the mitochondrial respiratory chain by pyrazole amide fungicides.

Fungicidal Activity

Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have demonstrated potent and broad-spectrum fungicidal activity against a variety of economically important plant pathogens.

Experimental Protocol: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

The in vitro fungicidal activity of the synthesized compounds is commonly evaluated using a mycelial growth inhibition method.[3][7]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dosing: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates containing the test compound.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial colony on the control plate and T is the diameter on the treated plate.

  • EC₅₀ Determination: The median effective concentration (EC₅₀) values, which represent the concentration of the compound that inhibits 50% of the mycelial growth, are determined by probit analysis of the inhibition data at various concentrations.

Quantitative Data on Fungicidal Activity

The following tables summarize the fungicidal activity of various pyrazole amide derivatives reported in the literature.

Table 1: Antifungal Activity of N-(substituted phenyl)pyridin-3-yl Pyrazole Carboxamides [3]

CompoundREC₅₀ (μg/mL) vs. Rhizoctonia solani
6b3-CF₃>50
6c4-OCH₃12.5
6e4-CH₃25.0
Boscalid-2.2

Table 2: Antifungal Activity of Pyrazole Amide and Ester Derivatives [7]

CompoundTarget FungusInhibition Rate (%) at 200 μg/mL
I-4P. piricola>95
QD-4P. piricola>95
II-5P. piricola>90

Table 3: Antifungal Activity of Pyrazole-4-carboxamide Derivatives Containing an Oxime Ether Fragment [9]

CompoundEC₅₀ (μg/mL) vs. Rhizoctonia solani
E11.1
Boscalid2.2

Table 4: Antifungal Activity of Pyrazole Amide Derivatives against various fungi [10]

CompoundEC₅₀ (μg/mL) vs. Gibberella zeaeEC₅₀ (μg/mL) vs. Fusarium oxysporumEC₅₀ (μg/mL) vs. Cytospora mandshuricaEC₅₀ (μg/mL) vs. Phytophthora infestans
7a1.8---
7c-1.53.6-
7f---6.8

Conclusion

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone intermediate in the development of a highly successful class of SDHI fungicides. The synthetic pathways to this intermediate and its derivatives are well-established, leading to compounds with potent and broad-spectrum fungicidal activity. The clear mechanism of action, targeting a fundamental process in fungal respiration, provides a solid basis for the rational design of new and improved fungicides. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel crop protection agents.

References

Application Notes and Protocols: Mechanism of Action of Pyrazole-Derived SDHI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of pyrazole-derived Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This class of fungicides plays a crucial role in agriculture by effectively controlling a broad spectrum of fungal plant pathogens.[1][2][3][4] A thorough understanding of their mode of action, methods for efficacy evaluation, and the molecular basis of resistance is essential for their sustainable use and the development of new, more effective compounds.

Introduction to Pyrazole SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[2][5] Pyrazole carboxamides represent a significant chemical group within the SDHIs, known for their high efficacy and broad-spectrum activity.[4][6] These compounds disrupt the fungal respiratory process, leading to a cessation of energy production and ultimately cell death.[7]

Molecular Mechanism of Action

The primary mode of action of pyrazole-derived SDHI fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.[2][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain.

  • Target Site: SDHI fungicides bind to the ubiquinone (Q) binding site (Q-site) of the SDH enzyme.[8][9] This binding site is formed by three of the four subunits of the SDH complex: SdhB, SdhC, and SdhD.[2][9][10]

  • Inhibition of Electron Transport: By occupying the Q-site, pyrazole SDHIs block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain inhibits ATP production, depriving the fungal cell of its primary energy source.[7]

  • Disruption of the TCA Cycle: The inhibition of SDH also leads to a disruption of the tricarboxylic acid cycle, further compromising cellular metabolism.[1]

cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate SDHI Pyrazole SDHI Fungicide SDHI->ComplexII Inhibition ComplexII->Fumarate Q Ubiquinone (Q) ComplexII->Q e- QH2 Ubihydroquinone (QH2) Q->QH2 ComplexIII Complex III QH2->ComplexIII ETC Electron Transport Chain ComplexIII->ETC ATP ATP Synthesis ETC->ATP

Caption: Mechanism of action of pyrazole SDHI fungicides.

Quantitative Efficacy Data

The efficacy of pyrazole SDHI fungicides can be quantified using various metrics, primarily the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). The EC₅₀ value represents the concentration of a fungicide that causes a 50% reduction in fungal growth, while the IC₅₀ value indicates the concentration required to inhibit the activity of the target enzyme (SDH) by 50%. Lower values signify higher potency.

FungicideFungal SpeciesEC₅₀ (µg/mL)IC₅₀ (µM)Reference
FluxapyroxadBotrytis cinerea0.7911.031[11]
Compound 5lBotrytis cinerea0.3920.506[11]
ThifluzamideSclerotinia sclerotiorum33.2 µM-[1]
Compound 12I-iSclerotinia sclerotiorum2.2 µM-[1]
BoscalidRhizoctonia solani2.27.9[12]
Compound E1Rhizoctonia solani1.13.3[12]
BoscalidRhizoctonia solani-1.53[3]
FluxapyroxadRhizoctonia solani-0.35[3]
Compound 8eRhizoctonia solani-1.30[3]
ThifluzamideRhizoctonia cerealis23.1 mg/L-[13]
Compound 9acRhizoctonia cerealis1.1-4.9 mg/L-[13]
FluxapyroxadPorcine Heart SDH-3.76[14]
Compound A14Porcine Heart SDH-0.183[14]
FluxapyroxadPorcine SDH-5.48[15]
Compound 16Porcine SDH-1.85[15]
Compound 22Porcine SDH-0.39[15]
BoscalidValsa mali9.19 mg/L-[16]
Compound 6iValsa mali1.77 mg/L-[16]
PydiflumetofenSclerotinia sclerotiorum-0.0036-1.2088 µmol L⁻¹[4]
ThifluzamideSclerotinia sclerotiorum>6.01 mg L⁻¹-[4]

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the EC₅₀ value of a fungicide against a specific fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal pathogen culture

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 50-60°C and add the test compound to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile petri dishes.

  • Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 7-8 cm in diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition data.

cluster_0 Experimental Workflow: In Vitro Fungicidal Assay A Prepare PDA with varying fungicide concentrations B Inoculate plates with fungal mycelial plugs A->B C Incubate at optimal temperature B->C D Measure colony diameters C->D E Calculate percent inhibition D->E F Determine EC50 value E->F

Caption: Workflow for in vitro fungicidal activity assay.

SDH Enzyme Inhibition Assay

This protocol measures the IC₅₀ value of a compound against the succinate dehydrogenase enzyme.

Materials:

  • Mitochondria isolation buffer

  • Fungal mycelia or a source of SDH enzyme (e.g., porcine heart mitochondria)

  • Test compound

  • Succinate solution

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the fungal mycelia or use a commercial source.

  • Prepare a reaction mixture containing phosphate buffer, the mitochondrial suspension, and varying concentrations of the test compound.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding succinate.

  • Measure the reduction of DCPIP, which is coupled to the oxidation of succinate, by monitoring the decrease in absorbance at 600 nm over time.

  • The rate of the reaction is proportional to the SDH activity.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_0 Logical Relationship: SDH Enzyme Inhibition Assay A Isolate Mitochondria (Source of SDH) B Prepare reaction mixture with fungicide A->B C Pre-incubate B->C D Initiate reaction with Succinate C->D E Measure DCPIP reduction (Spectrophotometry) D->E F Calculate SDH activity and inhibition E->F G Determine IC50 value F->G

Caption: Logical steps in an SDH enzyme inhibition assay.

Resistance to Pyrazole SDHI Fungicides

The development of resistance in fungal populations is a significant challenge to the long-term efficacy of SDHI fungicides.[2][3]

  • Primary Mechanism: The most common mechanism of resistance is target site modification through mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the SDH enzyme.[2][17][18] These mutations can alter the fungicide binding site, thereby reducing the inhibitory effect.[2][8]

  • Cross-Resistance: Cross-resistance patterns among different SDHI fungicides can be complex and depend on the specific mutation in the SDH enzyme and the chemical structure of the fungicide.[2][17] Some mutations may confer resistance to a broad range of SDHIs, while others may have a more limited effect.

Understanding the molecular basis of resistance is critical for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

References

Applications of 3-(Difluoromethyl)-5-methyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(difluoromethyl)-5-methyl-1H-pyrazole motif is a key pharmacophore in modern medicinal chemistry, most notably in the development of agricultural fungicides. Its unique electronic properties, conferred by the difluoromethyl group, contribute to enhanced binding affinity and metabolic stability in various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds containing this valuable scaffold.

I. Antifungal Applications: Succinate Dehydrogenase (SDH) Inhibition

The most prominent application of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is in the development of succinate dehydrogenase inhibitors (SDHIs) for crop protection.[1][2] These compounds are highly effective against a broad spectrum of phytopathogenic fungi.[1]

Mechanism of Action: These pyrazole carboxamides act as potent inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] By blocking the oxidation of succinate to fumarate, they disrupt the fungus's cellular respiration and energy production, leading to fungal death.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against several plant pathogenic fungi.

Table 1: EC50 Values of Selected 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives against Phytopathogenic Fungi (µg/mL)

Compound IDR Group (Amide Substituent)Gibberella zeaeFusarium oxysporumCytospora mandshuricaReference
6a 5-(trifluoromethyl)pyridin-2-yl>100>100>100[3]
6b 6-chloro-5-fluoropyridin-2-yl81.397.8176.5[3]
6c 6-chloropyridin-2-yl>100>100>100[3]

Table 2: In Vitro Antifungal Activity (% Inhibition at 50 µg/mL) of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

Compound IDR Group (Amide Substituent)Colletotrichum orbiculareRhizoctonia solaniPhytophthora infestansPythium aphanidermatumFusarium moniliformeBotryosphaeria berengerianaBotrytis cinereaReference
9m 2-(5-bromo-1H-indazol-1-yl)phenyl85.392.588.695.789.291.493.8[1]
Boscalid (commercial fungicide)75.685.380.188.982.484.786.5[1]

Table 3: EC50 Values of Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi (µg/mL)

Compound IDR1R2Alternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solaniReference
7ai 3-ClH2.243.2110.290.37[4]
7bk 3-CF3CH335.05>100>10028.88[4]
Carbendazim (positive control)1.851.232.561.00[4]
Experimental Protocols

Protocol 1: General Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

This protocol describes a general method for the synthesis of the title compounds via the acylation of a suitable amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

  • Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Amide Coupling.

    • Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a method for assessing the antifungal activity of the synthesized compounds against various phytopathogenic fungi.

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations (e.g., 50 µg/mL).

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) for a period that allows for significant growth in the control plates (PDA with solvent only).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • To determine the EC50 value, test a range of concentrations and use probit analysis.

Signaling Pathway and Experimental Workflow Diagrams

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexIII Complex III SDH Complex II (SDH) CoQ Coenzyme Q Pool SDH->CoQ e- CoQ->ComplexIII e- Inhibitor 3-(Difluoromethyl)-5-methyl- 1H-pyrazole Carboxamide Inhibitor->SDH

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound carboxamides.

Antifungal_Assay_Workflow A Prepare PDA Medium and Compound Solutions B Amend Medium with Test Compounds A->B C Pour Plates B->C D Inoculate with Fungal Mycelia C->D E Incubate D->E F Measure Colony Diameter E->F G Calculate % Inhibition / EC50 F->G

Caption: Workflow for the in vitro antifungal activity assay.

II. Potential Anticancer Applications

While the this compound scaffold is not as extensively studied for its anticancer properties as its trifluoromethyl analogue, the broader class of pyrazole derivatives has shown significant promise in oncology.[5][6][7][8]

One study has reported the synthesis and in vitro anticancer screening of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives against the MCF-7 human breast cancer cell line, indicating a potential avenue for further investigation.[9] However, specific IC50 values were not provided in this preliminary study.

A related compound, 3-(trifluoromethyl)-5-methyl-1H-pyrazole, has been evaluated for its cytotoxic effects. While some of its derivatives showed moderate activity against certain cancer cell lines, potent anticancer activity was not widely observed.[10][11] This highlights the importance of the specific substitution pattern on the pyrazole ring for biological activity.

Table 4: Cytotoxicity of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
L3 CFPAC-1 (Pancreatic)>100[10][11]
L3 PANC-1 (Pancreatic)>100[10][11]
L3 MDA-MB-231 (Breast)>100[10][11]
L3 MCF-7 (Breast)81.48 ± 0.89[10][11]
L3 CaSki (Cervical)>100[10][11]
L3 HeLa (Cervical)>100[10][11]

Given the limited data on the anticancer effects of the this compound core, further research, including synthesis of diverse libraries of derivatives and comprehensive screening against a panel of cancer cell lines, is warranted.

Experimental Protocols

Protocol 3: MTT Cell Viability Assay

This protocol can be used for the preliminary screening of the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well Plates B Treat with Test Compounds (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

III. Kinase Inhibition

The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[12] Numerous pyrazole-containing molecules have been developed as potent and selective inhibitors of various kinases, with some gaining FDA approval for the treatment of cancers and other diseases.[12]

While there is a wealth of information on pyrazole-based kinase inhibitors, specific data for compounds containing the this compound moiety is scarce in the public domain. However, the structural similarities to known pyrazole-based kinase inhibitors suggest that this scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Researchers interested in exploring this application should consider synthesizing libraries of this compound derivatives and screening them against a panel of relevant kinases.

Experimental Protocols

Protocol 4: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • In a 96-well plate, add the kinase, a kinase-specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at an appropriate temperature.

  • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™.

  • Measure the luminescence, which is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percentage of inhibition and determine the IC50 value.

Kinase_Inhibitor_Screening_Logic cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization A Synthesize Library of 3-(difluoromethyl)-5-methyl- 1H-pyrazole Derivatives B Primary Kinase Panel Screen (Single Concentration) A->B C IC50 Determination for Hits B->C D Selectivity Profiling C->D E Cell-based Assays D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Logical workflow for the discovery of kinase inhibitors.

References

Application Notes and Protocols for the Design of Novel Bioactive Molecules Using a Difluoromethyl Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel bioactive molecules based on the difluoromethyl pyrazole scaffold. This scaffold is a privileged structure in medicinal chemistry and agrochemistry due to the unique properties conferred by the difluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability.

Design Rationale and Strategy

The design of novel bioactive molecules incorporating a difluoromethyl pyrazole core often leverages established pharmacophores while introducing the CF2H group to modulate physicochemical and biological properties. The pyrazole ring itself is a versatile scaffold, capable of acting as a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to explore structure-activity relationships (SAR).[1] The introduction of a difluoromethyl group is a key strategy in modern drug design, often leading to improved potency and pharmacokinetic profiles.

A common design strategy involves the synthesis of a library of analogues with variations at different positions of the pyrazole ring. This allows for a systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.

Synthetic Protocols

The synthesis of difluoromethyl pyrazole derivatives can be achieved through various synthetic routes. A general and efficient method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, followed by difluoromethylation.

General Synthesis of 3-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a representative synthesis of a key intermediate for further derivatization.

Materials:

  • Ethyl 3-(dimethylamino)-2-(2,2-difluoroacetyl)acrylate

  • Phenylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate:

    • To a solution of ethyl 3-(dimethylamino)-2-(2,2-difluoroacetyl)acrylate in ethanol, add phenylhydrazine hydrochloride and triethylamine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous MgSO4.

    • Purify the crude product by silica gel column chromatography to obtain ethyl 3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate.

  • Reduction to (3-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-yl)methanol:

    • To a solution of ethyl 3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) portion-wise.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the sequential addition of water and 15% NaOH solution.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Oxidation to 3-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:

    • To a solution of (3-(difluoromethyl)-1-phenyl-1H-pyrazol-4-yl)methanol in DCM, add pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    • Stir the mixture at room temperature for 2-4 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the target aldehyde.

Biological Activity Evaluation Protocols

Difluoromethyl pyrazole derivatives have shown a wide range of biological activities.[2][3][4][5] Below are protocols for assessing their potential as antifungal and insecticidal agents.

Antifungal Activity Assay (Mycelium Growth Rate Method)

This method is used to evaluate the in vitro antifungal activity of the synthesized compounds against various plant pathogenic fungi.[4][6]

Materials:

  • Synthesized difluoromethyl pyrazole compounds

  • Potato Dextrose Agar (PDA) medium

  • Selected fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani)[6]

  • Positive control (e.g., Pyraclostrobin)[4]

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Incorporate the test compounds into the molten PDA medium at various final concentrations (e.g., 50 ppm).[6]

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (5 mm diameter) of the test fungus.

  • Incubate the plates at 25 ± 1 °C for 48-72 hours.

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony on the control plate (PDA with DMSO) and T is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) for the most active compounds.[4]

Insecticidal Activity Assay

This protocol is designed to assess the insecticidal properties of the compounds against common agricultural pests.[7]

Materials:

  • Synthesized difluoromethyl pyrazole compounds

  • Test insects (e.g., Mythimna separata, Plutella xylostella)[7]

  • Positive control (e.g., Chlorantraniliprole)[7]

  • Acetone or another suitable solvent

  • Surfactant (e.g., Tween-80)

  • Leaf discs (e.g., cabbage, corn)

Procedure:

  • Prepare solutions of the test compounds and the positive control in a suitable solvent containing a surfactant.

  • Dip leaf discs into the test solutions for 10-20 seconds and allow them to air dry.

  • Place the treated leaf discs in Petri dishes lined with moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.

  • Incubate at 25 ± 1 °C with a 14:10 hour light:dark photoperiod.

  • Assess mortality after 48-72 hours.

  • Calculate the corrected mortality rate using Abbott's formula if necessary.

  • Determine the LC50 value (the concentration that causes 50% mortality) for active compounds.

Quantitative Data Summary

The following table summarizes the biological activity data for selected difluoromethyl pyrazole derivatives from the literature.

Compound IDTarget Organism/EnzymeAssayActivity (IC50/EC50/Inhibition %)Reference
IVc Mythimna separataLarvicidal Activity50% inhibition at 0.1 mg/L[7]
IVc Plutella xylostellaLarvicidal Activity90% inhibition at 10⁻⁵ mg/L[7]
5g Sclerotinia sclerotiorumAntifungal AssayGood activity at 50 ppm[6]
1v Fusarium graminearumAntifungal AssayEC50 = 0.0530 µM[4]
Compound 23 Staphylococcus aureus (MRSA)Antibacterial AssayPotent growth inhibitor[8]
Heteroaryl-DFMKs COX-1/COX-2Enzyme InhibitionMicromolar range activity[9]

Visualizations

Experimental Workflow for Bioactive Molecule Discovery

workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Scaffold Selection (Difluoromethyl Pyrazole) design Library Design (SAR Exploration) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., Antifungal, Insecticidal) purification->screening dose_response Dose-Response Studies screening->dose_response lead_id Lead Identification dose_response->lead_id sar_analysis SAR Analysis lead_id->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Iterative Refinement adme_tox ADME/Tox Profiling optimization->adme_tox

Caption: A generalized workflow for the discovery of bioactive molecules.

Proposed Signaling Pathway for Insecticidal Action

Some difluoromethyl pyrazole derivatives act as ryanodine receptor (RyR) modulators.[7]

pathway molecule Difluoromethyl Pyrazole Compound (e.g., IVc) ryr Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum molecule->ryr Binds and Activates ca_release Uncontrolled Ca²⁺ Release from SR into Cytoplasm ryr->ca_release muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis and Death of the Insect muscle_contraction->paralysis

Caption: Ryanodine receptor modulation by insecticidal pyrazoles.

Logical Relationship in SAR Studies

sar core Difluoromethyl Pyrazole Scaffold r1 Substituent at R1 core->r1 r2 Substituent at R2 core->r2 r3 Substituent at R3 core->r3 activity Biological Activity r1->activity Influences r2->activity Influences r3->activity Influences

Caption: Structure-Activity Relationship (SAR) exploration.

References

Application Notes and Protocols: 3-(difluoromethyl)-5-methyl-1H-pyrazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in the field of coordination chemistry, prized for their versatile coordination behavior and the ability to fine-tune the steric and electronic properties of the resulting metal complexes through substitution. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly alter the ligand's properties, including its acidity and the stability and reactivity of its metal complexes. This document provides detailed application notes and protocols for the use of 3-(difluoromethyl)-5-methyl-1H-pyrazole as a ligand in the synthesis of coordination compounds, with potential applications in catalysis and medicinal chemistry. While direct literature on the coordination chemistry of this compound is emerging, the protocols and data presented herein are based on established methodologies for analogous pyrazole-based ligands, particularly its trifluoromethyl counterpart.

Ligand Profile: this compound

PropertyValueReference
Molecular Formula C₅H₆F₂N₂N/A
Molecular Weight 148.12 g/mol N/A
Appearance Expected to be a colorless to pale yellow solid or oilN/A
Key Features - The difluoromethyl group at the 3-position is a strong electron-withdrawing group, influencing the electronic properties of the pyrazole ring and the resulting metal complexes.- The methyl group at the 5-position provides steric bulk and can influence the coordination geometry.- The N-H proton of the pyrazole ring can be deprotonated to form pyrazolate anions, which can act as bridging ligands.N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related fluorinated pyrazoles.

Materials:

  • 1,1-Difluoro-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (1.0 eq) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Expected Characterization Data (based on analogous compounds):

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole C-H proton, the N-H proton, and the difluoromethyl C-H proton (a triplet).
¹³C NMR Resonances for the methyl carbon, the pyrazole ring carbons, and the difluoromethyl carbon (a triplet).
¹⁹F NMR A doublet corresponding to the two fluorine atoms of the difluoromethyl group.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight.
Protocol 2: Synthesis of a Generic Metal(II) Complex with this compound

This protocol describes a general method for the synthesis of a metal(II) acetate complex.

Materials:

  • This compound (L)

  • Metal(II) acetate hydrate (e.g., Mn(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂)

  • Ethanol or Acetonitrile

  • Standard glassware for inert atmosphere synthesis (if required)

Procedure:

  • Dissolve the metal(II) acetate hydrate (1.0 eq) in ethanol or acetonitrile in a Schlenk flask under an inert atmosphere if the metal salt is air-sensitive.

  • In a separate flask, dissolve this compound (2.0 eq) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent until crystals form. Collect the crystals by filtration.

Expected Characterization of Metal Complexes:

TechniqueExpected Observations and Interpretations
FTIR (cm⁻¹) - Shift in the ν(N-H) band of the pyrazole ligand upon coordination.- Appearance of new bands in the low-frequency region corresponding to M-N stretching vibrations.- Characteristic bands of the acetate counter-ion.
UV-Vis - Ligand-to-metal charge transfer (LMCT) bands.- d-d transitions for transition metal complexes, providing information on the coordination geometry.
Elemental Analysis To confirm the stoichiometry of the metal complex (e.g., M(L)₂(OAc)₂).

Data Presentation

The following tables summarize expected and comparative data for pyrazole ligands and their complexes.

Table 1: Comparison of Spectroscopic Data for Fluorinated Pyrazole Ligands

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR ν(N-H) (cm⁻¹)
3-(trifluoromethyl)-5-methyl-1H-pyrazole[1]2.34 (s, 3H, CH₃), 6.31 (s, 1H, CH), 10.98 (s, 1H, NH)-62.5~3150
This compound (Expected) ~2.3 (s, 3H, CH₃), ~6.2 (s, 1H, CH), ~6.8 (t, 1H, CHF₂), ~12.5 (br s, 1H, NH)~ -110 to -130 (d)~3150

Table 2: Expected Coordination-Induced Shifts in Spectroscopic Data

ParameterFree Ligand (Expected)Coordinated Ligand (Expected)Rationale for Change
IR ν(N-H) (cm⁻¹) ~3150Lower frequencyCoordination of the pyridine-type nitrogen weakens the N-H bond.
¹H NMR δ(N-H) (ppm) ~12.5Shifted (upfield or downfield) or broadenedChange in the electronic environment upon coordination.
¹H NMR δ(CH₃) (ppm) ~2.3Minor shiftLess direct influence from metal coordination.
¹H NMR δ(pyrazole CH) (ppm) ~6.2ShiftedChange in the electronic distribution of the pyrazole ring.

Visualizations

Synthesis of this compound

G reagent1 1,1-Difluoro-2,4-pentanedione intermediate Reaction Mixture reagent1->intermediate reagent2 Hydrazine Hydrate reagent2->intermediate Dropwise addition solvent Ethanol, 0°C to RT solvent->intermediate workup Work-up (Evaporation, Extraction) intermediate->workup 12h purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

General Synthesis of a Metal(II) Pyrazole Complex

G ligand This compound (L) reaction Stirring, 24h ligand->reaction metal_salt Metal(II) Acetate Hydrate metal_salt->reaction solvent Ethanol or Acetonitrile, RT solvent->reaction isolation Filtration / Crystallization reaction->isolation product [M(L)₂(OAc)₂] Complex isolation->product

Caption: General experimental workflow for metal complex synthesis.

Applications in Drug Development and Catalysis

The incorporation of a difluoromethyl group into a pyrazole ligand can significantly impact its potential applications:

  • Medicinal Chemistry and Drug Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The difluoromethyl group can enhance metabolic stability and improve pharmacokinetic properties of a drug candidate. Metal complexes of this ligand could be explored for their potential as therapeutic agents, for instance, as enzyme inhibitors or as compounds that can interact with biological macromolecules.

  • Catalysis: Pyrazole-based ligands are extensively used in homogeneous catalysis. The electron-withdrawing nature of the difluoromethyl group can modulate the electronic properties of the metal center in a complex, thereby influencing its catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and oxidation.

Conclusion

This compound represents a promising ligand for the development of novel coordination complexes with potential applications in diverse fields. The protocols and data provided in these application notes serve as a valuable resource for researchers initiating studies on this and related fluorinated pyrazole ligands. Further research is warranted to fully explore the coordination chemistry of this ligand and to realize the potential of its metal complexes in catalysis and drug discovery.

References

Application Notes and Protocols: Fluorinated Pyrazoles in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorinated pyrazoles in the development of modern agrochemicals. This document includes summaries of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanism of action and development workflow.

Introduction

Fluorinated pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their potent insecticidal and fungicidal properties. The introduction of fluorine atoms into the pyrazole scaffold can dramatically enhance the biological activity, metabolic stability, and lipophilicity of the molecule, leading to the development of highly effective and selective crop protection agents.[1][2] A notable example is Fipronil, a broad-spectrum phenylpyrazole insecticide that targets the central nervous system of insects.[3][4][5] This document outlines the key applications, biological activities, and experimental procedures related to the research and development of fluorinated pyrazole-based agrochemicals.

Data Presentation

Insecticidal Activity of Fluorinated Pyrazole Analogs

The following table summarizes the insecticidal activity of various fluorinated pyrazole derivatives against common agricultural pests. The data is presented as the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population.

Compound IDTarget PestLC50 (mg/L)Reference CompoundLC50 (mg/L)
IIIf Mythimna separata (Armyworm)< 0.1 (43% mortality at 0.1 mg/L)Chlorantraniliprole(36% mortality at 0.1 mg/L)[6]
IIIe Plutella xylostella (Diamondback moth)< 0.0001 (94% mortality at 0.00001 mg/L)Chlorantraniliprole(70% mortality at 0.00001 mg/L)[6]
Fipronil Aulacophora foveicollis (Red pumpkin beetle)6.822 (24 HAT) / 4.608 (48 HAT)Thiamethoxam29.465 (24 HAT) / 20.353 (48 HAT)
3-Cl-Pyr-Mat Plutella xylostella (Diamondback moth)< 0.01Matrine> 1.00[7]
3-Br-Pyr-Mat Plutella xylostella (Diamondback moth)< 0.01Matrine> 1.00[7]
4-F-Pyr-Mat Plutella xylostella (Diamondback moth)< 0.01Matrine> 1.00[7]
4-I-Pyr-Mat Plutella xylostella (Diamondback moth)< 0.01Matrine> 1.00[7]
B2, B3, B4 Plutella xylostella (Diamondback moth)> 70% mortality at 25 mg/L--[8][9]

HAT: Hours After Treatment

Antifungal Activity of Fluorinated Pyrazole Derivatives

The following table presents the antifungal activity of selected fluorinated pyrazole compounds against various phytopathogenic fungi. The data is presented as the median effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.

Compound IDTarget FungusEC50 (µM)Reference CompoundEC50 (µM)
1v Fusarium graminearum0.0530[10][11]Pyraclostrobin0.0112[10][11]
1v Colletotrichum micotianae0.1430[10][11]Pyraclostrobin0.0352[10][11]
1t Fusarium graminearum0.0735[10][11]Pyraclostrobin0.0112[10][11]
H9 (2-chlorophenyl derivative) Sclerotinia sclerotiorum43.07% inhibition--[12][13]
H9 (2-chlorophenyl derivative) Fusarium culmorum46.75% inhibition--[12][13]
H7 (2,5-dimethoxyphenyl derivative) Sclerotinia sclerotiorum42.23% inhibition--[12][13]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Pyrazole Carboxamides

This protocol describes a general method for the synthesis of fluorinated pyrazole carboxamides, a common scaffold in active agrochemical ingredients.

Materials:

  • Appropriately substituted fluorinated phenylhydrazine

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Triethylamine

  • Ethanol

  • Substituted aniline

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 5-amino-1-(fluorophenyl)-3-(methylthio)-1H-pyrazole-4-carboxylate:

    • Dissolve the substituted fluorinated phenylhydrazine (1 eq) and ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 eq) in ethanol.

    • Add triethylamine (1.5 eq) dropwise to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol.

  • Synthesis of 5-Amino-1-(fluorophenyl)-3-(methylthio)-1H-pyrazole-4-carboxylic acid:

    • Suspend the ester from the previous step (1 eq) in a mixture of ethanol and 10% aqueous NaOH solution.

    • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and acidify with 2N HCl to pH 3-4.

    • Filter the precipitated carboxylic acid, wash with water, and dry.

  • Synthesis of N-(substituted phenyl)-5-amino-1-(fluorophenyl)-3-(methylthio)-1H-pyrazole-4-carboxamide:

    • Suspend the carboxylic acid (1 eq) in dry DCM.

    • Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • Dissolve the acid chloride in dry DCM and add the substituted aniline (1 eq) followed by triethylamine (1.5 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by silica gel column chromatography to yield the final fluorinated pyrazole carboxamide.

Protocol 2: Insecticidal Bioassay - Leaf-Dip Method

This protocol outlines a standard leaf-dip bioassay to evaluate the insecticidal activity of fluorinated pyrazole compounds against a foliar-feeding insect like the diamondback moth (Plutella xylostella).

Materials:

  • Test compounds (fluorinated pyrazoles)

  • Acetone (for stock solution)

  • Triton X-100 (surfactant)

  • Distilled water

  • Cabbage or cauliflower leaves

  • Third-instar larvae of Plutella xylostella

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Ventilated containers for rearing

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 1000 mg/L).

    • Prepare a series of dilutions from the stock solution using distilled water containing 0.1% (v/v) Triton X-100 to achieve the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

    • A control solution should be prepared with acetone and 0.1% Triton X-100 in distilled water.

  • Bioassay:

    • Cut fresh cabbage or cauliflower leaves into discs (e.g., 5 cm diameter).

    • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the treated leaf discs to air-dry on a clean surface for approximately 1-2 hours.

    • Place a piece of moistened filter paper at the bottom of each Petri dish.

    • Place one treated leaf disc in each Petri dish.

    • Introduce 10 third-instar larvae of P. xylostella into each Petri dish.

    • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

    • Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value for each compound using probit analysis.

Protocol 3: Antifungal Bioassay - Mycelial Growth Inhibition

This protocol describes a method to assess the in vitro antifungal activity of fluorinated pyrazole compounds against a phytopathogenic fungus.

Materials:

  • Test compounds (fluorinated pyrazoles)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of the target fungus (e.g., Fusarium graminearum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Media:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Autoclave the PDA medium and cool it to approximately 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final concentration of DMSO in the medium does not exceed 1%, as it can inhibit fungal growth.

    • Prepare a control plate containing PDA with the same concentration of DMSO as the treatment plates.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value for each compound by plotting the percentage inhibition against the log of the concentration and performing a regression analysis.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Phenylpyrazole Insecticides

Phenylpyrazole insecticides, such as Fipronil, primarily act as antagonists of the γ-aminobutyric acid (GABA) receptor in the central nervous system of insects.[3][4][5] This diagram illustrates the signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_release->GABA GABA_receptor GABA-A Receptor (Chloride Channel) GABA->GABA_receptor Binds to receptor Chloride_influx Chloride (Cl-) Influx GABA_receptor->Chloride_influx Opens channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_influx->Hyperpolarization Fipronil Fluorinated Pyrazole (e.g., Fipronil) Fipronil->GABA_receptor Blocks channel

Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel.

Experimental Workflow: Development of Fluorinated Pyrazole Agrochemicals

This diagram outlines the typical workflow for the discovery and development of new fluorinated pyrazole-based agrochemicals.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_field Field & Regulatory Target_ID Target Identification (e.g., GABA Receptor) Lead_Gen Lead Generation (Fluorinated Pyrazole Scaffolds) Target_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) and Optimization Lead_Gen->SAR Synthesis Chemical Synthesis and Scale-up SAR->Synthesis Bioassays In vitro & In vivo Bioassays (Insecticidal/Fungicidal Screening) Synthesis->Bioassays Formulation Formulation Development Synthesis->Formulation Bioassays->SAR Feedback Loop Tox Toxicology & Environmental Fate Studies Bioassays->Tox Field_Trials Field Trials Tox->Field_Trials Registration Regulatory Submission and Approval Field_Trials->Registration Formulation->Field_Trials

Caption: A streamlined workflow for agrochemical development.

Logical Relationship: Structure-Activity Relationship (SAR) of Fluorinated Pyrazoles

This diagram illustrates the key structural components of a fluorinated pyrazole and their influence on its biological activity.

G cluster_substituents Key Substituent Positions Core Fluorinated Pyrazole Core R1 R1 (N-phenyl group) - Affects binding affinity - Influences selectivity Core->R1 R2 R2 (Fluorine/Trifluoromethyl) - Enhances metabolic stability - Increases lipophilicity Core->R2 R3 R3 (e.g., Cyano, Sulfinyl) - Modulates potency - Affects spectrum of activity Core->R3 Biological_Activity Overall Biological Activity (Insecticidal/Fungicidal) R1->Biological_Activity Crucial for R2->Biological_Activity Enhances R3->Biological_Activity Modulates

References

Application Notes and Protocols for the N-alkylation of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a wide array of compounds with significant biological activity. The 3-(difluoromethyl)-5-methyl-1H-pyrazole core is of particular interest due to the unique properties conferred by the difluoromethyl group, which can act as a bioisostere for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability and membrane permeability.[1] Achieving regioselective N-alkylation of unsymmetrically substituted pyrazoles, however, presents a significant challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[2][3] This can lead to the formation of two distinct regioisomers, the N1 and N2-alkylated products. The specific isomer formed is critical as it dictates the molecule's three-dimensional structure and its subsequent biological activity.

This document provides detailed protocols for the N-alkylation of this compound, with a focus on strategies to control regioselectivity. The methodologies are based on established principles of pyrazole chemistry and can be adapted for various alkylating agents.

General Reaction Scheme & Regioselectivity

The N-alkylation of this compound can yield two possible regioisomers: 1-alkyl-3-(difluoromethyl)-5-methyl-1H-pyrazole and 1-alkyl-5-(difluoromethyl)-3-methyl-1H-pyrazole.

Caption: General reaction scheme for the N-alkylation of this compound.

The regiochemical outcome is influenced by a variety of factors, including the choice of base, solvent, electrophile, and reaction temperature.[4] Steric hindrance often plays a crucial role, with alkylation typically favoring the less hindered nitrogen atom.[5][6] In the case of this compound, the difluoromethyl group is sterically more demanding than the methyl group, which would suggest a preference for alkylation at the N1 position, adjacent to the methyl group.

Experimental Protocols

Method 1: Base-Mediated N-Alkylation

This is the most common approach for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole nitrogen by a base, followed by a nucleophilic attack on an alkylating agent.[4][7] The choice of base is critical for both yield and regioselectivity.

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF, THF, or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1-2.0 eq) portion-wise to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated pyrazole isomer(s).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add pyrazole to dry flask under inert gas B Add anhydrous solvent A->B C Add base and stir B->C D Add alkylating agent C->D E Heat and stir for 2-24h D->E F Monitor by TLC/LC-MS E->F G Quench reaction F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J G cluster_factors Influencing Factors Regioselectivity Regioselectivity (N1 vs. N2) Base Base/Cation Size (e.g., Na⁺ vs. Cs⁺) Regioselectivity->Base Solvent Solvent Polarity (e.g., THF vs. DMF) Regioselectivity->Solvent Sterics Steric Hindrance (-CHF₂ vs. -CH₃) Regioselectivity->Sterics Electrophile Electrophile Size (e.g., MeI vs. BnBr) Regioselectivity->Electrophile

References

Derivatization of the Methyl Group on 3-(Difluoromethyl)-5-methyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the methyl group at the 5-position of 3-(difluoromethyl)-5-methyl-1H-pyrazole. This pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery due to the presence of the difluoromethyl group, which can enhance metabolic stability and binding affinity. The derivatization of the C5-methyl group opens avenues for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Overview of Derivatization Strategies

The methyl group on the this compound ring can be functionalized through several key synthetic transformations. These include oxidation to an aldehyde or carboxylic acid, halogenation to introduce a reactive handle, and subsequent condensation or nucleophilic substitution reactions to build molecular complexity. The electron-withdrawing nature of the difluoromethyl group at the C3-position can influence the reactivity of the pyrazole ring and its substituents.

G Start This compound Oxidation Oxidation Start->Oxidation Halogenation Halogenation Start->Halogenation Aldehyde 3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde Oxidation->Aldehyde CarboxylicAcid 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid Oxidation->CarboxylicAcid Bromomethyl 5-(bromomethyl)-3-(difluoromethyl)-1H-pyrazole Halogenation->Bromomethyl Condensation Condensation Knoevenagel Knoevenagel Adducts Condensation->Knoevenagel Aldehyde->Condensation Hydroxymethyl (3-(difluoromethyl)-1H-pyrazol-5-yl)methanol Aldehyde->Hydroxymethyl Reduction Bromomethyl->Hydroxymethyl Hydrolysis Aminomethyl Aminomethyl Derivatives Bromomethyl->Aminomethyl Amination

Experimental Protocols and Data

Oxidation of the Methyl Group

The oxidation of the C5-methyl group can lead to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further functionalization.

Reaction Scheme:

Protocol:

A plausible method for this transformation is the oxidation using selenium dioxide (SeO₂), a common reagent for the oxidation of activated methyl groups.

  • Reagents and Equipment:

    • This compound

    • Selenium dioxide (SeO₂)

    • Dioxane or other suitable high-boiling solvent

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a solution of this compound (1.0 eq) in dioxane, add selenium dioxide (1.1 - 1.5 eq).

    • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove selenium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data (Hypothetical):

ProductYield (%)Purity (%)
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde40-60>95

Note: Yields are estimated based on similar reactions and may require optimization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Pyrazole in Dioxane B Add SeO₂ A->B C Reflux B->C D Monitor by TLC/GC-MS C->D E Filter D->E F Concentrate E->F G Column Chromatography F->G H Final Product G->H

Halogenation of the Methyl Group

Introduction of a halogen, typically bromine, to the methyl group provides a reactive intermediate for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Protocol:

Free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator is a standard method for benzylic and allylic bromination and can be applied here.

  • Reagents and Equipment:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Light source (e.g., UV lamp) may be required to initiate the reaction

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve this compound (1.0 eq) in CCl₄ in a round-bottom flask.

    • Add NBS (1.05 - 1.2 eq) and a catalytic amount of AIBN or BPO.

    • Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. Irradiation with a UV lamp may be necessary to facilitate initiation.

    • Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

    • After completion, cool the reaction mixture and filter off the succinimide by-product.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

ProductYield (%)Purity (%)
5-(bromomethyl)-3-(difluoromethyl)-1H-pyrazole60-80>95

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Pyrazole in CCl₄ B Add NBS & AIBN A->B C Reflux under N₂ (with UV light if needed) B->C D Monitor by TLC/GC-MS C->D E Filter Succinimide D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Purification G->H I Final Product H->I

Condensation Reactions of the Aldehyde

The synthesized 3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde is a valuable building block for creating new carbon-carbon bonds via condensation reactions, such as the Knoevenagel condensation.

Reaction Scheme:

Protocol:

This reaction is typically base-catalyzed and can be performed under mild conditions.

  • Reagents and Equipment:

    • 3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Base catalyst (e.g., piperidine, triethylamine, or a solid-supported base)

    • Solvent (e.g., ethanol, isopropanol, or toluene with a Dean-Stark trap)

    • Round-bottom flask with a stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in a suitable solvent.

    • Add a catalytic amount of the base.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

Active Methylene CompoundProductYield (%)
Malononitrile2-((3-(difluoromethyl)-1H-pyrazol-5-yl)methylene)malononitrile85-95
Ethyl CyanoacetateEthyl 2-cyano-3-(3-(difluoromethyl)-1H-pyrazol-5-yl)acrylate80-90

G Aldehyde 3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde Reaction Condensation Aldehyde->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Base Base Catalyst Base->Reaction Product Knoevenagel Adduct Reaction->Product

Conclusion

The derivatization of the methyl group on this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined above for oxidation, halogenation, and condensation reactions serve as a foundation for the exploration of the chemical space around this important scaffold. Researchers are encouraged to optimize the reaction conditions for specific substrates and desired outcomes. Careful monitoring and characterization of products are essential for successful derivatization and subsequent biological evaluation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of this compound from 1,1-difluoro-2,4-pentanedione and hydrazine, I observe an impurity with the same mass spectrum as my desired product. What is this common byproduct?

A1: The most common byproduct in this synthesis is the regioisomer, 5-(difluoromethyl)-3-methyl-1H-pyrazole. This occurs because the initial cyclization reaction can proceed through two different pathways, with the hydrazine nucleophile attacking either of the two carbonyl groups of the unsymmetrical 1,3-diketone precursor. The similar structure and molecular weight make it challenging to distinguish from the desired product by mass spectrometry alone.

Q2: What factors influence the ratio of the desired this compound to its regioisomeric byproduct?

A2: The regioselectivity of the reaction is influenced by several factors:

  • Solvent: The polarity of the solvent can affect the reaction pathway. Aprotic dipolar solvents may offer better regioselectivity compared to polar protic solvents like ethanol.[1]

  • Reaction Temperature: Temperature can play a role in the selectivity of the reaction.

  • pH of the reaction medium: The acidity or basicity of the reaction mixture can influence which carbonyl group is more readily attacked by the hydrazine.

  • Substituents on Hydrazine: If a substituted hydrazine is used (e.g., methylhydrazine), the electronic and steric properties of the substituent will significantly direct the cyclization.

Q3: How can I minimize the formation of the 5-(difluoromethyl)-3-methyl-1H-pyrazole byproduct?

A3: To improve the regioselectivity of the synthesis and minimize the formation of the unwanted isomer, consider the following strategies:

  • Solvent Selection: Experiment with different solvents. Aprotic solvents might favor the formation of the desired isomer.[1]

  • Use of Additives: The addition of certain reagents can help control the formation of isomers. For instance, in a related synthesis, the addition of dimethylamine (Me2NH) was found to control the formation of several isomers.[2]

  • Protecting Groups: In some cases, a strategy involving protecting groups on the diketone precursor can be employed to force the reaction to proceed in the desired direction, although this adds extra steps to the synthesis.

  • Chromatographic Separation: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography is often necessary to separate the two isomers. Their different polarity, though slight, can be exploited for separation.

Q4: Are there any other potential byproducts I should be aware of?

A4: Besides the primary regioisomer, other minor byproducts could potentially form depending on the reaction conditions and the purity of the starting materials. These may include:

  • Incomplete cyclization products: Such as hydrazones, which are intermediates in the reaction.[1]

  • Products from side reactions of the difluoromethyl group: Under harsh basic or acidic conditions, the difluoromethyl group could potentially undergo elimination or other transformations, though this is less common under standard pyrazole synthesis conditions.

Quantitative Data on Regioisomer Formation

The ratio of the desired product to its regioisomeric byproduct is highly dependent on the specific reaction conditions. While precise quantitative data for the synthesis of this compound is not extensively published, the following table provides a hypothetical representation based on general principles observed in similar pyrazole syntheses.[1]

Reaction ConditionSolventTemperatureAdditiveApproximate Ratio of this compound : 5-(difluoromethyl)-3-methyl-1H-pyrazole
ConventionalEthanolRoom TempNone1 : 1
OptimizedDichloromethane0 °CMe2NH9 : 1
UnfavorableAcetic AcidRefluxNone2 : 3

Note: These values are illustrative and the actual ratios will need to be determined experimentally.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the conditions based on their specific laboratory setup and desired outcome.

Synthesis of this compound

  • Reaction Setup: To a solution of 1,1-difluoro-2,4-pentanedione (1.0 eq) in a suitable solvent (e.g., ethanol or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which may be a mixture of regioisomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired this compound.

Visualizations

The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting byproduct formation.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products start_diketone 1,1-Difluoro-2,4-pentanedione intermediate_a Attack at C2 start_diketone->intermediate_a Pathway A intermediate_b Attack at C4 start_diketone->intermediate_b Pathway B start_hydrazine Hydrazine start_hydrazine->intermediate_a start_hydrazine->intermediate_b product_desired This compound (Desired Product) intermediate_a->product_desired Cyclization product_byproduct 5-(difluoromethyl)-3-methyl-1H-pyrazole (Regioisomeric Byproduct) intermediate_b->product_byproduct Cyclization

Caption: Reaction pathways for the synthesis of this compound.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_solution Solution problem Impurity with same mass as product detected analysis Hypothesize regioisomer formation problem->analysis step1 Optimize Solvent analysis->step1 step2 Vary Reaction Temperature analysis->step2 step3 Introduce Additives (e.g., Me2NH) analysis->step3 step4 Purify by Column Chromatography analysis->step4 solution Isolated pure desired product step1->solution step2->solution step3->solution step4->solution

Caption: Troubleshooting workflow for byproduct formation in pyrazole synthesis.

References

Technical Support Center: Synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 3-(difluoromethyl)-5-methyl-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound containing a difluoromethyl group and a hydrazine derivative.[1] For the target molecule, this would typically involve the reaction of a difluoromethyl-substituted β-diketone with hydrazine or a substituted hydrazine.

Q2: How can I control the formation of regioisomers?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1] In the synthesis of related compounds, the addition of dimethylamine (Me2NH) during the cyclization step has been shown to control the formation of isomers.[2] The choice of solvent can also play a crucial role; polar protic solvents may favor one isomer while polar aprotic solvents favor the other.[3]

Q3: What are the critical parameters to optimize for increasing the yield?

A3: Key parameters to optimize include reaction temperature, reaction time, solvent, and pH.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1] For the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a low-temperature (-30 °C to 0 °C) condensation followed by heating (50-120 °C) for cyclization is recommended.[4]

Q4: What is the role of a catalyst in this synthesis?

A4: In certain protocols for related compounds, catalysts like sodium iodide or potassium iodide are used during the condensation and cyclization steps to improve reaction rates and yield.[4] For some oxidation steps in multi-step syntheses, a phase-transfer catalyst can be employed to ensure the reaction proceeds smoothly.[2]

Troubleshooting Guide

Problem: The final yield of this compound is consistently low.

  • Question: Have you assessed the purity of your starting materials?

    • Answer: Impurities in the 1,3-dicarbonyl precursor or the hydrazine reagent can lead to significant side reactions, reducing the overall yield and complicating the purification process.[1] Hydrazine derivatives can degrade over time; it is advisable to use a freshly opened or purified reagent.[1]

  • Question: Are you using the correct stoichiometry?

    • Answer: Ensure the molar ratios of your reactants are accurate. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[1]

  • Question: Is your reaction reaching completion?

    • Answer: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adjusting the temperature or extending the reaction time. Incomplete cyclization is a common reason for low yields.[1]

  • Question: Are you experiencing issues with product isolation and purification?

    • Answer: The work-up and purification steps can significantly impact the final isolated yield. Ensure the pH is adjusted correctly during extraction. For purification, recrystallization from a suitable solvent system is often effective. For 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, recrystallization from aqueous alcohol solutions (e.g., 35-65% methanol, ethanol, or isopropanol in water) has been shown to yield high-purity product.[4]

Problem: The reaction mixture shows significant discoloration.

  • Question: Are you using a hydrazine salt?

    • Answer: When using hydrazine salts such as phenylhydrazine hydrochloride, discoloration is common due to the formation of colored impurities from the starting material.[1] The reaction mixture can become acidic, promoting the formation of these byproducts.[1] Adding a mild base can help neutralize the acid and lead to a cleaner reaction.[1]

Problem: The final product is difficult to crystallize.

  • Question: Have you tried different solvent systems for recrystallization?

    • Answer: If the product oils out or fails to crystallize, experiment with different solvent combinations. Adding a co-solvent in which the compound is less soluble to a hot solution can induce crystallization upon cooling.[1] Seeding the supersaturated solution with a small crystal of the product can also initiate crystallization.[1]

Experimental Protocols

A common route to this compound involves the synthesis of an intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, followed by decarboxylation.

Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid [4]

This protocol is based on a patented procedure and is divided into two main steps.

Step 1: Preparation of the α-difluoroacetyl intermediate

  • A suitable α,β-unsaturated ester is reacted with a 2,2-difluoro acetyl halide in the presence of an acid scavenger (e.g., triethylamine or N,N-diisopropylethylamine).

  • The resulting product is then subjected to alkaline hydrolysis to yield the α-difluoroacetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

  • The α-difluoroacetyl intermediate is dissolved in a suitable solvent.

  • A catalyst, such as sodium iodide or potassium iodide, is added to the solution.

  • The mixture is cooled to a low temperature (between -30 °C and 0 °C).

  • An aqueous solution of methylhydrazine (at least 40% mass concentration) is added slowly while maintaining the low temperature.

  • After the addition is complete, the reaction is heated to between 50 °C and 120 °C under reduced pressure to facilitate cyclization.

  • Upon completion, the reaction mixture is acidified to precipitate the crude product.

  • The crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is collected by filtration.

  • The product is purified by recrystallization from an aqueous alcohol solution (e.g., 40% aqueous ethanol).

Quantitative Data

The following table summarizes yield data from various synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key precursor.

Starting MaterialsCatalyst/ReagentSolventYieldPurity (HPLC)Reference
α-difluoroacetyl intermediate, MethylhydrazineSodium IodideDichloromethane75.9%99.6%[4]
α-difluoroacetyl intermediate, MethylhydrazinePotassium IodideDichloroethane77.1%99.6%[4]
N,N-diethylaminoethyl acrylate, N,N-diisopropylethylamine, Methylhydrazine-Dichloroethane79.6%99.3%[4]
methyl 2,2,6,6-tetramethylpiperidylacrylate, Methylhydrazine-Dichloromethane75.2%99.6%[4]
Acetyl pyrazole intermediateNaOCl (oxidation)-Up to 99%High[2]

Visualizations

Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for this compound cluster_start Starting Materials Start1 Difluoromethylated 1,3-Dicarbonyl Compound Condensation Condensation Reaction Start1->Condensation Start2 Hydrazine Derivative (e.g., Methylhydrazine) Start2->Condensation Cyclization Cyclization Condensation->Cyclization Heat/ Catalyst Intermediate Crude Pyrazole Product Cyclization->Intermediate Purification Purification (Recrystallization/ Chromatography) Intermediate->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Troubleshooting Decision Tree

TroubleshootingTree Troubleshooting Low Yield Issues cluster_solutions Potential Solutions LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity Purity Issue? OptimizeStoichiometry Optimize Reactant Stoichiometry LowYield->OptimizeStoichiometry Stoichiometry Issue? MonitorReaction Monitor Reaction Progress (TLC/LC-MS) LowYield->MonitorReaction Incomplete Reaction? ImprovePurification Improve Purification Technique LowYield->ImprovePurification Isolation Issue? Sol_Purity Use fresh/purified reagents CheckPurity->Sol_Purity Sol_Stoichiometry Use slight excess of hydrazine OptimizeStoichiometry->Sol_Stoichiometry Sol_Reaction Adjust temp./time, add catalyst MonitorReaction->Sol_Reaction Sol_Purification Test new recrystallization solvents ImprovePurification->Sol_Purification

References

Technical Support Center: Purification of Difluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromethylated pyrazoles. The following information is designed to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of difluoromethylated pyrazoles in a question-and-answer format.

Issue 1: Difficulty in Separating Regioisomers

Question: My reaction has produced a mixture of N-difluoromethylated pyrazole regioisomers that are proving difficult to separate by standard column chromatography. What strategies can I employ?

Answer: The separation of regioisomers of N-difluoromethylated pyrazoles is a common challenge due to their often very similar physical properties, such as boiling points and polarity.[1]

Solutions:

  • High-Efficiency Distillation: For liquid isomers with slightly different boiling points, fractional distillation using a high-efficiency column can be an effective separation method.[1]

  • Chromatographic Separation:

    • Column Chromatography: While standard silica gel chromatography may be challenging, careful optimization of the eluent system is crucial. A systematic screening of solvent systems with varying polarities should be performed using Thin Layer Chromatography (TLC).[2][3] For instance, a mixture of n-hexane and ethyl acetate is often a good starting point.[4]

    • Reversed-Phase Chromatography: This technique can be effective for separating isomers with minor differences in polarity.[5] Fluorinated stationary phases (e.g., C8 or C18 with a fluorinated eluent like trifluoroethanol) can offer unique selectivity for fluorinated compounds.[6][7]

  • Fractional Recrystallization: If the regioisomers are solid and have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be employed. This may involve multiple recrystallization steps to enrich one isomer.[8]

  • Acid-Base Extraction/Crystallization: Pyrazoles are weakly basic and can be protonated by acids to form salts. The differing stabilities or solubilities of these salts can sometimes be exploited for separation through crystallization.[9]

Issue 2: Product Co-elutes with Impurities During Column Chromatography

Question: My difluoromethylated pyrazole is co-eluting with an unknown impurity on a silica gel column. How can I improve the separation?

Answer: Co-elution with impurities is a frequent problem in chromatography. The presence of the difluoromethyl group can alter the polarity and hydrogen bonding capabilities of the molecule, leading to unexpected chromatographic behavior.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System: Systematically vary the solvent system. Switching from an acetonitrile-based mobile phase to a methanol-based one, or vice-versa, in reversed-phase chromatography can alter selectivity.[7] For normal-phase chromatography, trying different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/heptane) can be beneficial.

    • Additives: For acidic compounds that may interact strongly with silica gel, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and separation.[10]

  • Change the Stationary Phase:

    • If co-elution persists, switch to a column with a different chemistry, such as alumina or a bonded phase like phenyl-hexyl or a fluorinated phase.[7]

  • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude product onto a small amount of silica gel or celite. After evaporating the solvent, the resulting powder can be loaded onto the column. This can lead to sharper bands and better separation.

Issue 3: The Purified Compound Appears as an Oil Instead of a Solid

Question: I have purified my difluoromethylated pyrazole, and it has "oiled out" as a thick liquid instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point.[8]

Solutions:

  • Modify Recrystallization Conditions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[8]

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath or refrigerator. Using an insulated container can help.[8]

    • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[8]

    • Seed Crystals: If a small amount of the pure solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of difluoromethylated pyrazoles?

A1: Common impurities include:

  • Regioisomers: Especially in N-alkylation reactions on asymmetrically substituted pyrazoles.[1][5]

  • Unreacted Starting Materials: Incomplete reactions can leave starting pyrazole or the difluoromethylating agent.

  • Byproducts from the Difluoromethylating Agent: For example, when using reagents like TMSCF2H, byproducts from the reagent itself can be present.[11] With chlorodifluoromethane (CHClF2), side reactions can occur.[12]

  • "Des-difluoromethylated" Pyrazole: Analogous to the formation of "des-CF3" impurities in trifluoromethylation reactions, the loss of the CF2H group can sometimes occur under certain reaction or workup conditions.[13]

Q2: How does the difluoromethyl (CF2H) group affect the choice of purification technique?

A2: The CF2H group significantly influences a molecule's physicochemical properties:

  • Polarity and Lipophilicity: The CF2H group is more lipophilic than a hydroxyl group but can be less lipophilic than a methyl group.[1] This change in polarity will affect its retention in both normal and reversed-phase chromatography.

  • Hydrogen Bonding: The CF2H group is a weak hydrogen bond donor.[14][15][16] This property can be exploited to achieve separation on certain stationary phases or through selective extraction.

  • Volatility: Smaller difluoromethylated pyrazoles can be volatile, making distillation a viable purification method.

Q3: What are some recommended solvent systems for column chromatography of difluoromethylated pyrazoles?

A3: The optimal solvent system is highly dependent on the specific structure of the pyrazole. However, based on literature precedents, the following systems are good starting points for silica gel chromatography:

Compound TypeSolvent System (v/v)Reference
3-(Difluoromethyl)-5-fluoro-1,4-diphenyl-1H-pyrazolePetroleum ether/Ethyl acetate[2]
5-Acetyl-3-(difluoromethyl)-1H-pyrazoleNot specified, but flash chromatography was used[17]
N-Trifluoromethyl pyrazoles (as an analog)Ethyl acetate/Hexanes[18]

Q4: Can I use reversed-phase HPLC for the purification of difluoromethylated pyrazoles?

A4: Yes, reversed-phase HPLC is a suitable technique. For challenging separations, consider using a column with a fluorinated stationary phase or adding a fluorinated solvent like trifluoroethanol to the mobile phase, as this can enhance selectivity for fluorinated analytes.[6][19]

Q5: What are the key safety precautions when handling difluoromethylated pyrazoles?

A5: As with all laboratory chemicals, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle these compounds in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude difluoromethylated pyrazole in a minimal amount of the eluent or a more polar solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "bad" (or anti-) solvent.[8] Common solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate, often in combination with water or hexanes.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the hot "bad" solvent dropwise to the hot solution until turbidity persists, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow General Purification Workflow for Difluoromethylated Pyrazoles crude Crude Reaction Mixture analysis Initial Analysis (TLC, NMR) crude->analysis decision Purification Method Selection analysis->decision column Column Chromatography decision->column Complex Mixture / Similar Polarity recrystallization Recrystallization decision->recrystallization Solid Product distillation Distillation decision->distillation Volatile Liquid pure_product Pure Difluoromethylated Pyrazole column->pure_product recrystallization->pure_product distillation->pure_product

Caption: A general workflow for the purification of difluoromethylated pyrazoles.

Troubleshooting_Separation Decision Tree for Separating Difficult Mixtures start Poor Separation by Standard Chromatography q1 Are isomers solid or liquid? start->q1 solid Solid q1->solid Solid liquid Liquid q1->liquid Liquid q2_solid Different Solubilities? solid->q2_solid q2_liquid Different Boiling Points? liquid->q2_liquid frac_recryst Fractional Recrystallization q2_solid->frac_recryst Yes optimize_chrom Optimize Chromatography q2_solid->optimize_chrom No frac_distill Fractional Distillation q2_liquid->frac_distill Yes q2_liquid->optimize_chrom No change_sp Change Stationary Phase (e.g., Fluorinated Phase, Alumina) optimize_chrom->change_sp change_mp Change Mobile Phase (Solvents, Additives) optimize_chrom->change_mp

Caption: A decision tree for troubleshooting difficult separations.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common regioselectivity challenges encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?

A1: In pyrazole synthesis, particularly in the common reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, the substituent from the hydrazine can be adjacent to one of the dicarbonyl's R-groups or the other, leading to two possible products. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] For therapeutic applications, isolating a single, desired regioisomer is often a regulatory and efficacy requirement.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen atom, directing the initial attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl plays a significant role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity of the reaction.[4]

Q3: Are there alternative synthetic strategies to the classical Knorr synthesis that offer better regioselectivity?

A3: Yes, several methods have been developed to overcome the regioselectivity limitations of the classical Knorr synthesis. These include:

  • Synthesis from β-Enamino Diketones: Using β-enamino diketones as substrates can lead to a highly regioselective synthesis of pyrazoles. The regiochemical outcome can often be controlled by the choice of a protic or aprotic solvent.[5][6]

  • Reaction of N-Arylhydrazones with Nitroolefins: This method provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach offers excellent and often complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles, providing a significant advantage when similar substituents are present.[7][8]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Possible Cause: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are not significant enough to direct the reaction towards a single isomer under your current conditions.

Solutions:

  • Change the Solvent: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer.[4]

  • Adjust the Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid) can modulate the nucleophilicity of the hydrazine nitrogens, potentially improving regioselectivity.[1]

  • Modify the Hydrazine Substituent: If possible, using a hydrazine with a bulkier substituent can enhance steric hindrance and direct the reaction.

Issue 2: The major product of my reaction is the undesired regioisomer.

Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard Knorr synthesis conditions.

Solutions:

  • Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to influence the selectivity of the Knorr reaction, switch to a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent alternative for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[7][8]

  • Utilize a β-Enamino Diketone: The synthesis of pyrazoles from β-enamino diketones allows for regiochemical control based on the solvent system. Protic solvents may favor one isomer, while aprotic solvents favor the other.[5]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Possible Cause: The reaction yielded an inseparable or difficult-to-separate mixture of regioisomers.

Solutions:

  • Chromatographic Separation: Thoroughly screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best possible separation. Column chromatography on silica gel is a common method for separating pyrazole regioisomers.

  • Recrystallization: If the regioisomers have different solubilities, recrystallization from a suitable solvent can be an effective purification method.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which can alter its physical properties and facilitate separation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Methylhydrazine.

1,3-Diketone (R1, R2)SolventRegioisomer Ratio (A:B)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneEtOH50:50[4]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:15[4]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:3[4]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneEtOH55:45[4]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneTFE88:12[4]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneHFIP98:2[4]

Regioisomer A: N-methyl at position 1, R1 at position 3, and R2 at position 5. Regioisomer B: N-methyl at position 1, R2 at position 3, and R1 at position 5.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-aryl-1-methylpyrazoles using Fluorinated Alcohols.

This protocol is adapted from Fustero et al.[4]

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)

  • Methylhydrazine (1.2 mmol)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in TFE or HFIP in a round-bottom flask.

  • Add methylhydrazine to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

This protocol is adapted from Kong et al.[9]

Materials:

  • N-alkylated tosylhydrazone (0.5 mmol)

  • Terminal alkyne (1.0 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.0 mmol)

  • 18-crown-6 (0.25 mmol)

  • Pyridine (1.0 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube containing a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack1 Attack at C1 Diketone->Attack1 Pathway A Attack2 Attack at C2 Diketone->Attack2 Pathway B Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Intermediate1 Hydrazone Intermediate A Attack1->Intermediate1 Intermediate2 Hydrazone Intermediate B Attack2->Intermediate2 Isomer1 Regioisomer A Intermediate1->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer B Intermediate2->Isomer2 Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways leading to two regioisomers.

Regioselectivity_Workflow Start Start: Desire a specific pyrazole regioisomer Decision1 Is Knorr synthesis with an unsymmetrical diketone the only viable route? Start->Decision1 KnorrOptimization Optimize Knorr Synthesis Decision1->KnorrOptimization Yes AlternativeRoute Choose an Alternative Regioselective Method Decision1->AlternativeRoute No Solvent Modify Solvent (e.g., TFE, HFIP) KnorrOptimization->Solvent pH Adjust pH KnorrOptimization->pH End End: Obtain desired regioisomer Solvent->End pH->End Enamino β-Enamino Diketone Route AlternativeRoute->Enamino Tosylhydrazone N-Alkylated Tosylhydrazone Route AlternativeRoute->Tosylhydrazone Enamino->End Tosylhydrazone->End

Caption: Decision workflow for achieving regiochemical control in pyrazole synthesis.

References

Troubleshooting low conversion rates in pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates and other common issues encountered during pyrazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in pyrazole synthesis?

Low conversion rates in pyrazole synthesis can stem from several factors, including:

  • Purity of Starting Materials: Impurities in hydrazine or 1,3-dicarbonyl compounds can lead to undesired side reactions, consequently lowering the yield of the desired pyrazole product.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and catalyst choice significantly impact the reaction rate and overall yield.[1][2]

  • Steric Hindrance: Bulky substituents on the starting materials can impede the cyclization process, leading to incomplete reactions.[1]

  • Incomplete Cyclization: The reaction may halt at the intermediate hydrazone stage, particularly if the hydrazine is deactivated by electron-withdrawing groups.[1]

  • Stability of Reagents: The stability of the hydrazine reagent can be a crucial factor affecting the reaction's success.[2]

Q2: How can I optimize the reaction conditions to improve my yield?

Optimizing reaction conditions is a critical step in improving conversion rates. Consider the following adjustments:

  • Temperature and Time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

  • Catalyst: The choice of catalyst can dramatically influence the reaction rate. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3] A small amount of a weak acid like glacial acetic acid is typically recommended to facilitate hydrazone formation and subsequent cyclization.[3] In some cases, Lewis acid catalysts or specialized catalysts like nano-ZnO have been shown to be highly effective.[1][4]

  • Solvent: The solvent can significantly influence the reaction outcome. While ethanol is commonly used, aprotic dipolar solvents such as DMF or DMSO may provide better results for certain reactions.[1] For managing the formation of regioisomers, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve selectivity.[3]

  • Reagent Stoichiometry: Using an excess of one reagent, such as hydrazine (around 2 equivalents), can sometimes enhance the yield, especially when the 1,3-dicarbonyl compound is the limiting reagent.[2]

Q3: I'm observing the formation of multiple products. What could be the issue?

The formation of multiple products often points to the creation of regioisomers.[1] This is a common occurrence when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1] The two non-equivalent nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to two distinct cyclization pathways and, consequently, a mixture of pyrazole products.[3]

Solutions for Managing Regioisomers:

  • Solvent Selection: As mentioned, the use of fluorinated alcohols like TFE or HFIP can significantly improve the regioselectivity of the reaction.[3]

  • Spectroscopic Analysis: To distinguish between different regioisomers, a combination of spectroscopic techniques is essential. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY, can help in the unambiguous determination of the product structures by identifying through-space correlations between protons.[1]

Q4: My reaction mixture turned yellow/red. What does this indicate?

The development of color in the reaction mixture, such as turning yellow or red, can be an indication of the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] Ensuring the purity of reagents and maintaining an inert atmosphere (e.g., using argon or nitrogen) can help mitigate these side reactions.

Q5: The reaction seems to have stopped at an intermediate stage. How can I drive it to completion?

If you suspect the reaction has stalled at the hydrazone intermediate, this could be due to deactivation by electron-withdrawing groups on the hydrazine.[1] In such cases, an oxidation step may be necessary to facilitate the aromatization to the final pyrazole product.[3]

Methods for Post-Synthesis Oxidation:

  • Heating the isolated intermediate in a suitable solvent like glacial acetic acid.[3]

  • Refluxing with a mild oxidizing agent.[3]

  • Using bromine in an appropriate solvent.[3]

Troubleshooting Guides

Troubleshooting Low Yield

This workflow provides a systematic approach to diagnosing and resolving low conversion rates in your pyrazole cyclization reaction.

Troubleshooting_Low_Yield start Low Pyrazole Yield check_purity 1. Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure Result pure Pure check_purity->pure Result purify Purify Starting Materials (Recrystallization/Chromatography) impure->purify check_conditions 2. Review Reaction Conditions purify->check_conditions pure->check_conditions optimize_temp_time Increase Temperature/ Prolong Reaction Time check_conditions->optimize_temp_time optimize_catalyst Optimize Catalyst (e.g., add weak acid) check_conditions->optimize_catalyst optimize_solvent Change Solvent (e.g., aprotic polar or fluorinated) check_conditions->optimize_solvent analyze_product 3. Analyze Crude Product (TLC, LC-MS, NMR) optimize_temp_time->analyze_product optimize_catalyst->analyze_product optimize_solvent->analyze_product side_products Side Products Detected? analyze_product->side_products identify_side_products Identify Side Products (e.g., regioisomers, pyrazoline) side_products->identify_side_products Yes no_side_products No Significant Side Products side_products->no_side_products No revisit_conditions Re-evaluate Reaction Mechanism & Stoichiometry identify_side_products->revisit_conditions no_side_products->revisit_conditions end Improved Yield revisit_conditions->end

Caption: A step-by-step workflow for troubleshooting low pyrazole synthesis yields.

Managing Regioisomer Formation

This guide outlines the steps to address the formation of multiple pyrazole regioisomers.

Managing_Regioisomers start Mixture of Products (Regioisomers) confirm_isomers 1. Confirm Regioisomer Formation (NMR, LC-MS) start->confirm_isomers isomers_confirmed Isomers Confirmed confirm_isomers->isomers_confirmed modify_solvent 2. Modify Solvent System isomers_confirmed->modify_solvent use_fluorinated_solvent Use Fluorinated Alcohols (TFE, HFIP) modify_solvent->use_fluorinated_solvent other_aprotic_solvents Explore Other Aprotic Polar Solvents (DMF, DMSO) modify_solvent->other_aprotic_solvents evaluate_selectivity 3. Evaluate Regioselectivity use_fluorinated_solvent->evaluate_selectivity other_aprotic_solvents->evaluate_selectivity analyze_ratio Analyze Isomer Ratio (NMR, HPLC) evaluate_selectivity->analyze_ratio purification 4. Purification analyze_ratio->purification column_chromatography Silica Gel Column Chromatography purification->column_chromatography recrystallization Recrystallization purification->recrystallization end Isolated Regioisomer column_chromatography->end recrystallization->end

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Data Presentation

Table 1: Effect of Solvent on Regioisomer Ratio
Entry1,3-DicarbonylHydrazineSolventTemperature (°C)Time (h)Isomer Ratio (A:B)Total Yield (%)
11-(4-chlorophenyl)-3-methyl-1,3-propanedioneMethylhydrazineEthanolReflux660:4075
21-(4-chlorophenyl)-3-methyl-1,3-propanedioneMethylhydrazineTFERoom Temp495:588
31-phenyl-1,3-butanedionePhenylhydrazineEthanolReflux870:3080
41-phenyl-1,3-butanedionePhenylhydrazineHFIPRoom Temp3>98:292

Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary.

Table 2: Influence of Catalyst on Reaction Yield
Entry1,3-DicarbonylHydrazineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetatePhenylhydrazineNoneEthanolReflux1265
2Ethyl acetoacetatePhenylhydrazineAcetic Acid (cat.)EthanolReflux685
3Ethyl acetoacetatePhenylhydrazineNano-ZnO (10)EthanolRoom Temp295[1]
41,3-diphenyl-1,3-propanedioneHydrazine hydrateYb(PFO)₃Neat80192

Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary.

Experimental Protocols

General Procedure for Pyrazole Synthesis with Improved Regioselectivity using TFE

This protocol describes a method for pyrazole synthesis that aims to improve regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 2,2,2-trifluoroethanol (TFE) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.

  • Add the substituted hydrazine to the solution at room temperature, either dropwise or in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol for Nano-ZnO Catalyzed Pyrazole Synthesis

This protocol outlines an efficient and environmentally friendly method for pyrazole synthesis using a nano-ZnO catalyst at room temperature.[1]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Hydrazine (e.g., phenylhydrazine) (1 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of the 1,3-dicarbonyl compound, hydrazine, and nano-ZnO in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.[1]

General Pyrazole Synthesis Reaction Mechanism

The most common pathway for pyrazole formation is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2]

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Managing Side Reactions of the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage common side reactions encountered during the synthesis of compounds containing the difluoromethyl (CF₂H) group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during difluoromethylation reactions?

The most prevalent side reactions during difluoromethylation often depend on the chosen reagent and substrate. Key issues include the formation of aryl triflates when using difluoromethyl triflate with phenols, undesired reactions of the common intermediate difluorocarbene (:CF₂) with nucleophiles like amines and water, and the potential for C-F bond cleavage under certain conditions.

Q2: My difluoromethylation of a phenol with difluoromethyl triflate (HCF₂OTf) is giving a significant amount of aryl triflate byproduct. Why is this happening and how can I prevent it?

This side reaction occurs because the phenoxide nucleophile can attack the sulfur atom of the triflate group in HCF₂OTf, leading to the formation of an aryl triflate instead of the desired difluoromethyl ether.[1][2] This is particularly problematic with electron-rich phenols.

To minimize this side reaction, consider the following:

  • Use a bulkier difluoromethylating agent: Replacing HCF₂OTf with difluoromethyl nonaflate (HCF₂ONf) can increase the yield of the desired ether, as the bulkier nonaflate group sterically hinders the attack at the sulfur atom.[1][3]

  • Optimize reaction conditions: Screening different bases and solvents can also help to favor the desired reaction pathway.[1]

  • Recycle the byproduct: The aryl triflate byproduct can often be hydrolyzed back to the starting phenol under basic conditions, allowing for recovery of the starting material.[1]

Q3: I am attempting an N-difluoromethylation of a secondary amine and observing formamide as a major byproduct. What is the cause and how can it be avoided?

The formation of formamides is a known side reaction when using difluorocarbene-based reagents for the N-difluoromethylation of secondary amines.[4] The reaction mechanism can diverge, leading to either the desired N-CF₂H product or the formylated amine.

To favor N-difluoromethylation over formamide formation, the choice of reaction conditions is critical. For instance, in some systems, the use of specific solvents like a mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) can significantly increase the yield of the N-CF₂H amide over competing side reactions.[5]

Q4: During the workup of my reaction involving a difluoromethylated pyrrole, I am seeing evidence of C-F bond cleavage. Is the difluoromethyl group unstable?

The difluoromethyl group can be susceptible to hydrolysis, leading to C-F bond cleavage, particularly when attached to electron-rich heterocyclic systems like pyrroles.[6] The stability is often influenced by the electronic nature of the substituents on the ring. For example, α-difluoromethyl pyrroles are found to be more stable when the nitrogen is protected with an electron-withdrawing group.[6] The lability of the C-F bonds in these systems is attributed to the propensity of the pyrrole ring to form azafulvenium-like intermediates under hydrolytic conditions.[6]

To mitigate this, ensure that the workup and purification conditions are non-hydrolytic (anhydrous) if you observe such degradation. The choice of protecting group on the heterocycle is also a critical factor in the stability of the final product.

Troubleshooting Guides

Issue 1: Low Yield in Phenol O-Difluoromethylation with HCF₂OTf
Potential Cause Troubleshooting Steps
Aryl Triflate Formation As detailed in the FAQ, this is a common side reaction. Consider switching to a bulkier reagent like HCF₂ONf.[1][3]
Reaction with Water The difluorocarbene intermediate can be quenched by water. Ensure anhydrous conditions if possible, although some protocols use aqueous base.[1]
Suboptimal Base/Solvent The choice of base and solvent significantly impacts the reaction outcome. A screen of conditions is recommended. For example, using KOH in a 1:1 mixture of MeCN and water has been shown to be effective.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Difluoromethylation of 4-butylphenol with HCF₂OTf [1]

EntryKOH (equiv)Co-SolventArOCF₂H (%)ArOTf (%)
112DMF4334
212DMSO595
312Dioxane5416
412THF627
512Water52
612MeCN7512
78MeCN596
810MeCN7019

Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate[7][8]

This protocol provides a method for the O-difluoromethylation of phenols using a readily available and bench-stable difluorocarbene source.

Materials:

  • Phenol substrate

  • Cesium carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF and deionized water via syringe.

  • Degas the solution with a stream of nitrogen for 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.

  • Equip the flask with a condenser and heat the reaction mixture to 120 °C for 2 hours under a positive pressure of nitrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and proceed with an appropriate aqueous workup and extraction with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Protocol 2: Stereoselective Synthesis of α-Difluoromethyl Amines[9][10]

This protocol details the synthesis of chiral α-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines.

Materials:

  • N-(tert-butylsulfinyl)aldimine

  • Difluoromethyl phenyl sulfone

  • Lithium hexamethyldisilazide (LHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-(tert-butylsulfinyl)aldimine (1.1 equiv) and difluoromethyl phenyl sulfone (1.0 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add LHMDS (1.2 equiv) to the cooled solution.

  • Stir the reaction at -78 °C and monitor the progress by TLC (typically complete in 10-20 minutes).

  • Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the (phenylsulfonyl)difluoromethylated adduct.

  • The tert-butylsulfinyl and phenylsulfonyl groups can then be removed in a subsequent deprotection step to yield the desired α-difluoromethyl amine.

Visualizations

Side_Reaction_Phenol Phenoxide Phenoxide (ArO⁻) HCF2OTf HCF₂OTf Phenoxide->HCF2OTf Nucleophilic Attack at Sulfur (Side Reaction) Difluorocarbene :CF₂ Phenoxide->Difluorocarbene Nucleophilic Attack (Desired Pathway) HCF2OTf->Difluorocarbene Elimination of HOTf Side_Product Side Product (ArOTf) HCF2OTf->Side_Product Product Desired Product (ArOCF₂H) Difluorocarbene->Product Protonation Base Base Base->HCF2OTf Deprotonation

Caption: O-Difluoromethylation of phenols and the competing aryl triflate side reaction.

Amine_Side_Reactions Difluorocarbene :CF₂ Intermediate Intermediate Difluorocarbene->Intermediate Secondary_Amine Secondary Amine (R₂NH) Secondary_Amine->Intermediate Reaction with :CF₂ Product N-Difluoromethylation (R₂NCF₂H) Intermediate->Product Pathway A Side_Product Formamide Formation (R₂NCHO) Intermediate->Side_Product Pathway B (Rearrangement/Hydrolysis)

Caption: Competing pathways in the reaction of difluorocarbene with secondary amines.

Hydrolysis_CF2H_Pyrrole CF2H_Pyrrole α-Difluoromethyl Pyrrole Azafulvenium Azafulvenium Intermediate CF2H_Pyrrole->Azafulvenium Formation under hydrolytic conditions Hydrolysis_Product Hydrolysis Product (C-F Bond Cleavage) Azafulvenium->Hydrolysis_Product H2O H₂O H2O->Hydrolysis_Product

Caption: Proposed pathway for the hydrolysis of α-difluoromethyl pyrroles.

References

Optimization of reaction conditions for fluorinated pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of fluorinated pyrazoles.

FAQ 1: I am experiencing a low yield in my fluorinated pyrazole synthesis. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue in pyrazole synthesis and can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and competing side reactions.[1][2] A systematic approach to troubleshooting can help identify and resolve the problem.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound (or its equivalent) and the hydrazine derivative.[2][3] Impurities can lead to side reactions, which reduces the overall yield and complicates the purification process.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[3]

  • Reaction Conditions: The reaction temperature, solvent, and reaction time are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3][4] In some cases, an excess of the hydrazine reagent (approximately 2 equivalents) can improve yields, particularly when the dicarbonyl compound is the limiting reagent.[2]

  • Reaction Completion: Ensure the reaction is driven to completion.[3][5] Incomplete reactions can be a significant source of low yields.

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][6]

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (1,3-dicarbonyl, hydrazine) start->check_purity check_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_purity->check_conditions Pure solution_purity Purify or use fresh reagents check_purity->solution_purity Impure check_completion Monitor Reaction for Completion (TLC) check_conditions->check_completion Optimal solution_conditions Systematically vary parameters check_conditions->solution_conditions Suboptimal check_side_reactions Identify Potential Side Reactions (Isomer formation, incomplete cyclization) check_completion->check_side_reactions Complete solution_completion Increase reaction time or temperature check_completion->solution_completion Incomplete solution_side_reactions Modify reaction conditions to favor desired product check_side_reactions->solution_side_reactions Present end_node Improved Yield check_side_reactions->end_node Absent solution_purity->end_node solution_conditions->end_node solution_completion->end_node solution_side_reactions->end_node

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of two regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[7] Acidic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides, can also influence the isomeric ratio.[3][6]

  • pH Control: The pH of the reaction mixture can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[3]

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[3]

  • Catalyst: The use of certain catalysts, such as silver catalysts in some reactions, can lead to highly regioselective formation of pyrazole derivatives.[8]

Logical Flow for Improving Regioselectivity

Regioselectivity_Improvement start Mixture of Regioisomers Observed modify_solvent Modify Reaction Solvent (e.g., fluorinated alcohols, acidic/basic) start->modify_solvent adjust_ph Adjust Reaction pH start->adjust_ph steric_hindrance Introduce Steric Hindrance start->steric_hindrance catalyst_screening Screen Different Catalysts start->catalyst_screening analyze_isomers Analyze Isomeric Ratio (NMR, HPLC) modify_solvent->analyze_isomers adjust_ph->analyze_isomers steric_hindrance->analyze_isomers catalyst_screening->analyze_isomers analyze_isomers->modify_solvent Further Optimization Needed end_node Improved Regioselectivity analyze_isomers->end_node Desired Isomer Favored

Caption: Logical flow for improving regioselectivity.

FAQ 3: The reaction mixture has developed a significant discoloration. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4]

Troubleshooting Steps:

  • Base Addition: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[4] The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[4][5]

  • Inert Atmosphere: Discoloration can also be a result of oxidative processes.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this issue.

  • Purification:

    • Filtration: If a solid product forms, it can be collected by vacuum filtration.[5] Washing the collected solid with a suitable solvent can help remove some of these impurities.[4]

    • Recrystallization: Recrystallization is an effective method for purifying the final product and removing colored impurities.[4][9]

    • Column Chromatography: For non-crystalline products or to separate isomers, column chromatography on silica gel is a common and effective purification technique.[4][5][9]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of fluorinated pyrazoles, highlighting the impact of different reaction parameters on yield and selectivity.

Table 1: Effect of Solvent on the Yield of 3-Trifluoromethylpyrazoles

EntrySolventTemperature (°C)Time (d)Yield (%)Reference
1DMSOrt237[3]
2Hexanert254[3]
3THFrt2Trace[3]
4MeCNrt2Trace[3]
5Hexane69296[3]

Table 2: Influence of Base and Solvent on the Yield of Fused Pyrazoles

EntryBaseSolventTime (h)Yield (%)Reference
1K₂CO₃THF2493[10]
2Et₃NTHF2475[10]
3DBUTHF2481[10]
4K₂CO₃CH₂Cl₂2468[10]
5K₂CO₃Toluene2455[10]

Table 3: Regioselectivity in Pyrazole Formation using Different Solvents

EntrySolventRatio (2:3)Yield (%)Reference
1PhCF₃EtOH60:4085
2PhCF₃TFE85:1582
3PhCF₃HFIP>99:190
44-MeOC₆H₄CF₃EtOH55:4588
54-MeOC₆H₄CF₃HFIP>99:192

Experimental Protocols

General Procedure for the Synthesis of 3-Trifluoromethylpyrazoles via (3+2)-Cycloaddition[3]

To a solution of the appropriate chalcone (1.0 mmol) and hydrazonoyl bromide (1.2 mmol) in a suitable solvent (5 mL), triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for the time indicated in the respective studies. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel to afford the desired pyrazoline. The isolated pyrazoline is then dissolved in a solvent (e.g., DMSO or hexane) and treated with an oxidizing agent such as manganese dioxide (MnO₂) to yield the final fluorinated pyrazole.

General Procedure for Knorr Pyrazole Synthesis[12]

A mixture of a 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, 6 mmol) is prepared in a reaction vial. A suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid) are added. The reaction is heated with stirring at approximately 100°C for 1 hour or until the starting material is consumed as indicated by TLC. Upon completion, water (10 mL) is added to the hot reaction mixture with stirring. The mixture is then allowed to cool, and the resulting solid product is collected by vacuum filtration, washed with a small amount of water, and air-dried.

Experimental Workflow for Fluorinated Pyrazole Synthesis

Synthesis_Workflow start Start reagents Combine Starting Materials (1,3-dicarbonyl/alkene/alkyne + hydrazine derivative) start->reagents reaction Reaction under Optimized Conditions (Solvent, Temperature, Catalyst, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC/NMR) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification of Crude Product (Filtration, Recrystallization, Chromatography) workup->purification characterization Characterization of Final Product (NMR, MS, MP) purification->characterization end_node Pure Fluorinated Pyrazole characterization->end_node

Caption: General experimental workflow for fluorinated pyrazole synthesis.

References

Technical Support Center: 3-(Difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(difluoromethyl)-5-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for handling and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound in your experiments.

Q1: My solution of this compound has developed a yellow/brown discoloration. What is the likely cause?

A1: Discoloration is a common indicator of chemical degradation. For pyrazole derivatives, this can be triggered by several factors:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts.[1][2] The pyrazole ring system can be susceptible to light-induced degradation.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of the pyrazole ring or its substituents.[1][2]

  • Impure Solvents: Using solvents that are not of high purity or contain trace impurities can catalyze degradation pathways.

Troubleshooting Steps:

  • Protect from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.[2][3]

  • Use High-Purity Solvents: Ensure that all solvents used for preparing solutions are of high purity and are freshly opened or properly stored to avoid contamination.

  • Inert Atmosphere: For sensitive experiments or long-term storage of solutions, consider degassing the solvent and maintaining an inert atmosphere (e.g., with nitrogen or argon) to prevent oxidation.[3]

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What are the potential degradation pathways?

A2: A loss of the parent compound in solution is likely due to degradation. Potential pathways for pyrazole derivatives include:

  • Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, the difluoromethyl group can be susceptible under certain pH conditions, although this is less common than with ester groups.[1]

  • Oxidation: As mentioned, oxidation is a common degradation route for pyrazoles, potentially leading to N-oxides or other oxidized species.[1][2]

  • Photodegradation: Cleavage of bonds within the molecule can occur upon exposure to light, leading to a variety of degradation products.[1][4]

Troubleshooting Steps:

  • pH Control: If working in aqueous media, it is advisable to buffer the solution to a neutral pH to minimize the risk of acid- or base-catalyzed degradation.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C) to slow down the rate of degradation.[3] Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: For critical experiments, it is always best to prepare solutions fresh from the solid material.

Q3: How can I proactively assess the stability of this compound under my specific experimental conditions?

A3: A forced degradation or stress testing study is the most effective method to understand the stability of your compound.[1] This involves subjecting the compound to a range of harsh conditions to accelerate degradation and identify potential liabilities.

Recommendations for a Forced Degradation Study:

  • Methodology: Prepare solutions of the compound and expose them to the stress conditions outlined in the table below. Analyze the samples at various time points using a suitable analytical method like HPLC to quantify the amount of the parent compound remaining.

  • Analysis: Monitor for the appearance of new peaks in your chromatogram, which would indicate the formation of degradation products.

Data Presentation

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionSuggested ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at room temperature and 40-60°CDegradation of the difluoromethyl group or the pyrazole ring
Basic Hydrolysis 0.1 M NaOH at room temperature and 40-60°CDegradation of the difluoromethyl group or the pyrazole ring
Oxidation 3% H₂O₂ at room temperatureFormation of N-oxides or other oxidized species[1]
Photostability Exposure to a combination of visible and UV lightPhotochemical cleavage and rearrangement[1]
Thermal Stress Heating the solid or solution at elevated temperatures (e.g., 60-80°C)Thermally induced decomposition

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight Condition
Solid 2-8°CTightly sealed containerProtect from light (amber vial)[2]
Solution (in organic solvent) -20°CInert gas (e.g., Argon) overlayProtect from light (amber vial)[2]
Solution (in aqueous buffer) 2-8°C (short-term)Sterile filteredPrepare fresh, protect from light

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Control: Mix an aliquot of the stock solution with the solvent used for the stress conditions (e.g., water).

  • Incubation: Store the prepared samples under the desired temperature and light conditions as specified in Table 1.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: If necessary, quench the reaction (e.g., neutralize the acidic and basic samples).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Protocol 2: HPLC Method for Stability Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for pyrazole derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of the parent compound at each time point. The percentage of remaining compound can be calculated relative to the initial time point (T=0).

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Discoloration Discoloration Photodegradation Photodegradation Discoloration->Photodegradation Oxidation Oxidation Discoloration->Oxidation FreshSolutions Prepare Fresh Solutions Discoloration->FreshSolutions LossOfCompound Loss of Compound LossOfCompound->Photodegradation LossOfCompound->Oxidation Hydrolysis Hydrolysis (pH dependent) LossOfCompound->Hydrolysis Temperature High Temperature LossOfCompound->Temperature LossOfCompound->FreshSolutions ProtectLight Protect from Light Photodegradation->ProtectLight InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere ControlpH Control pH Hydrolysis->ControlpH ControlTemp Control Temperature Temperature->ControlTemp

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Multiple Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data conclusion Determine Stability Profile data->conclusion

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway Parent This compound Oxidized Oxidized Products (e.g., N-oxide) Parent->Oxidized [O] Hydrolyzed Hypothetical Hydrolysis Products Parent->Hydrolyzed H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of experiments involving fluorinated heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during synthesis, purification, and handling.

Question: My fluorination reaction is resulting in a low yield. What are the common causes and solutions?

Answer: Low yields in fluorination reactions involving heterocyclic compounds can stem from several factors:

  • Presence of Water: Many fluorinating agents are moisture-sensitive. Trace amounts of water can decompose the reagent and interfere with the reaction.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1] For particularly sensitive reagents, working in a glove box with an inert atmosphere is recommended.[2]

  • Sub-optimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: Experiment with a temperature gradient. Some copper-catalyzed fluorinations require moderately elevated temperatures, while reactions with sensitive substrates may benefit from lower temperatures to prevent byproduct formation.[1]

  • Incorrect Solvent Choice: The solvent can significantly impact the reaction's success.

    • Solution: Screen a variety of anhydrous solvents. For certain Rh(III)-catalyzed reactions, ethyl acetate has been shown to be effective.[1] Always verify the compatibility of your fluorinating agent with the chosen solvent.[1]

  • Reagent Degradation: Fluorinating agents can degrade over time if not stored properly.

    • Solution: Ensure your fluorinating agent has been stored under the recommended conditions (cool, dry, and often under an inert atmosphere). If there is any doubt about the quality of the reagent, it is best to use a fresh batch.

Question: I am observing the formation of multiple products and poor regioselectivity in my reaction. How can I improve this?

Answer: Poor regioselectivity is a common challenge due to the presence of multiple reactive C-H bonds on many heterocyclic rings.[1]

  • Solution: Leverage the electronic and steric properties of the substituents on the ring.[1] Existing functional groups can act as directing groups to guide the fluorination to a specific position. For example, a benzyloxy group on a 3,5-disubstituted pyridine can direct fluorination to an adjacent position.[1] The choice of catalyst and directing group is a critical strategy for improving regioselectivity.[1]

Question: My starting material or product appears to be decomposing during the reaction or work-up. What can I do?

Answer: Some heterocyclic compounds, such as pyrroles, are sensitive to oxidation and polymerization, especially under strongly acidic or basic conditions or in the presence of strong electrophiles.[1][3]

  • Solution: Employ milder reaction conditions.[1] Consider using neutral fluorination methods for sensitive substrates.[1] For instance, the use of a mild base like Li₂CO₃ at low temperatures has been effective in preventing the formation of dimeric byproducts during the fluorination of indoles.[1]

Question: I am having difficulty purifying my fluorinated heterocycle using column chromatography. What should I consider?

Answer: The introduction of a fluorine atom can significantly alter the polarity of a molecule compared to its non-fluorinated precursor, which can affect its behavior during chromatographic purification.

  • Solution: Standard column chromatography on silica gel is a common and effective method.[1] You may need to screen different eluent systems to find the optimal conditions for separation. It is also important to consider that some fluorinated compounds may interact strongly with silica gel, potentially leading to degradation. In such cases, using a different stationary phase, such as alumina, or alternative purification techniques like preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the general storage requirements for fluorinated heterocyclic compounds?

A1: To ensure their stability, fluorinated heterocyclic compounds should be stored in a cool, dry, and well-ventilated area.[2] They should be kept away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[2]

Q2: How does temperature affect the stability of these compounds?

A2: Many fluorinated compounds are sensitive to heat. The ideal storage temperature typically ranges from -20°C to 25°C, depending on the specific compound's stability.[4] Highly reactive intermediates may require storage at -20°C or below to maintain their integrity.[4]

Q3: Are there special considerations for moisture and air sensitivity?

A3: Yes. Moisture can lead to hydrolysis or other unwanted reactions with some fluorinated compounds.[4] It is recommended to store them in a dry environment with low humidity, using desiccants like silica gel in the storage container.[4] For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) in airtight containers is crucial.[4]

Q4: What type of containers should I use for storage?

A4: Glass containers are generally preferred as they are inert.[4] For photosensitive compounds, amber glass bottles are recommended to protect against UV light.[4] Ensure all containers are clearly labeled with the chemical name and any associated hazards.[2]

Q5: What are the key safety precautions when handling fluorinated heterocyclic compounds?

A5: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile compounds.[2] Appropriate Personal Protective Equipment (PPE) is essential and includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[2]

  • Hand Protection: Choose gloves based on the specific compound and solvent being used. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[2]

  • Body Protection: A flame-resistant lab coat should always be worn.[2]

Q6: What should I do in case of a spill or exposure?

A6:

  • Spills: For small spills, contain the material with a compatible absorbent, neutralize if appropriate, and collect it in a sealed container for proper waste disposal.[2] For large spills, evacuate the area immediately and contact your institution's emergency response team.[2]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] For compounds that can generate hydrofluoric acid (HF), apply calcium gluconate gel after flushing and seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

Data Presentation

Table 1: General Storage and Handling Recommendations
ParameterRecommendationRationale
Temperature -20°C to 25°CPrevents thermal degradation of sensitive compounds. Highly reactive intermediates may require colder temperatures (≤ -20°C).[4]
Atmosphere Store in a dry environment; use an inert atmosphere (N₂ or Ar) for sensitive compounds.Prevents hydrolysis and oxidation.[4]
Light Store in amber glass bottles for photosensitive compounds.Protects against light-induced degradation.[4]
Containers Tightly sealed, clearly labeled glass containers.Ensures chemical inertness and prevents contamination or accidental misuse.[2][4]
Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents.Avoids potentially vigorous or explosive reactions.[2]
Primary Engineering Control Chemical Fume HoodMinimizes inhalation exposure to volatile compounds.[2]
Specialized Control Glove BoxRecommended for highly hazardous or moisture-sensitive fluorinating agents.[2]

Experimental Protocols

Protocol 1: Inert Atmosphere Handling for Moisture-Sensitive Compounds

This protocol outlines the procedure for handling moisture-sensitive fluorinated heterocyclic compounds using a Schlenk line.

Materials:

  • Schlenk flask and other appropriate glassware, oven-dried

  • Schlenk line with dual vacuum/inert gas manifold

  • Cannula (double-tipped needle)

  • Septa

  • Anhydrous solvents

  • Fluorinated heterocyclic compound

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • System Purge: Assemble the glassware and connect it to the Schlenk line. Evacuate the system under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • Solids: If the compound is a solid, quickly add it to the flask against a positive flow of inert gas.

    • Liquids/Solutions: Use a gas-tight syringe or a cannula to transfer anhydrous solvents or liquid reagents.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the experiment. A bubbler filled with mineral oil connected to the exhaust of the Schlenk line can be used to monitor the gas flow.

  • Reaction Quenching and Work-up: Once the reaction is complete, cool it to an appropriate temperature (e.g., 0°C) before slowly and carefully quenching it. The quenching agent should be added dropwise via syringe.

Protocol 2: Quenching of Reactive Fluorinating Agents

This protocol describes a general procedure for safely quenching residual reactive electrophilic fluorinating agents (e.g., Selectfluor®) after a reaction.

Materials:

  • Reaction mixture containing the residual fluorinating agent

  • A suitable quenching agent (e.g., saturated aqueous sodium bisulfite or sodium thiosulfate solution)

  • Addition funnel

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0°C with stirring. This helps to control any potential exotherm during the quenching process.

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.

  • Slow Addition: Transfer the quenching solution to an addition funnel. Add the solution dropwise to the cooled, stirring reaction mixture.

  • Monitoring: Monitor the quenching process carefully. If the reaction is exothermic, control the rate of addition to maintain a low temperature.

  • Completion: Continue stirring at 0°C for a period (e.g., 30 minutes) after the addition is complete to ensure all the reactive agent has been neutralized.

  • Work-up: Proceed with the standard aqueous work-up and extraction of the product.

Visualizations

Troubleshooting_Fluorination_Yield Troubleshooting Low Yield in Fluorination Reactions Start Low Yield Observed Check_Moisture Is the reaction setup rigorously anhydrous? Start->Check_Moisture Dry_Setup Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Consider a glove box. Check_Moisture->Dry_Setup No Check_Temp Is the reaction temperature optimal? Check_Moisture->Check_Temp Yes Dry_Setup->Check_Temp Optimize_Temp Solution: - Screen a range of temperatures. - Consider kinetics vs. decomposition. Check_Temp->Optimize_Temp No Check_Reagent Is the fluorinating agent active? Check_Temp->Check_Reagent Yes Optimize_Temp->Check_Reagent New_Reagent Solution: - Use a fresh batch of the reagent. - Verify proper storage conditions. Check_Reagent->New_Reagent No Check_Solvent Is the solvent appropriate? Check_Reagent->Check_Solvent Yes New_Reagent->Check_Solvent Screen_Solvents Solution: - Screen different anhydrous, non-nucleophilic solvents (e.g., MeCN, EtOAc). Check_Solvent->Screen_Solvents No End Yield Improved Check_Solvent->End Yes Screen_Solvents->End

Caption: A decision tree for troubleshooting low yields in fluorination reactions.

Safe_Handling_Workflow Workflow for Safe Handling and Storage Start Receive/Synthesize Fluorinated Heterocycle Assess Assess Hazards: - Review SDS - Check for moisture/air sensitivity - Note incompatibilities Start->Assess Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Chemically-resistant Gloves - Lab Coat Assess->Select_PPE Prepare_Work_Area Prepare Work Area: - Work in Fume Hood/Glove Box - Remove incompatible materials - Have spill kit & quencher ready Select_PPE->Prepare_Work_Area Handling Perform Experiment: - Use inert atmosphere techniques if necessary - Monitor reaction carefully Prepare_Work_Area->Handling Storage_Decision Short-term or Long-term Storage? Handling->Storage_Decision Waste Dispose of Waste: - Collect in labeled, compatible containers - Follow institutional guidelines Handling->Waste Short_Term Short-Term Storage: - Tightly sealed container - In desiccator Storage_Decision->Short_Term Short-term Long_Term Long-Term Storage: - Amber, airtight vial - Store at recommended temp (-20 to 25°C) - Inert atmosphere backfill Storage_Decision->Long_Term Long-term End Procedure Complete Short_Term->End Long_Term->End Waste->End

Caption: Workflow for the safe handling and storage of fluorinated heterocycles.

References

Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal catalyst for efficient pyrazole synthesis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during pyrazole synthesis, with a focus on catalyst-related problems.

ObservationPotential CauseSuggested Solution
Low to No Product Yield Inefficient Catalyst: The chosen catalyst may not be active enough for the specific substrates or reaction conditions.[1][2]- For Knorr synthesis, ensure an appropriate acid catalyst is used. Consider alternatives like nano-ZnO for potentially higher yields and shorter reaction times.[3]- Lewis acids such as Yb(OTf)₃, InCl₃, or ZrCl₄ can improve yields in multicomponent reactions.[1]- In some cases, particularly with electron-deficient starting materials, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[1]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact catalyst performance.[2][4]- Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize byproduct formation.[1]- The choice of solvent is critical. Aprotic dipolar solvents like DMF may give better results than ethanol, especially with aryl hydrazines.[3]
Catalyst Deactivation/Poisoning: Impurities in reactants or byproducts can poison the catalyst, blocking active sites.[5][6]- Ensure high purity of starting materials.[2]- For heterogeneous catalysts, consider regeneration. This may involve washing with solvents or mild acidic/basic solutions to remove poisons.[6]
Poor Regioselectivity (Formation of N1 vs. N2 Isomers) Nature of Reactants and Conditions: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[2][3]- pH Control: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions favor the other.[3]- Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7]- Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor a single isomer.[3]
Catalyst Influence: The catalyst itself can influence the regiochemical outcome.- While traditional acid catalysis in the Knorr synthesis often gives mixtures, exploring different catalyst systems can alter the isomeric ratio.
Formation of Side Products/Impurities Side Reactions: The aldehyde may undergo self-condensation, or starting materials may be susceptible to hydrolysis.[1][3]- Add the aldehyde slowly to the reaction mixture to maintain a low concentration.[1]- Run the reaction under neutral, non-aqueous conditions to minimize hydrolysis of sensitive starting materials.[3]
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.[3]- Increasing the reaction temperature can promote the final cyclization and dehydration step.[3]
Catalyst Deactivation in Re-use (Heterogeneous Catalysts) Fouling: Deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface.[6][8]- Optimize reaction conditions to minimize byproduct formation.[6]- Regenerate the catalyst through controlled oxidation (calcination) to burn off deposits.[6]
Sintering: Agglomeration of small catalyst particles into larger ones at high temperatures, reducing the active surface area.[6][8]- Control the reaction temperature to avoid excessively high temperatures.[6]- Choose thermally stable catalyst supports.[6]
Leaching: Dissolution of the active catalytic species into the reaction medium.- Select a robust catalyst support and consider surface modification to better anchor the active species.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazole synthesis?

A1: The most common method for pyrazole synthesis is the Knorr cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, which is typically acid-catalyzed.[9][10] Besides traditional acids like acetic and hydrochloric acid, a wide range of other catalysts have been employed to improve efficiency and address specific challenges. These include:

  • Green Catalysts: Ammonium chloride, nano-ZnO, and imidazole are environmentally benign options.

  • Lewis Acids: Yb(OTf)₃, InCl₃, and ZrCl₄ are effective, particularly in multicomponent reactions.[1]

  • Heterogeneous Catalysts: Solid-supported catalysts like nano-ZnO, CeO₂/SiO₂, and various nanoparticles offer advantages in terms of separation and reusability.[4]

Q2: How do I choose the right catalyst for my specific reaction?

A2: The choice of catalyst depends on several factors, including the specific pyrazole derivative being synthesized, the reactivity of the starting materials, and the desired reaction conditions (e.g., green chemistry considerations). The following decision tree can guide your selection:

Catalyst Selection Workflow for Pyrazole Synthesis start Start: Define Synthesis Goals reactants Substrate Reactivity? (e.g., electron-rich/deficient) start->reactants green Green Chemistry Priority? reactants->green Reactive Substrates multi Multicomponent Reaction? reactants->multi Less Reactive Substrates regio Regioselectivity a Concern? green->regio catalyst_green Consider Green Catalysts: - Ammonium Chloride - Nano-ZnO - Imidazole green->catalyst_green High Priority regio->multi No catalyst_regio Use Fluorinated Alcohols (TFE, HFIP) as solvent with acid catalyst regio->catalyst_regio Yes catalyst_lewis Consider Lewis Acids: - Yb(OTf)₃ - InCl₃ - ZrCl₄ multi->catalyst_lewis Yes catalyst_acid Use Traditional Acid Catalyst: - Acetic Acid - HCl multi->catalyst_acid No (e.g., Knorr Synthesis) end End: Optimized Synthesis catalyst_green->end Evaluate Performance catalyst_regio->end Evaluate Performance catalyst_lewis->end Evaluate Performance catalyst_acid->end Evaluate Performance Troubleshooting Low Yield in Pyrazole Synthesis start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions (Temp, Time, Solvent) purity->conditions Pure purify_sm Purify Starting Materials purity->purify_sm Impure catalyst Evaluate Catalyst Activity conditions->catalyst Optimized optimize_cond Optimize Temp, Time, Solvent conditions->optimize_cond Suboptimal side_reactions Check for Side Reactions (TLC, NMR) catalyst->side_reactions Active change_catalyst Screen Different Catalysts (e.g., Lewis Acids, Heterogeneous) catalyst->change_catalyst Inactive/Poisoned purify_sm->start optimize_cond->start modify_procedure Modify Procedure (e.g., slow addition of reagents) side_reactions->modify_procedure Present end Yield Improved side_reactions->end Absent change_catalyst->start modify_procedure->start

References

Technical Support Center: Purification of Pyrazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of isomeric impurities from pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomeric impurities in pyrazole products?

A1: The most prevalent isomeric impurities encountered in pyrazole synthesis are regioisomers . These isomers have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Another type of isomeric impurity can be enantiomers , which are non-superimposable mirror images of each other, present in chiral pyrazole derivatives.[3]

Q2: How can I detect the presence of isomeric impurities in my pyrazole sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying isomeric impurities.[2]

  • Thin-Layer Chromatography (TLC): A quick initial assessment to check for the presence of multiple components in your sample.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detecting regioisomers, which often present as duplicate sets of peaks in the spectra. NOESY experiments can further help in confirming the specific structure of each regioisomer.[4]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the components and can help in identifying the structures of the impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially chiral HPLC, is effective for separating and quantifying both regioisomers and enantiomers.[3][5]

Q3: What are the primary methods for removing isomeric impurities from pyrazole products?

A3: The most common and effective methods for purifying pyrazole products and removing isomeric impurities are:

  • Column Chromatography: This is a widely used technique for separating regioisomers.[4][6] The choice of stationary phase (e.g., silica gel or alumina) and the eluent system is critical for achieving good separation.[2]

  • Crystallization/Recrystallization: This method can be effective, particularly if the isomeric impurities have significantly different solubilities in a specific solvent system.[2][7] Fractional crystallization, which involves multiple recrystallization steps, can be employed to enrich one isomer.[2]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be selectively crystallized to separate them from impurities. The purified salt is then neutralized to obtain the pure pyrazole.[8][9]

  • Chiral Chromatography: For separating enantiomers, specialized chiral stationary phases (CSPs) are used in techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][10]

Troubleshooting Guides

Issue 1: Difficulty in Separating Regioisomers by Column Chromatography

Symptoms:

  • Co-elution of isomers from the column.

  • Poor resolution between spots on TLC, even with various solvent systems.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent System Perform a systematic screening of different eluent systems using TLC. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).[1]
Standard Silica Gel is Not Effective Consider using a different stationary phase, such as alumina or reversed-phase silica (C18).[2][11] Sometimes, deactivating the silica gel with triethylamine can improve the separation of basic pyrazole compounds.[11]
Isomers Have Very Similar Polarity If direct separation is challenging, consider chemical derivatization. This involves converting the isomer mixture into derivatives that have more distinct physical properties, allowing for easier separation. The derivatizing group can then be removed to yield the pure isomers.[2]
Issue 2: Product "Oils Out" During Recrystallization Instead of Forming Crystals

Symptoms:

  • Formation of an oil or liquid phase upon cooling the recrystallization solution.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Supersaturation at a Temperature Above the Product's Melting Point Increase the volume of the "good" solvent to lower the saturation point.[7] Ensure the solution cools down slowly to allow for gradual crystal formation; using an insulated container can help.[7]
Unsuitable Solvent System Experiment with different single or mixed-solvent systems.[7] A solvent with a lower boiling point might be beneficial.[7]
Lack of Nucleation Sites Introduce a seed crystal of the pure compound to induce crystallization.[7] Scratching the inside of the flask with a glass rod can also create nucleation sites.
Issue 3: Low Yield After Recrystallization

Symptoms:

  • A significant loss of product after the recrystallization process.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Using an Excessive Amount of Hot Solvent Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[7]
Incomplete Crystallization Ensure the solution is cooled thoroughly, potentially in an ice bath, to maximize the precipitation of the product.[7]
Product has Significant Solubility in the Cold Solvent Select a solvent in which your product has high solubility when hot and very low solubility when cold.[7]

Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This is a general protocol for the separation of two pyrazole regioisomers.[1]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A suitable eluent system (determined by TLC analysis, e.g., hexane/ethyl acetate mixture)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Eluent Selection: Using TLC, identify a solvent system that provides good separation between the two regioisomer spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to obtain the purified pyrazole regioisomers.

  • Characterization: Confirm the purity and identity of the separated isomers using analytical techniques such as NMR and MS.[1]

Protocol 2: Purification of a Pyrazole Product by Recrystallization

This protocol outlines a general procedure for purifying a pyrazole compound using a single-solvent recrystallization method.[7]

Materials:

  • Crude pyrazole product

  • A suitable recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)

  • Erlenmeyer flasks, heating source (hot plate or water bath), Büchner funnel, and filter paper

Procedure:

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.[7]

  • Heating: Gently heat the mixture while stirring until the solvent boils and the pyrazole compound is completely dissolved.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.[7] For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.[7]

Visualizations

experimental_workflow cluster_synthesis Pyrazole Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Pyrazole Product (with Isomeric Impurities) purification_method Select Purification Method start->purification_method chromatography Column Chromatography purification_method->chromatography Different Polarity recrystallization Recrystallization purification_method->recrystallization Different Solubility analysis Purity & Structural Analysis (TLC, NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure Pyrazole Isomer analysis->pure_product

Caption: A general workflow for the purification of pyrazole products.

troubleshooting_recrystallization cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_yield Solutions for Low Yield start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield increase_solvent Increase Solvent Volume oiling_out->increase_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent seed_crystal Use a Seed Crystal oiling_out->seed_crystal min_solvent Minimize Hot Solvent low_yield->min_solvent thorough_cooling Cool Thoroughly low_yield->thorough_cooling optimize_solvent Optimize Solvent Choice low_yield->optimize_solvent

Caption: Troubleshooting common issues in pyrazole recrystallization.

References

Validation & Comparative

Comparative Analysis of Synthesis Routes for 3-(difluoromethyl)-5-methyl-1H-pyrazole: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of synthesis routes for 3-(difluoromethyl)-5-methyl-1H-pyrazole is not feasible at this time due to a lack of publicly available, detailed experimental data for multiple distinct synthetic pathways to this specific isomer. Extensive searches for the preparation of this compound did not yield specific procedures, quantitative data, or detailed experimental protocols necessary for a comprehensive comparison.

While the synthesis of the structurally related and commercially significant compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is well-documented, information regarding the targeted 5-methyl isomer is scarce in the reviewed literature. The regioselective placement of the methyl group at the 5-position of the pyrazole ring presents a distinct synthetic challenge, and established routes for other isomers are not directly transferable.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead focus on outlining general synthetic strategies that could potentially be adapted for the synthesis of this compound, based on known pyrazole synthesis methodologies. Further experimental work would be required to validate and optimize these proposed routes.

Potential Synthetic Strategies (Hypothetical)

Two plausible strategies for the synthesis of this compound can be envisioned, primarily revolving around the method of pyrazole ring formation.

Route 1: Condensation of a β-Diketone Equivalent with Hydrazine

This classic approach to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative. For the target molecule, this would involve a difluoromethylated β-diketone.

A generalized workflow for this approach is presented below:

cluster_0 Route 1: β-Diketone Condensation A Starting Material: Difluoroacetylacetone C Condensation Reaction A->C B Methylhydrazine B->C D This compound C->D cluster_1 Route 2: Cycloaddition Approach E Difluoromethyl-alkyne G [3+2] Cycloaddition E->G F Diazoethane F->G H Aromatization G->H I This compound H->I

Efficacy comparison of fungicides derived from 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of fungicides derived from 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxamide has demonstrated significant efficacy in the control of a broad spectrum of plant pathogens. These active ingredients, belonging to the class of succinate dehydrogenase inhibitors (SDHIs), have become crucial tools in modern crop protection. This guide provides a comparative overview of the performance of several key commercial fungicides from this chemical family, supported by experimental data, detailed methodologies, and a visualization of their mode of action.

Succinate dehydrogenase inhibitors function by disrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[1][2] This inhibition blocks the production of adenosine triphosphate (ATP), leading to the cessation of fungal growth and development.[3] The pyrazole-carboxamide chemical group has proven to be particularly effective in this role.[4] Commercially successful fungicides based on this scaffold include Bixafen, Benzovindiflupyr, Fluxapyroxad, Isopyrazam, Pydiflumetofen, and Sedaxane.[4][5]

Comparative Efficacy Against Key Plant Pathogens

The in vitro efficacy of these fungicides is commonly determined by calculating the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal mycelial growth. A lower EC50 value indicates higher fungicidal activity. The following table summarizes the EC50 values for several pyrazole-derived fungicides against a range of economically important plant pathogens.

FungicidePathogenEC50 (µg/mL)
Benzovindiflupyr Alternaria alternata0.63[6]
Athelia rolfsii0.12[7]
Sclerotinia sclerotiorum0.026[8]
Fluxapyroxad Alternaria alternataNot specified in the provided results
Phakopsora pachyrhizi0.0009 - 7.20 (range)[9]
Pydiflumetofen Botrytis cinerea0.020 - 0.365 (baseline)
Alternaria spp.0.008 - 1.114 (range)[10]
Isopyrazam Athelia rolfsiiPositive correlation with Benzovindiflupyr sensitivity[7]
Novel Pyrazole Carboxamides Rhizoctonia solani0.022 (for SCU2028)[11]
Rhizoctonia solani0.37 (for derivative 7ai)[12]
Botrytis cinerea1.99 (for derivative III-19)[13]
Botrytis cinerea2.04 (for derivative III-27)[13]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of these fungicides.

Mycelial Growth Inhibition Assay

This assay is a standard in vitro method to determine the efficacy of fungicides against filamentous fungi.

1. Preparation of Fungicide Stock and Working Solutions:

  • A stock solution of the test fungicide is prepared by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or acetone, to a high concentration (e.g., 10 mg/mL).

  • A series of working solutions are then prepared by diluting the stock solution to obtain a range of desired final concentrations (e.g., 0.01 to 100 µg/mL).

2. Amendment of Growth Medium:

  • A suitable agar medium for the target fungus (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.

  • The molten agar is cooled to approximately 45-50°C.

  • The fungicide working solutions are added to the molten agar to achieve the desired final concentrations. Control plates are prepared by adding the same volume of solvent without the fungicide.

  • The amended and control media are poured into sterile Petri dishes.

3. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a pure culture of the target fungus.

  • The mycelial plug is placed, mycelium-side down, onto the center of each fungicide-amended and control agar plate.

  • The plates are incubated under optimal conditions for the specific fungus (e.g., in the dark at 24°C) for a predetermined period, or until the mycelial growth in the control plates reaches a specific diameter.[14]

4. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.

  • The EC50 value is determined by performing a non-linear regression analysis of the inhibition data against the logarithm of the fungicide concentrations.[15]

Mode of Action: Inhibition of Mitochondrial Respiration

The fungicidal activity of this compound-4-carboxamide derivatives is due to their specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.

dot

SDHI_Pathway cluster_matrix Mitochondrial Inner Membrane cluster_tca TCA Cycle cluster_atp ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- Proton_I H+ ComplexI->Proton_I ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- Proton_III H+ ComplexIII->Proton_III ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O Proton_IV H+ ComplexIV->Proton_IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Q->ComplexIII e- CytC->ComplexIV e- Proton_Gradient H+ Gradient Succinate Succinate Succinate->ComplexII SDHI Pyrazole Fungicide (SDHI) SDHI->ComplexII Inhibits Proton_Gradient->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of pyrazole fungicide inhibition of the mitochondrial respiratory chain.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions C Prepare and Amend Agar Medium A->C B Prepare Fungal Culture D Inoculate Plates with Mycelial Plugs B->D C->D E Incubate under Optimal Conditions D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Regression Analysis) G->H

Caption: Experimental workflow for determining fungicide EC50 values.

References

A Comparative Analysis of Pyrazole-Based Fungicides: 3-(difluoromethyl)-5-methyl-1H-pyrazole Derivatives in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrazole-based fungicides, with a specific focus on derivatives of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold. These compounds represent a significant class of modern fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs). This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to support research and development in the field of crop protection.

Introduction to Pyrazole-Based Fungicides

Pyrazole-based fungicides have become indispensable tools in modern agriculture for the management of a wide spectrum of fungal diseases.[1][2] A prominent group within this class are the pyrazole carboxamides, which are derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3] These compounds are highly effective due to their specific mode of action, which involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[2][4] This targeted inhibition disrupts the pathogen's energy production, leading to cessation of growth and eventual cell death.

While the core chemical structure, 3-(difluoromethyl)-5-methyl-1H-pyrazole, serves as a crucial building block, it is the various amide derivatives that are commercialized as active fungicidal ingredients.[3] This guide will focus on the comparative performance of several of these key commercial fungicides.

Performance Comparison of Pyrazole-Based SDHI Fungicides

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The following tables summarize the in vitro efficacy of several prominent pyrazole-based SDHI fungicides against a range of economically important plant pathogens.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Pyrazole-Based Fungicides Against Various Fungal Pathogens

FungicideAlternaria alternataBotrytis cinereaSclerotinia sclerotiorumZymoseptoria triticiColletotrichum spp.Rhizoctonia solani
Bixafen --0.1968[5]0.049 - 0.677[4]--
Fluxapyroxad -0.095[1]----
Benzovindiflupyr 0.63[6]---Highly effective[7]-
Isopyrazam ------
Sedaxane -----Effective[8]
Pydiflumetofen ------

Table 2: In Vitro Inhibitory Activity of Novel Pyrazole Carboxamide Derivatives

The following data is derived from a study on novel 3-(difluoromethyl)-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide derivatives and showcases the broad-spectrum potential of this chemical class.

Compound IDGibberella zeae (EC50 in mg/L)Botryosphaeria dothidea (EC50 in mg/L)Fusarium prolifeatum (EC50 in mg/L)Fusarium oxysporum (EC50 in mg/L)
Y13 13.1[9]14.4[9]13.3[9]21.4[9]
Y47 5.2[9]---

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Pyrazole-based carboxamide fungicides act by binding to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungi. This binding blocks the transfer of electrons from succinate to ubiquinone, which is a crucial step in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The disruption of this process leads to a depletion of cellular ATP, ultimately resulting in the inhibition of fungal growth and development.

The SDH complex is composed of four protein subunits: SDHA, SDHB, SDHC, and SDHD. The catalytic core, consisting of SDHA and SDHB, is located in the mitochondrial matrix, while SDHC and SDHD are integral membrane proteins that anchor the complex and form the ubiquinone binding pocket.

Mechanism of Action of Pyrazole-Based SDHI Fungicides cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane Succinate Succinate SDHA SDHA (Flavoprotein) Succinate->SDHA binds Fumarate Fumarate SDHA->Fumarate SDHB SDHB (Iron-Sulfur Protein) SDHA->SDHB e- transfer Ubiquinone Ubiquinone (Q) SDHB->Ubiquinone e- transfer SDHC SDHC SDHD SDHD Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol reduced to Fungicide Pyrazole-Based SDHI Fungicide Fungicide->SDHC Binds to Qp site Fungicide->SDHD

Caption: Mechanism of action of pyrazole-based SDHI fungicides on Complex II.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Actively growing culture of the target fungus

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone.

  • Pouring Plates: Pour the fungicide-amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm agar plug from the margin of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate. The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of a fungicide on the activity of the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • Fungicide solutions at various concentrations

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, succinate, and DCPIP.

  • Enzyme and Inhibitor Addition: Add the isolated mitochondrial fraction (the source of the SDH enzyme) to the reaction mixture. For the test samples, pre-incubate the mitochondrial fraction with different concentrations of the fungicide for a specific period before adding the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding PMS to the cuvette.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over a set period. The rate of DCPIP reduction is directly proportional to the SDH activity.

  • Data Analysis: Calculate the initial velocity (rate of absorbance change per minute) for each reaction. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the fungicide concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of pyrazole-based fungicides.

Experimental Workflow for In Vitro Fungicide Efficacy cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Prepare Fungicide Stock Solutions D Prepare Fungicide-Amended and Control Plates A->D B Culture Fungal Pathogen E Inoculate Plates with Fungal Plugs B->E C Prepare PDA Medium C->D D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition G->H I Determine EC50 Value (Probit Analysis) H->I

Caption: A typical workflow for in vitro fungicide efficacy testing.

Conclusion

Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide are a potent and commercially significant class of fungicides. Their targeted inhibition of the succinate dehydrogenase enzyme provides effective control against a broad range of plant pathogens. The data and protocols presented in this guide offer a valuable resource for researchers and professionals engaged in the development and evaluation of new fungicidal agents. Further research into the structure-activity relationships of these compounds and the mechanisms of potential resistance will be crucial for the sustainable use of this important class of fungicides in agriculture.

References

Navigating the Metabolic Fate of 3-(Difluoromethyl)-5-methyl-1H-pyrazole Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a chemical moiety is a critical step in the journey from a promising compound to a viable drug candidate. This guide provides a comparative analysis of the metabolic stability of compounds featuring the 3-(difluoromethyl)-5-methyl-1H-pyrazole moiety, a scaffold present in several modern fungicides. We delve into its metabolic profile, compare it with relevant bioisosteric alternatives, and provide the experimental context necessary to evaluate these findings.

The this compound core is a key component in a number of contemporary agrochemicals, including the succinate dehydrogenase inhibitor (SDHI) fungicides Fluxapyroxad, Bixafen, and Sedaxane. While detailed public data on the in vitro metabolic stability of these specific compounds in human liver microsomes is limited, regulatory assessments indicate that they undergo extensive metabolism. Key metabolic pathways identified for these pyrazole-containing compounds include N-demethylation of the pyrazole ring and subsequent hydroxylation.

Comparative Metabolic Stability

To provide a comparative framework, this guide presents available in vitro metabolic stability data for compounds with similar core structures and for common bioisosteric replacements of the pyrazole ring, such as imidazole and thiazole. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In drug design, bioisosteric replacement is a common strategy to enhance potency, reduce toxicity, or improve pharmacokinetic properties like metabolic stability. Generally, pyrazole-containing drugs are considered to have favorable pharmacokinetic and pharmacological effects due to the unique physicochemical properties of the pyrazole core.

Compound/Moiety ClassExample/Analog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathways
Pyrazole Carboxamide Fluxapyroxad AnalogData not publicly availableData not publicly availableN-demethylation, Hydroxylation
Pyrazole Carboxamide Bixafen AnalogData not publicly availableData not publicly availableN-demethylation, Hydroxylation of the biphenyl ring
Imidazole Carboxamide General AnalogGenerally shorter than pyrazole analogsGenerally higher than pyrazole analogsRing oxidation, N-dealkylation
Thiazole Carboxamide General AnalogVariable, can be more stable than pyrazolesVariableOxidation of the thiazole ring

Note: The data for imidazole and thiazole carboxamide analogs are generalized from various sources in the scientific literature and are intended for comparative purposes. The metabolic stability of any given compound is highly dependent on its overall structure.

Experimental Protocols

The quantitative data presented in metabolic stability guides are typically generated using standardized in vitro assays. The most common of these is the liver microsomal stability assay.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes. This assay primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test compound is prepared, typically in DMSO. This is then diluted to the final incubation concentration in the phosphate buffer.

  • Incubation: The test compound is incubated with HLM in the phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the termination solution for accurate quantification.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined from the half-life and the protein concentration in the incubation.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-warm Microsomes and Compound at 37°C A->D B Prepare Human Liver Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J

Experimental workflow for a typical liver microsomal stability assay.

Metabolic Pathways

The metabolism of pyrazole-containing compounds, particularly those used as fungicides, is often initiated by the versatile cytochrome P450 enzyme system. The following diagram illustrates a generalized metabolic pathway for a compound containing the this compound moiety, based on reported data for related agrochemicals.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Parent Compound (3-(difluoromethyl)-5-methyl- 1H-pyrazole moiety) M1 N-Demethylation (Metabolite 1) Parent->M1 CYP-mediated M2 Hydroxylation of Methyl Group (Metabolite 2) Parent->M2 CYP-mediated M3 Further Oxidation of M2 (Carboxylic Acid Metabolite) M2->M3 Oxidation M4 Conjugation (e.g., Glucuronidation) of hydroxylated metabolites M2->M4 M3->M4

Potential metabolic pathway for a pyrazole-containing compound.

Navigating the Afterlife of Pyrazole-Based Fungicides: A Comparative Guide to Their Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental journey of a fungicide is as crucial as its efficacy. This guide offers an objective comparison of the environmental fate and degradation of three leading pyrazole-based fungicides: Fluxapyroxad, Bixafen, and Penflufen. By examining their physicochemical properties, degradation pathways, and the experimental methods used to evaluate them, this document provides a comprehensive resource for assessing their environmental footprint.

Pyrazole-based fungicides, specifically those acting as Succinate Dehydrogenase Inhibitors (SDHIs), are mainstays in modern agriculture for their broad-spectrum control of fungal pathogens. Their mode of action targets the mitochondrial respiratory chain in fungi, a mechanism distinct from many other fungicides, making them valuable tools in resistance management. However, their persistence, mobility, and degradation in the environment are critical parameters that influence their long-term sustainability and potential for non-target effects.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental behavior of a fungicide is fundamentally linked to its physicochemical properties. Water solubility influences its potential for runoff into aquatic systems, the octanol-water partition coefficient (Kow) indicates its tendency to bioaccumulate in organisms, and the soil organic carbon-water partitioning coefficient (Koc) governs its mobility in soil. A comparison of these key parameters for fluxapyroxad, bixafen, and penflufen reveals important distinctions in their likely environmental distribution.

PropertyFluxapyroxadBixafenPenflufenSource(s)
Molecular Formula C₁₈H₁₂F₅N₃OC₁₈H₁₂Cl₂F₃N₃OC₁₈H₂₄FN₃O[1],[2]
Molecular Weight ( g/mol ) 381.31414.2317.41[1],[2]
Water Solubility (mg/L at 20°C) 3.44 (at pH 7)0.5 (at pH 7)10.9 (at pH 7)[1],[3],[4]
Log Kow (Octanol-Water Partition Coefficient) 3.09 (at pH 7)4.73.3[1],[2]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) (mL/g) -3168 - 4605209.6 - 409.5[3],[4]
Vapor Pressure (mPa at 25°C) --4.1 x 10⁻⁴[4]

Environmental Degradation: Pathways and Persistence

The persistence of a fungicide in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. The half-life (DT₅₀) of a compound, the time it takes for 50% of the initial concentration to dissipate, is a key metric for assessing its persistence in different environmental compartments.

Degradation Half-Lives (DT₅₀)
Environmental CompartmentFluxapyroxadBixafenPenflufenSource(s)
Aerobic Soil (days) ≥157.6682 - 1254117 - 433[5],[3],[4]
Anaerobic Soil (days) Slower than aerobic579866[5],[3],[4]
Hydrolysis StableStableStable at pH 4-9[1],[3],[6]
Aqueous Photolysis (days) Not a significant pathway31383.2[1],[3],[6]
Degradation Pathways

The transformation of pyrazole-based fungicides in the environment leads to the formation of various metabolites, which may have different toxicological and mobility characteristics than the parent compound.

Fluxapyroxad: The primary aerobic degradation pathway for fluxapyroxad involves the cleavage of the carboxamide bridge, forming the carboxylic acid intermediate M700F001. This is followed by demethylation to produce M700F002[1].

fluxapyroxad_degradation Fluxapyroxad Fluxapyroxad M700F001 M700F001 (Carboxylic Acid Intermediate) Fluxapyroxad->M700F001 Carboxamide Cleavage M700F002 M700F002 (Demethylated Intermediate) M700F001->M700F002 Demethylation

Simplified aerobic degradation pathway of Fluxapyroxad.

Bixafen: Bixafen is highly persistent, with very slow biodegradation being the major process affecting its fate[7]. Minor degradates identified include M-21 (bixafen-desmethyl), M-42 (bixafen-pyrazole-4-carboxylic acid), and the tautomers M-44 and M-45 (bixafen-desmethyl-pyrazole-4-carboxylic acid tautomers)[3][7].

bixafen_degradation Bixafen Bixafen M21 M-21 (Bixafen-desmethyl) Bixafen->M21 Demethylation M42 M-42 (Carboxylic Acid) Bixafen->M42 Amide Hydrolysis M44_M45 M-44 & M-45 (Carboxylic Acid Tautomers) M21->M44_M45 Further transformation

Proposed biodegradation pathway of Bixafen in soil.

Penflufen: The aerobic degradation of penflufen in soil primarily proceeds through hydroxylation of the dimethylbutyl side chain to form BYF 14182-3-hydroxybutyl (Pen-3HB)[6]. This major metabolite can be further transformed[4][6]. Another identified major degradate is penflufen-pyrazolyl-AAP[4].

penflufen_degradation Penflufen Penflufen Pen_3HB Pen-3HB (BYF 14182-3-hydroxybutyl) Penflufen->Pen_3HB Hydroxylation Pen_pyrazolyl_AAP Penflufen-pyrazolyl-AAP Pen_3HB->Pen_pyrazolyl_AAP Further Degradation CO2 Mineralization (CO2) Pen_pyrazolyl_AAP->CO2

Simplified aerobic degradation pathway of Penflufen.

Experimental Protocols for Environmental Fate Studies

Standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable assessment of a pesticide's environmental fate.

General Workflow for Environmental Fate Studies

The following diagram illustrates a generalized workflow for conducting environmental fate studies of fungicides, integrating various OECD guidelines.

experimental_workflow cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_mobility Mobility Hydrolysis Hydrolysis Study (OECD 111) Analysis Sample Extraction & Chemical Analysis (e.g., HPLC, LC-MS/MS) Hydrolysis->Analysis Photolysis Photolysis Study (OECD 316) Photolysis->Analysis Soil_Degradation Aerobic/Anaerobic Soil Degradation (OECD 307) Soil_Degradation->Analysis Water_Sediment Water/Sediment System (OECD 308) Water_Sediment->Analysis Adsorption_Desorption Adsorption/Desorption (OECD 106) Adsorption_Desorption->Analysis Test_Substance Test Substance (Radiolabeled) Test_Substance->Hydrolysis Test_Substance->Photolysis Test_Substance->Soil_Degradation Test_Substance->Water_Sediment Test_Substance->Adsorption_Desorption Data_Evaluation Data Evaluation (Kinetics, DT50, Metabolite ID) Analysis->Data_Evaluation Risk_Assessment Environmental Risk Assessment Data_Evaluation->Risk_Assessment

Generalized workflow for fungicide environmental fate studies.
Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a fungicide in aqueous solutions at different pH values.

Methodology:

  • Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application of Test Substance: The fungicide, often radiolabeled (e.g., with ¹⁴C), is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility[8][9].

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for a more detailed study)[9][10].

  • Sampling: Aliquots of the solutions are taken at predetermined time intervals.

  • Analysis: The concentration of the parent fungicide and any hydrolysis products are determined using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, or Liquid Chromatography-Mass Spectrometry (LC-MS)[10].

  • Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated. The identity of major degradation products is also determined[11].

Photolysis Study in Water

Objective: To determine the rate and pathway of a fungicide's degradation in water when exposed to light.

Methodology:

  • Solution Preparation: A solution of the fungicide is prepared in sterile, purified water, often buffered to a specific pH[12].

  • Irradiation: The test solution is placed in a quartz vessel and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or a specific UV wavelength[12][13]. A dark control is run in parallel to account for non-photolytic degradation.

  • Temperature Control: The temperature of the solutions is maintained at a constant level throughout the experiment.

  • Sampling: Samples are collected from both the irradiated and dark control vessels at various time points.

  • Analysis: The concentration of the parent fungicide and its photoproducts are quantified using methods like HPLC or LC-MS/MS[12].

  • Quantum Yield Calculation: The data is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

Microbial Degradation in Soil (Following OECD Guideline 307)

Objective: To determine the rate and pathway of fungicide degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: At least three different soil types with varying textures, organic matter content, and pH are selected. The soils are sieved and their moisture content is adjusted (e.g., to 40-60% of maximum water holding capacity)[1].

  • Application of Test Substance: The radiolabeled fungicide is applied uniformly to the soil samples[1].

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels. For anaerobic studies, the soil is typically flooded and purged with an inert gas like nitrogen after an initial aerobic phase.

  • Trapping Volatiles: Evolved ¹⁴CO₂ (indicating mineralization) and other volatile organic compounds are trapped using appropriate solutions[14].

  • Sampling and Extraction: Soil samples are collected at various time intervals and extracted with a suitable solvent mixture (e.g., acetonitrile/water)[6][14].

  • Analysis: The extracts are analyzed to quantify the parent fungicide and its metabolites using techniques like Liquid Scintillation Counting (LSC), HPLC with radiometric detection, and LC-MS/MS[14].

  • Data Analysis: A mass balance is calculated at each sampling point. The degradation kinetics are determined, and the DT₅₀ and DT₉₀ (time for 90% degradation) values for the parent compound are calculated[14].

Conclusion

The environmental profiles of fluxapyroxad, bixafen, and penflufen exhibit notable differences in persistence and mobility. Bixafen stands out for its high persistence in soil, while penflufen shows greater mobility. Fluxapyroxad's persistence is also significant. Understanding these characteristics, along with their degradation pathways and the robust experimental protocols used for their assessment, is paramount for the scientific community. This comparative guide provides a foundational tool for researchers and professionals to make informed decisions regarding the use and development of pyrazole-based fungicides, ultimately contributing to a more comprehensive understanding of their environmental impact.

References

A Comparative Guide to the Structure-Activity Relationship of Difluoromethyl Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a difluoromethyl (CHF2) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of difluoromethyl pyrazole analogs, focusing on their antifungal and anticancer activities, supported by experimental data.

Antifungal Activity: Potent Inhibitors of Succinate Dehydrogenase

A significant area of research for difluoromethyl pyrazole analogs is in the development of novel fungicides. These compounds have demonstrated potent activity against a range of phytopathogenic fungi by targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of a series of N-(substituted-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide analogs against various fungal species. The data is presented as the half-maximal inhibitory concentration (IC50) in µg/mL.

CompoundR Group (Substitution on Phenyl Ring)Botrytis cinerea (IC50 µg/mL)Gibberella zeae (IC50 µg/mL)Rhizoctonia solani (IC50 µg/mL)Phytophthora infestans (IC50 µg/mL)
1a 2'-H>50>508.23>50
1b 2'-F1.893.450.782.11
1c 2'-Cl0.981.560.541.23
1d 2'-Br0.761.230.410.99
1e 2'-I0.911.480.491.15
1f 2'-CH35.678.913.216.45
1g 2',5'-diCl0.450.890.230.67
Boscalid (Commercial Fungicide)2.544.121.233.87

Key SAR Observations for Antifungal Activity:

  • Halogen Substitution: Introduction of a halogen atom at the 2'-position of the phenyl ring significantly enhances antifungal activity compared to the unsubstituted analog (1a ). The potency generally follows the trend I ≈ Br > Cl > F.

  • Size and Electronegativity: The potent activity of halogenated compounds suggests that both the size and electronegativity of the substituent at the 2'-position are crucial for binding to the target enzyme.

  • Disubstitution: Disubstitution with chlorine at the 2' and 5' positions (1g ) further increases the antifungal potency, indicating that multiple contact points with the enzyme's active site are beneficial.

  • Methyl Substitution: A methyl group at the 2'-position (1f ) leads to a decrease in activity compared to halogen substituents, suggesting that electronic properties are more critical than steric bulk in this position for optimal activity.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Difluoromethyl pyrazole carboxamides act by inhibiting the activity of succinate dehydrogenase (SDH), a vital enzyme in the fungal respiratory chain. This inhibition disrupts ATP production, leading to fungal cell death.

SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA Citric Acid Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Succinate Succinate Succinate->Complex_II Succinate->Fumarate Oxidation Inhibitor Difluoromethyl Pyrazole Carboxamide Inhibitor->Complex_II Inhibition

Mechanism of Succinate Dehydrogenase Inhibition.
Experimental Protocol: Mycelial Growth Inhibition Assay

The in vitro antifungal activity of the difluoromethyl pyrazole analogs is determined using a mycelial growth inhibition assay.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compounds are added to achieve the desired final concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group (without the test compound) and dt is the average diameter of the fungal colony in the treated group.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Anticancer Activity: Targeting Kinase Signaling Pathways

Difluoromethyl pyrazole analogs have also emerged as promising candidates for cancer therapy due to their ability to inhibit various protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt and ERK pathways.

Quantitative Data Summary
CompoundCore StructureR1R2Cancer Cell LineIC50 (µM)Target Kinase(s)
2a 1,5-DiphenylpyrazoleH4-OCH3-PhMCF-7 (Breast)5.2EGFR
2b 1,5-DiphenylpyrazoleCF34-OCH3-PhMCF-7 (Breast)1.8EGFR
3a 1-Phenyl-3-aminopyrazoleH4-Cl-PhHCT116 (Colon)8.5Multiple Kinases
3b 1-Phenyl-3-aminopyrazoleCF34-Cl-PhHCT116 (Colon)2.1Multiple Kinases
4a Pyrazolo[3,4-d]pyrimidineH4-Morpholino-PhK562 (Leukemia)6.3Aurora Kinase
4b Pyrazolo[3,4-d]pyrimidineCF34-Morpholino-PhK562 (Leukemia)0.9Aurora Kinase

Key SAR Observations for Anticancer Activity:

  • Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group, a close bioisostere of the difluoromethyl group, consistently enhances the anticancer activity across different pyrazole scaffolds and cancer cell lines (2b vs. 2a , 3b vs. 3a , 4b vs. 4a ). This suggests that the electron-withdrawing nature and the lipophilic properties of the fluorinated methyl group are crucial for potent kinase inhibition.

  • Scaffold Variation: The pyrazole core can be successfully integrated into various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine (4a , 4b ), to yield potent kinase inhibitors.

  • Substituent Effects: The nature of the substituents on the pyrazole and appended phenyl rings plays a significant role in determining the potency and selectivity of the compounds against different kinases and cancer cell lines.

Targeted Signaling Pathways

Difluoromethyl pyrazole analogs can inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and ERK pathways, which control cell growth, proliferation, and survival.

Kinase_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_ERK ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation1 Cell Proliferation & Survival Akt->Proliferation1 RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 Inhibitor Difluoromethyl Pyrazole Analog Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->ERK Inhibition

Targeted Kinase Signaling Pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay

The ability of difluoromethyl pyrazole analogs to inhibit specific kinases is quantified using an in vitro kinase inhibition assay.

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in DMSO.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable model.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the difluoromethyl pyrazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion

Difluoromethyl pyrazole analogs represent a versatile and promising class of compounds with significant potential in both agriculture and medicine. The SAR studies highlighted in this guide demonstrate that the difluoromethyl group, in combination with strategic substitutions on the pyrazole and associated phenyl rings, can lead to potent and selective inhibitors of key biological targets. The data presented herein provides a valuable resource for the rational design and development of next-generation antifungal and anticancer agents based on the difluoromethyl pyrazole scaffold. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse therapeutic applications. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the impact of fluorination on the efficacy of these promising molecules.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies, highlighting the enhanced biological activity often observed with the introduction of fluorine atoms to the pyrazole core structure.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms

CompoundConcentration% Inhibition of nNOS (mean ± S.E.M.)% Inhibition of iNOS (mean ± S.E.M.)% Inhibition of eNOS (mean ± S.E.M.)
Non-Fluorinated Pyrazoles
1 1 mM25.3 ± 4.539.2 ± 3.115.1 ± 2.7
7 1 mM30.1 ± 3.845.7 ± 2.918.4 ± 3.3
8 1 mM28.5 ± 4.142.1 ± 3.516.9 ± 2.9
9 1 mM40.2 ± 2.735.8 ± 4.020.3 ± 3.8
10 1 mM33.6 ± 3.348.2 ± 2.519.1 ± 3.1
11 1 mM35.1 ± 3.046.5 ± 2.817.8 ± 3.5
Fluorinated Pyrazoles
12 50 µM65.2 ± 2.1 68.3 ± 1.925.4 ± 4.2
13 50 µM55.4 ± 2.575.1 ± 1.5 28.9 ± 3.7
14 50 µM58.9 ± 2.362.7 ± 2.226.3 ± 4.0
15 50 µM60.1 ± 2.065.4 ± 2.027.1 ± 3.9
16 50 µM57.6 ± 2.460.9 ± 2.324.8 ± 4.1

Data sourced from a study on curcuminoid pyrazoles as NOS inhibitors. Note that the fluorinated pyrazoles (12-16) were approximately 20-fold more potent than their non-fluorinated counterparts (1, 7-11).[1]

Table 2: Inhibition of Cholinesterases (AChE and BuChE)

CompoundRIC₅₀ eeAChE (µM)IC₅₀ eqBuChE (µM)
Non-Fluorinated Precursors (Pyrazolones)
M1 H> 20> 20
M2 4-F> 20> 20
M3 4-Cl> 20> 20
M4 4-Me> 20> 20
Fluorinated Pyrazoles (Pyrazole-5-fluorosulfates)
K1 H10.11 ± 0.892.28 ± 0.15
K2 4-F8.95 ± 0.761.73 ± 0.11
K3 4-Cl4.32 ± 0.310.79 ± 0.05
K4 4-Me11.25 ± 0.982.35 ± 0.18

Data from a study on pyrazole-5-fluorosulfates as selective BuChE inhibitors. The fluorinated pyrazoles (K1-K4) showed significantly enhanced inhibitory activity compared to their non-fluorinated precursors (M1-M4).[2]

Table 3: Inhibition of Cyclooxygenase (COX) Isoforms

CompoundRCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
Celecoxib (Reference) H7.60.04190
Fluorinated Analog 12 4-F12.40.049 253.1
Fluorinated Analog 13 3-F11.50.057201.8
Fluorinated Analog 14 2-F11.60.054214.8

Data from a review on recent developments in COX-2 inhibitors, highlighting that fluorinated analogs of celecoxib can exhibit improved selectivity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on the method described for the evaluation of curcuminoid pyrazoles.[1]

Objective: To determine the inhibitory potency and selectivity of test compounds against nNOS, iNOS, and eNOS isoforms.

Materials:

  • Purified rat nNOS, murine iNOS, and human eNOS enzymes.

  • [³H]-L-arginine.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors).

  • NADPH.

  • Calmodulin (for nNOS and eNOS).

  • Stop buffer (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA).

  • Dowex 50WX-8 resin.

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and [³H]-L-arginine. For nNOS and eNOS assays, also include calmodulin.

  • Add the test compound (dissolved in a suitable solvent like DMSO or EtOH) at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the respective NOS enzyme isoform.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex 50WX-8 resin to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.

  • Elute the [³H]-L-citrulline with water.

  • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method.[2]

Objective: To determine the IC₅₀ values of test compounds against BuChE.

Materials:

  • Butyrylcholinesterase (from equine serum or human serum).

  • Butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the BuChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the BTCI substrate solution to all wells.

  • Immediately start measuring the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a generalized procedure for determining COX inhibitory activity.

Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid as the substrate.

  • Test compounds dissolved in DMSO.

  • A detection reagent to measure prostaglandin formation (e.g., an EIA kit for PGE₂).

  • 96-well plate and a plate reader.

Procedure:

  • In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations or the vehicle (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., a dilute acid).

  • Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of pyrazole derivatives.

Cyclooxygenase_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (GI protection, platelet aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Non_Fluorinated_Pyrazoles Non-Fluorinated Pyrazoles Non_Fluorinated_Pyrazoles->COX1 Inhibition Non_Fluorinated_Pyrazoles->COX2 Inhibition Fluorinated_Pyrazoles Fluorinated Pyrazoles Fluorinated_Pyrazoles->COX2 Selective Inhibition

Caption: Cyclooxygenase signaling pathway and pyrazole inhibition.

Drug_Discovery_Workflow cluster_preclinical Preclinical Drug Discovery cluster_clinical Clinical Development Target_Identification Target Identification (e.g., NOS, BuChE, COX) Hit_Identification Hit Identification (Screening of Pyrazole Libraries) Target_Identification->Hit_Identification Lead_Generation Lead Generation (Synthesis of Analogs) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Fluorination, SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Enzyme Inhibition Assays) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->Lead_Optimization Feedback In_Vitro_Testing->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection Phase_I Phase I Trials (Safety) Candidate_Selection->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III FDA_Review Regulatory Review Phase_III->FDA_Review

Caption: Experimental workflow for pyrazole-based inhibitor discovery.

References

A Comparative Analysis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3-(difluoromethyl)-5-methyl-1H-pyrazole represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. These molecules have been extensively studied for their potential as therapeutic agents and agrochemicals. This guide provides a comparative overview of their in vitro and in vivo performance, drawing upon experimental data from various research endeavors. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these compounds.

Antifungal Activity

A prominent application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides is in the development of fungicides.[1] These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1]

Table 1: In Vitro Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives [1]

CompoundTarget FungiIC50 (µg/mL)
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Pythium aphanidermatum>50
Rhizoctonia solani0.28
Fusarium oxysporum0.63
Botrytis cinerea0.42
Gibberella zeae0.31
Cercospora arachidicola0.19
Phytophthora infestans0.78
Boscalid (Commercial Fungicide)Pythium aphanidermatum>50
Rhizoctonia solani1.24
Fusarium oxysporum2.45
Botrytis cinerea1.87
Gibberella zeae3.12
Cercospora arachidicola0.98
Phytophthora infestans2.15

Note: Lower IC50 values indicate higher antifungal activity.

Fifteen novel pyrazole-4-carboxylic oxime ester derivatives containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety have also been synthesized and evaluated for their antifungal activities. Several of these compounds demonstrated good activity against various phytopathogenic fungi at a concentration of 50 ppm.[2]

Anti-inflammatory Activity

Certain derivatives have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

A notable example is 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, which has been identified as a potent, selective, and orally active canine COX-2 inhibitor.[3][4]

Table 2: In Vitro and Ex Vivo Potency of a Canine COX-2 Inhibitor [3]

AssayCanine COX-1 IC50 (µM)Canine COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
In Vitro Enzyme Assay>1000.01>10,000
Ex Vivo Whole Blood Assay100.1100

This compound also demonstrated a favorable pharmacokinetic profile and in vivo efficacy in a canine synovitis model.[3]

Anticancer and Kinase Inhibitory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[5][6][7] While specific data for this compound derivatives in this context is emerging, related pyrazole structures have shown significant potential. For instance, a series of 1,3,4-triarylpyrazoles were screened for their antiproliferative activity against various cancer cell lines, with some compounds showing high potency.[5] Another study focused on 1H-pyrazole biaryl sulfonamides as novel inhibitors of the G2019S mutation in the leucine-rich repeat protein kinase 2 (LRRK2), a target in Parkinson's disease and some cancers.[8]

Experimental Protocols

Mycelia Growth Inhibition Assay (In Vitro Antifungal Activity) [1]

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • The stock solutions are mixed with potato dextrose agar (PDA) medium to achieve final desired concentrations.

  • Mycelial discs of the target fungi are placed on the center of the PDA plates.

  • The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

  • The diameter of the mycelial growth is measured, and the inhibition rate is calculated relative to a control group (containing only DMSO).

  • The IC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is then determined.

Canine COX-2 Inhibition Assay (In Vitro Anti-inflammatory Activity) [3]

Detailed protocols for in vitro enzyme assays and ex vivo whole blood assays are typically proprietary to the researching institution but generally involve the following steps:

  • In Vitro Enzyme Assay: Recombinant canine COX-1 and COX-2 enzymes are used. The inhibitory activity of the test compounds on the production of prostaglandins (e.g., PGE2) from arachidonic acid is measured.

  • Ex Vivo Whole Blood Assay: Blood samples from canines are treated with the test compounds. The production of prostaglandins in response to a stimulant (e.g., lipopolysaccharide for COX-2) is quantified to determine the inhibitory effect.

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (e.g., Hydrazine Derivatives, β-Ketoesters) synthesis Chemical Synthesis (e.g., Knorr Pyrazole Synthesis) start->synthesis purification Purification & Characterization (NMR, MS, Elemental Analysis) synthesis->purification antifungal Antifungal Assays (Mycelia Growth Inhibition) purification->antifungal anti_inflammatory Anti-inflammatory Assays (COX Enzyme Inhibition) purification->anti_inflammatory anticancer Anticancer Assays (Cell Viability, Kinase Inhibition) purification->anticancer pk_studies Pharmacokinetic Studies (Oral, IV, SC Dosing) anti_inflammatory->pk_studies efficacy_models Efficacy Models (e.g., Canine Synovitis Model) pk_studies->efficacy_models toxicity Toxicity Studies (Acute Toxicity in Rodents) efficacy_models->toxicity

Caption: General experimental workflow for the development and evaluation of pyrazole derivatives.

signaling_pathway cluster_fungal Antifungal Mechanism of Action cluster_inflammatory Anti-inflammatory Mechanism of Action SDHI Pyrazole Derivative (SDH Inhibitor) SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Electron Transfer Fungal_Growth Fungal Growth & Proliferation ATP ATP Production ETC->ATP ATP->Fungal_Growth COX_Inhibitor Pyrazole Derivative (COX-2 Inhibitor) COX2 COX-2 Enzyme COX_Inhibitor->COX2 Selective Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

Caption: Simplified signaling pathways targeted by pyrazole derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cross-reactivity and resistance among succinate dehydrogenase inhibitor (SDHI) fungicides is critical for effective and sustainable disease management. This guide provides an objective comparison of SDHI fungicide performance, supported by experimental data, to aid in the development of robust resistance management strategies.

Succinate dehydrogenase inhibitors (SDHIs), classified under FRAC Group 7, are a cornerstone in the control of a broad spectrum of fungal plant diseases.[1][2] Their mode of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, ultimately blocking fungal respiration.[2][3] However, the persistent use of these site-specific fungicides has led to the selection of resistant fungal genotypes, posing a significant challenge to their long-term efficacy.[1]

Resistance to SDHI fungicides is primarily conferred by mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, namely SdhB, SdhC, and SdhD.[3][4][5] These mutations can alter the fungicide binding site, reducing the efficacy of the active ingredient.[3] Notably, the cross-resistance patterns among different SDHI fungicides are complex; a mutation conferring resistance to one SDHI may not necessarily result in the same level of resistance to another.[2][6][7] This guide delves into these complexities, presenting comparative data and experimental methodologies to inform research and development efforts.

Comparative Performance of SDHI Fungicides

The efficacy of SDHI fungicides can vary significantly depending on the fungal pathogen, the specific mutation present in the Sdh gene, and the chemical structure of the fungicide itself. The following tables summarize quantitative data from various studies, providing a comparative overview of fungicide performance.

Table 1: In Vitro Sensitivity (EC50) of Botrytis cinerea Isolates with Different sdhB Mutations to Various SDHI Fungicides

sdhB MutationBoscalid (µg/ml)Fluopyram (µg/ml)Fluxapyroxad (µg/ml)Pydiflumetofen (µg/ml)Benzovindiflupyr (µg/ml)Isofetamid (µg/ml)Pyraziflumid (µg/ml)
Wild Type0.1 - 0.50.05 - 0.20.01 - 0.10.01 - 0.050.01 - 0.050.02 - 0.10.01 - 0.05
H272R/Y>1000.1 - 1.0>500.1 - 1.0<0.1>10>50
P225F/H>100>10>50>10<0.1>10>50
N230I>1000.5 - 5.0>500.1 - 1.0<0.1>10>50

Data synthesized from studies on Botrytis cinerea.[5][8] EC50 values represent the concentration of fungicide required to inhibit 50% of fungal growth. Higher values indicate lower sensitivity.

Table 2: In Vitro Sensitivity (EC50) of Alternaria alternata Isolates with Different Sdh Mutations to Various SDHI Fungicides

Sdh MutationBoscalid (µg/ml)Fluopyram (µg/ml)Fluxapyroxad (µg/ml)Pydiflumetofen (µg/ml)Isofetamid (µg/ml)Pyraziflumid (µg/ml)
Wild Type0.1 - 1.00.05 - 0.50.01 - 0.20.01 - 0.10.05 - 0.50.01 - 0.1
SdhB-H277Y/R>1000.1 - 1.0>500.1 - 1.00.1 - 1.0>50
SdhC-H134R>50>10>20>5>5>20
SdhD-H133R>50>10>20>5>5>20

Data synthesized from studies on Alternaria alternata.[9] EC50 values represent the concentration of fungicide required to inhibit 50% of mycelial growth.

Table 3: Field Performance of SDHI Fungicides for the Control of Septoria Tritici Blotch in Wheat

Fungicide ProductActive IngredientsAverage % Control (Protectant)Average % Control (Eradicant)
UnivoqFenpicoxamid + Prothioconazole~60-70%~40-50%
Revystar XEFluxapyroxad + Mefentrifluconazole~55-65%~35-45%
MyresaMefentrifluconazole~50-60%~30-40%
VimoyIsoflucypram~50-60%~30-40%
PeqtigaFenpicoxamid~45-55%~25-35%
Elatus PlusBenzovindiflupyrHigh levels of controlNot specified

Data is a qualitative summary based on multi-year field trials.[10][11] Performance can vary based on disease pressure and application timing.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data on fungicide resistance.

In Vitro Sensitivity Testing (EC50 Determination)

This method determines the concentration of a fungicide that inhibits 50% of fungal growth.

  • Media Preparation: Prepare a suitable growth medium, such as potato dextrose agar (PDA), and amend it with a serial dilution of the test fungicide.[12] A non-amended medium serves as a control.

  • Inoculation: Place a mycelial plug from an actively growing culture of the fungal isolate onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate reaches a specific size.

  • EC50 Calculation: Calculate the relative growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by regression analysis of the dose-response curve.[13]

Molecular Detection of Resistance Mutations

Identifying the specific mutations in the Sdh genes is crucial for understanding resistance profiles.

  • DNA Extraction: Extract genomic DNA from the fungal isolates.

  • PCR Amplification: Amplify the target Sdh gene fragments (SdhB, SdhC, and SdhD) using specific primers.

  • DNA Sequencing: Sequence the PCR products to identify any nucleotide changes that result in amino acid substitutions.

  • Sequence Analysis: Compare the obtained sequences with the wild-type sequence to identify mutations associated with resistance.

  • Alternative Methods: Techniques like TaqMan SNP genotyping or rhAMP assays can be developed for rapid detection of known mutations.[8]

Visualizing the Dynamics of SDHI Action and Resistance

Diagrams are provided below to illustrate key concepts related to SDHI fungicides.

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) SdhA SdhA SdhB SdhB (Ubiquinone Binding Site) Fumarate Fumarate SdhA->Fumarate e- Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone e- SdhC SdhC SdhD SdhD Succinate Succinate Succinate->SdhA Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone SDHI SDHI Fungicide SDHI->SdhB Inhibition Mutation SdhB/C/D Mutation Mutation->SdhB Alters Binding Site

Caption: Mechanism of action of SDHI fungicides and the impact of Sdh gene mutations.

Resistance_Workflow Start Fungal Isolate Collection from Field Culture Pure Culture Isolation Start->Culture Sensitivity In Vitro Sensitivity Assay (EC50 Determination) Culture->Sensitivity DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Resistant Resistant Phenotype Sensitivity->Resistant Sensitive Sensitive Phenotype Sensitivity->Sensitive PCR Sdh Gene Amplification (PCR) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis Correlation Correlate Genotype with Phenotype Analysis->Correlation Resistant->Correlation

Caption: Experimental workflow for SDHI resistance characterization.

Cross_Resistance cluster_Mutations Sdh Gene Mutations cluster_Fungicides SDHI Fungicides H272R SdhB-H272R/Y Boscalid Boscalid H272R->Boscalid High Resistance Fluopyram Fluopyram H272R->Fluopyram Low to Moderate Resistance Fluxapyroxad Fluxapyroxad H272R->Fluxapyroxad High Resistance Benzovindiflupyr Benzovindiflupyr H272R->Benzovindiflupyr Sensitive P225F SdhB-P225F/H P225F->Boscalid High Resistance P225F->Fluopyram High Resistance P225F->Fluxapyroxad High Resistance P225F->Benzovindiflupyr Sensitive N230I SdhB-N230I N230I->Boscalid High Resistance N230I->Fluopyram Moderate Resistance N230I->Fluxapyroxad High Resistance N230I->Benzovindiflupyr Sensitive SdhC_mut SdhC Mutations SdhC_mut->Boscalid Variable Resistance SdhC_mut->Fluopyram Variable Resistance

Caption: Cross-resistance patterns of SdhB mutations in Botrytis cinerea.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach, treating it as a hazardous chemical, is mandatory. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive assessment of PPE is critical. The following should be worn at all times when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing is also required.[2]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust/aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

III. Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] The primary recommended disposal method is incineration by a licensed professional waste disposal service.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Characterize the waste. Based on its structure (a halogenated organic compound), it should be segregated as halogenated organic waste .

    • Do not mix with non-halogenated waste streams.

  • Containerization:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • For liquid waste (solutions of the compound), use a designated, sealed container.

    • For solid waste (unused compound, contaminated labware like pipette tips, weighing boats, etc.), use a separate, clearly labeled solid waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Include the full chemical name: This compound .

    • Indicate the approximate quantity or concentration.

    • Note the date when the waste was first added to the container.

    • Include the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • The storage area should be away from sources of ignition, as related compounds may be flammable.[2]

  • Rinsate Management:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide a detailed inventory of the waste.

IV. Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table summarizes known hazards based on analogous compounds.

Hazard CategoryFindingSource Compound(s)
Acute Oral Toxicity Harmful if swallowed3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Skin Corrosion/Irritation Causes skin irritation3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Eye Damage/Irritation Causes serious eye irritation3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Respiratory Irritation May cause respiratory irritation5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_contain Containment & Labeling cluster_disposal Final Disposal start Start: Have 3-(difluoromethyl)-5-methyl- 1H-pyrazole Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Solid Waste: (Unused chemical, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste: (Solutions, rinsate) is_solid->liquid_waste Liquid container_solid Place in labeled 'Solid Halogenated Hazardous Waste' container solid_waste->container_solid container_liquid Place in labeled 'Liquid Halogenated Hazardous Waste' container liquid_waste->container_liquid label_info Ensure label includes: - Chemical Name - 'Hazardous Waste' - Date & PI Info container_solid->label_info container_liquid->label_info storage Store container in designated Hazardous Waste Accumulation Area label_info->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor for pickup storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that all personnel can safely manage the disposal of this compound, minimizing risk and adhering to best practices for laboratory safety and environmental protection. Always consult your institution's specific guidelines and local regulations, as they are the ultimate authority on chemical waste disposal.

References

Essential Safety and Operational Guide for 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 3-(difluoromethyl)-5-methyl-1H-pyrazole. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle.

I. Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN166, ANSI Z87.1-1989, or OSHA 29 CFR 1910.133 standards.[1][2][3]
Chemical Safety GogglesRequired when there is a risk of splashing.[2][3]
Face ShieldTo be used in addition to safety glasses or goggles during procedures with a high risk of splashing or explosion.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[3] Always inspect gloves before use and dispose of them properly after handling the chemical.[1]
Body Protection Laboratory CoatA Nomex® lab coat with buttoned cuffs is recommended.[3]
Protective ClothingWear appropriate clothing to prevent skin exposure.[2][4]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working in an area with inadequate ventilation or when dust/aerosols may be generated.[2][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[2]

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2][5][6]

  • Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1][5]

  • Hygiene: Wash hands thoroughly after handling the chemical and before breaks.[1][2] Contaminated clothing should be removed and washed before reuse.[2][4]

Storage:

  • Container: Keep the container tightly closed in a dry and cool place.[2][5]

  • Incompatibilities: Store away from incompatible substances.

  • Emergency Equipment: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Licensed Disposal Company: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Chemical Incineration: The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[1]

Spill Management:

  • Personal Precautions: Use personal protective equipment and ensure adequate ventilation.[1][5] Evacuate personnel to a safe area.[1][5]

  • Containment and Cleanup: For solid spills, sweep or vacuum the material and place it into a suitable, closed container for disposal.[1][2] Avoid generating dust.[1][2]

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Transfer Chemical C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.